molecular formula C20H26O6 B10818204 Eupalinolide K

Eupalinolide K

Cat. No.: B10818204
M. Wt: 362.4 g/mol
InChI Key: APOGLVUGPAVNAP-OPNIFLOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinolide K is a useful research compound. Its molecular formula is C20H26O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4S,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10+/t15-,16-,17+,18+/m0/s1

InChI Key

APOGLVUGPAVNAP-OPNIFLOASA-N

Isomeric SMILES

C/C/1=C/C[C@@H](/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O

Origin of Product

United States

Foundational & Exploratory

Eupalinolide K: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K, a sesquiterpenoid lactone, has been identified as a constituent of the plant Eupatorium lindleyanum DC. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed, inferred protocol for its isolation and purification, and an exploration of its potential biological activities. The methodologies for key experiments are detailed to enable replication and further investigation. Quantitative data for related compounds are presented to provide a reference for expected yields and purity. Furthermore, signaling pathways potentially modulated by this compound are illustrated to guide future research into its mechanism of action.

Natural Source

This compound is a naturally occurring sesquiterpenoid lactone found in the plant Eupatorium lindleyanum DC., a member of the Asteraceae family.[1] This herbaceous perennial is also known as "lin ze lan" and is native to China, Japan, Korea, and Siberia. E. lindleyanum has a history of use in traditional Chinese medicine for treating various ailments.[2] The plant is a rich source of various bioactive compounds, including a variety of other eupalinolides such as A, B, C, I, J, and O.[1]

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a robust methodology can be inferred from the successful preparative isolation of other structurally similar eupalinolides, such as eupalinolides A and B, from Eupatorium lindleyanum. The following protocol is based on established methods for extracting and purifying sesquiterpenoid lactones from this plant source.

Plant Material Extraction

A general procedure for the extraction of eupalinolides from E. lindleyanum involves the following steps:

  • Drying and Pulverization: The aerial parts of Eupatorium lindleyanum DC. are collected, dried, and powdered to increase the surface area for efficient solvent extraction.

  • Ethanol Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds. The sesquiterpenoid lactones, including this compound, are expected to be enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) has been effectively used for the preparative separation of eupalinolides A and B from the n-butanol fraction of E. lindleyanum extract.[3][4] This technique is highly suitable for the purification of this compound due to its advantages in separating structurally similar compounds with high recovery rates.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

  • Instrumentation: A high-speed counter-current chromatograph equipped with a multi-layer coil separation column.

  • Two-Phase Solvent System: A mixture of n-hexane, ethyl acetate, methanol, and water is used. The optimal ratio for the separation of eupalinolides A and B was found to be 1:4:2:3 (v/v/v/v).[3] This system should serve as a good starting point for the optimization of this compound separation.

  • Preparation of Solvent System: The solvent mixture is thoroughly equilibrated in a separatory funnel at room temperature. The upper and lower phases are separated and degassed by sonication before use.

  • HSCCC Operation:

    • The multilayer coil column is first entirely filled with the upper phase (stationary phase).

    • The apparatus is then rotated at a specific speed (e.g., 900 rpm).

    • The lower phase (mobile phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).

    • After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution (the n-butanol fraction dissolved in a small volume of the biphasic solvent system) is injected.

    • The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm).

    • Fractions are collected based on the chromatogram peaks.

  • Analysis of Fractions: The purity of the collected fractions containing this compound would be determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data (Reference)
CompoundStarting MaterialAmount of Starting Material (mg)Solvent System (n-hexane:ethyl acetate:methanol:water)Yield (mg)Purity (%)
Eupalinolide An-butanol fraction5401:4:2:3 (v/v/v/v)17.997.9
Eupalinolide Bn-butanol fraction5401:4:2:3 (v/v/v/v)19.397.1

Structure Elucidation

The structure of isolated this compound would be confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure, including the stereochemistry.

Biological Activity and Signaling Pathways

Preliminary studies suggest that eupalinolides possess significant biological activities, particularly anti-inflammatory and anti-cancer properties.

Anti-inflammatory Activity

Eupalinolides C and K have been shown to exhibit potent anti-inflammatory properties by significantly inhibiting the production of the inflammatory cytokine IL-6.[1] Further research is needed to fully elucidate the underlying mechanisms.

Anticancer Activity and Modulation of Signaling Pathways

A complex containing Eupalinolides I, J, and K has been reported to induce apoptosis and cell cycle arrest in cancer cells. This effect was associated with the inhibition of the Akt signaling pathway and activation of the p38 signaling pathway. Furthermore, this compound has been identified as a potential bioactive constituent responsible for inhibiting the phosphorylation of key proteins in the PI3K-Akt and MAPK-NF-κB signaling pathways.

Experimental Protocol: Western Blot Analysis for Signaling Pathway Modulation

To investigate the effect of this compound on these signaling pathways, the following Western blot protocol can be employed:

  • Cell Culture and Treatment: Cancer cell lines (e.g., breast cancer, pancreatic cancer) are cultured under standard conditions. Cells are then treated with varying concentrations of purified this compound for specific time periods.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p38, total p38, phospho-p65, total p65, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Visualizations

Experimental Workflow

G Figure 1. General workflow for the isolation and biological evaluation of this compound. cluster_0 Plant Material Processing cluster_1 Extraction & Fractionation cluster_2 Purification cluster_3 Analysis & Evaluation Drying & Pulverization Drying & Pulverization Ethanol Extraction Ethanol Extraction Drying & Pulverization->Ethanol Extraction Solvent Partitioning Solvent Partitioning Ethanol Extraction->Solvent Partitioning n-Butanol Fraction n-Butanol Fraction Solvent Partitioning->n-Butanol Fraction HSCCC HSCCC n-Butanol Fraction->HSCCC This compound This compound HSCCC->this compound Structure Elucidation Structure Elucidation This compound->Structure Elucidation Biological Activity Assays Biological Activity Assays This compound->Biological Activity Assays G Figure 2. Postulated signaling pathways inhibited by this compound. Eupalinolide_K This compound PI3K PI3K Eupalinolide_K->PI3K MAPK MAPK Eupalinolide_K->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK->NFkB Inflammation Inflammation NFkB->Inflammation NFkB->Cell_Survival

References

In-depth Technical Guide: Bioactivity Screening of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Extensive investigation of publicly available scientific literature reveals a significant scarcity of specific bioactivity data for Eupalinolide K. The compound is primarily mentioned as a constituent of a complex mixture of sesquiterpene lactones, and dedicated studies detailing its individual biological effects, mechanisms of action, and associated experimental protocols are not presently available.

However, the Eupalinolide family of compounds, isolated from Eupatorium lindleyanum, exhibits a range of significant anti-cancer bioactivities. To provide a valuable and actionable technical resource in line with the user's request, this guide will focus on a closely related and well-characterized member of this family, Eupalinolide B . The principles, protocols, and signaling pathways detailed herein are representative of the screening methodologies likely applicable to this compound and other sesquiterpene lactones.

Technical Guide: Bioactivity Screening of Eupalinolide B

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the bioactivity screening of Eupalinolide B, with a focus on its anti-cancer properties. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the primary signaling pathways involved in its mechanism of action.

Quantitative Bioactivity Data of Eupalinolide B

Eupalinolide B has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The following tables summarize key quantitative findings from published research.

Table 1: Cytotoxicity of Eupalinolide B in Pancreatic Cancer Cells

Cell LineAssay TypeConcentration% Cell Viability Reduction (Compared to Control)Reference
MiaPaCa-2CCK8 AssayNot SpecifiedMost pronounced effect among Eupalinolides A, B, and O[1]
PANC-1CCK8 Assay5 µM (with 50 nM Elesclomol)Synergistic enhancement of cell death[1]

Table 2: Effects of Eupalinolide B on Biological Functions in Pancreatic Cancer Cells

Biological EffectAssay TypeKey FindingsReference
Apoptosis InductionWestern BlotInduces cleavage of caspase 3, caspase 9, and PARP[1]
ROS GenerationFlow CytometryElevates levels of reactive oxygen species[1]
Copper HomeostasisNot SpecifiedDisrupts copper homeostasis, suggesting potential cuproptosis[1]
Cell ProliferationKi-67 Staining (in vivo)Decreased expression of Ki-67 in xenograft tumors[2]
Cell Viability, Proliferation, Migration, InvasionCellular Functional AssaysEffectively inhibits these biological functions[2]
Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity of Eupalinolide B.

2.1. Cell Viability and Cytotoxicity Assay (CCK8 Assay)

  • Objective: To determine the effect of Eupalinolide B on the viability and proliferation of cancer cells.

  • Materials:

    • Pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Eupalinolide B stock solution (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK8) solution

    • Microplate reader

  • Protocol:

    • Seed pancreatic cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of Eupalinolide B in a complete culture medium from the stock solution.

    • Replace the medium in the wells with the medium containing different concentrations of Eupalinolide B. Include a vehicle control (DMSO) and a blank control (medium only).

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

    • Following incubation, add 10 µL of CCK8 solution to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

2.2. Apoptosis Analysis by Western Blot

  • Objective: To investigate the induction of apoptosis by Eupalinolide B through the detection of key apoptotic protein markers.

  • Materials:

    • Cancer cells treated with Eupalinolide B

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent and imaging system

  • Protocol:

    • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system. Analyze the band intensities relative to the loading control (β-actin).

2.3. Reactive Oxygen Species (ROS) Detection by Flow Cytometry

  • Objective: To quantify the intracellular generation of ROS in response to Eupalinolide B treatment.

  • Materials:

    • Cancer cells treated with Eupalinolide B

    • DCFH-DA fluorescent probe

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Treat cells with Eupalinolide B for the desired duration.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a serum-free medium containing the DCFH-DA probe and incubate in the dark.

    • Wash the cells to remove the excess probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

Signaling Pathways and Experimental Workflows

3.1. Eupalinolide B-Induced Apoptosis and ROS Generation Pathway

The following diagram illustrates the proposed mechanism of action for Eupalinolide B, leading to apoptosis and cell death through the generation of reactive oxygen species.

EupalinolideB_Pathway EupalinolideB Eupalinolide B CancerCell Pancreatic Cancer Cell EupalinolideB->CancerCell Treatment ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Copper Disrupted Copper Homeostasis CancerCell->Copper Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Cuproptosis Potential Cuproptosis Copper->Cuproptosis

Caption: Proposed mechanism of Eupalinolide B inducing apoptosis and cuproptosis.

3.2. Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial bioactivity screening of a compound like Eupalinolide B.

Screening_Workflow Start Compound (Eupalinolide B) CellViability Cell Viability Assay (e.g., CCK8) Start->CellViability DoseResponse Determine IC50 CellViability->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism ApoptosisAssay Apoptosis Assays (Western Blot, Flow Cytometry) Mechanism->ApoptosisAssay ROS_Assay ROS Detection Mechanism->ROS_Assay MigrationInvasion Migration & Invasion Assays Mechanism->MigrationInvasion InVivo In Vivo Studies (Xenograft Model) Mechanism->InVivo

Caption: General workflow for screening the bioactivity of a novel compound.

References

Eupalinolide K: A Preliminary Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. that has emerged as a compound of interest in oncological and anti-inflammatory research. While comprehensive studies on this compound as a single agent are still developing, preliminary investigations, primarily through its role in the F1012-2 complex and in silico and in vitro models, have begun to elucidate its potential mechanisms of action. This guide provides a detailed overview of the current understanding of this compound's bioactivity, focusing on its effects on key signaling pathways implicated in cancer and inflammation.

Core Mechanisms of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several critical cellular signaling pathways. These include the induction of apoptosis and cell cycle arrest, and the regulation of inflammatory responses.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a key constituent of the F1012-2 complex, which has demonstrated potent anti-proliferative effects in triple-negative breast cancer (TNBC) cells.[1][2] The primary mechanisms identified for the F1012-2 complex, and by extension, potentially for this compound, involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

The F1012-2 complex has been shown to induce G2/M phase cell cycle arrest in MDA-MB-231 cells.[1] This is accompanied by the induction of apoptosis. The underlying signaling pathways implicated in these processes are the inhibition of the pro-survival Akt pathway and the activation of the stress-activated p38 MAPK pathway.[1][2]

Furthermore, the F1012-2 complex has been observed to increase the production of reactive oxygen species (ROS), leading to DNA damage and activation of the broader MAPK signaling pathway in TNBC cells.[3][4]

Modulation of Inflammatory Signaling Pathways

A multi-omics study has identified this compound as a potential bioactive component in the regulation of inflammatory pathways.[5] This research points to the ability of this compound to modulate the PI3K-Akt and MAPK-NF-κB signaling cascades, which are central to the inflammatory response.

Molecular docking analyses predicted that this compound has a strong binding affinity for Phosphoinositide 3-kinase (PI3K).[5] This prediction was subsequently validated in vitro, where this compound was shown to significantly decrease the phosphorylation of PI3K.[5] By inhibiting PI3K, this compound can potentially downregulate the downstream Akt signaling pathway, a key regulator of cell survival and proliferation, and also influence the NF-κB pathway, a critical mediator of inflammation.

Potential as a STAT3 Inhibitor

Emerging evidence suggests that this compound may function as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[6] The STAT3 pathway is a crucial regulator of gene expression involved in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. While direct quantitative data on the solitary effect of this compound on the STAT3 pathway is still forthcoming, this represents a promising avenue for its therapeutic application.

Quantitative Data

The following table summarizes the available quantitative data related to the effects of the F1012-2 complex, of which this compound is a component.

Cell LineTreatmentConcentrationEffectReference
MDA-MB-231F1012-2Not SpecifiedInduction of G2/M cell cycle arrest
MDA-MB-231F1012-2Not SpecifiedInduction of apoptosis[1]
MDA-MB-231F1012-2Not SpecifiedInhibition of Akt signaling[1]
MDA-MB-231F1012-2Not SpecifiedActivation of p38 signaling[1]
MDA-MB-231F1012-2Not SpecifiedIncreased ROS production
MDA-MB-468F1012-2Not SpecifiedIncreased ROS production[4]
A549This compound100µMSignificant reduction in PI3K phosphorylation[5]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways modulated by this compound and the F1012-2 complex.

G1 cluster_0 This compound (in F1012-2 Complex) cluster_1 Cellular Effects This compound This compound Akt Akt This compound->Akt inhibits p38 p38 MAPK This compound->p38 activates ROS ROS Production This compound->ROS Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis Cell_Cycle_Arrest G2/M Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed mechanism of F1012-2 (containing this compound) in TNBC cells.

G2 cluster_0 This compound cluster_1 Inflammatory Signaling This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: this compound's proposed role in modulating inflammatory pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., F1012-2) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at 4°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound.

  • Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound.

  • Probe Loading: Incubate the cells with 10 µM DCFH-DA at 37°C for 20-30 minutes.

  • Cell Harvesting and Washing: Wash the cells with PBS to remove excess probe.

  • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of DCF using a flow cytometer.

Conclusion

The preliminary studies on this compound, both as a component of the F1012-2 complex and as an individual agent in computational and targeted in vitro experiments, suggest a promising profile as a multi-target agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potential to modulate key inflammatory signaling pathways, warrants further in-depth investigation. Future research should focus on elucidating the specific molecular interactions of this compound and validating its therapeutic potential in preclinical and clinical settings.

References

Eupalinolide K: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is isolated from Eupatorium lindleyanum, a plant that has been used in traditional medicine. This technical guide provides a comprehensive overview of the available scientific data on the physical and chemical properties of this compound, its isolation, and its biological significance, with a focus on its potential in drug discovery and development.

Physicochemical Properties

Detailed experimental data on the specific physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on its classification as a sesquiterpene lactone, some general characteristics can be inferred.

PropertyValueRemarks
Molecular Formula C₂₂H₂₈O₈
Molecular Weight 420.45 g/mol
Appearance Expected to be a crystalline solid.Typical for isolated sesquiterpene lactones.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water.General solubility profile for sesquiterpene lactones.
Melting Point Data not available.
Boiling Point Data not available.
Optical Rotation Data not available.

Spectroscopic Data

Experimental Protocols

Isolation of this compound:

A general procedure for the isolation of sesquiterpene lactones from Eupatorium lindleyanum involves the following steps. It is important to note that specific details for isolating this compound may vary.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Purification Plant_Material Dried aerial parts of Eupatorium lindleyanum Extraction_Solvent Extraction with 95% Ethanol Plant_Material->Extraction_Solvent Soaking/Reflux Crude_Extract Crude Extract Extraction_Solvent->Crude_Extract Concentration Solvent_Partition Solvent Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Solvent_Partition EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partition->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Fractions Collection of Fractions Silica_Gel_CC->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound This compound HPLC->Pure_Compound

Methodology:

  • Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with a suitable solvent, typically 95% ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The sesquiterpene lactones are typically enriched in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation:

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls (from the lactone ring and ester), and carbon-carbon double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, it is often investigated as part of a complex of eupalinolides (including Eupalinolide I and J)[1]. This complex has been reported to induce apoptosis and cell cycle arrest in cancer cells[1]. The biological activities of other closely related eupalinolides from the same plant provide insights into the potential mechanisms of action for this compound.

Several eupalinolides have been shown to exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

G

Based on studies of related compounds, a complex containing this compound has been observed to inhibit the Akt signaling pathway and activate the p38 signaling pathway[1].

  • Akt Pathway: The Akt signaling pathway is a crucial regulator of cell survival. Inhibition of this pathway by eupalinolides can lead to a decrease in the survival signals within cancer cells, thereby promoting apoptosis.

  • p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and can induce apoptosis. Activation of this pathway is another mechanism by which eupalinolides may exert their anti-cancer effects.

Conclusion

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, represents a potentially valuable natural product for further investigation in the field of drug discovery. While detailed physicochemical and spectroscopic data are not widely published, the general methodologies for its isolation and the known biological activities of related compounds provide a strong foundation for future research. Further studies are warranted to fully characterize this compound and to elucidate its specific mechanisms of action, which could pave the way for its development as a therapeutic agent. Researchers are encouraged to consult specialized chemical literature and databases for more in-depth structural and spectroscopic information.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eupatorium, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, among which sesquiterpene lactones are of significant interest to the scientific community. These compounds have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory and cytotoxic effects. This technical guide focuses on Eupalinolide K and its related sesquiterpene lactones, providing a comprehensive overview of their isolation, characterization, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Isolation and Characterization of this compound and Related Compounds

Sesquiterpene lactones are predominantly isolated from various species of the Eupatorium genus, with Eupatorium lindleyanum being a notable source. The isolation and purification of these compounds typically involve a multi-step process combining different chromatographic techniques.

Experimental Protocols

General Extraction and Isolation Protocol

A general procedure for the extraction and isolation of eupalinolides and related sesquiterpene lactones from Eupatorium species is outlined below. This protocol is a composite of methodologies reported in the scientific literature.

1. Plant Material and Extraction:

  • Dried and powdered aerial parts of the Eupatorium species (e.g., 10 kg of Eupatorium fortunei) are extracted exhaustively with methanol (MeOH) at room temperature, often with the aid of ultrasonication to enhance extraction efficiency.[1]

  • The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield respective fractions.[1] The EtOAc fraction is often enriched with sesquiterpene lactones.[1]

3. Chromatographic Separation:

  • Medium-Pressure Liquid Chromatography (MPLC): The bioactive fraction (typically EtOAc) is subjected to MPLC on a reversed-phase C18 column, eluting with a gradient of methanol and water.[1] Alternatively, silica gel MPLC with a hexane-EtOAc gradient can be employed.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation of structurally similar sesquiterpenoid lactones. A common two-phase solvent system is composed of n-hexane–ethyl acetate–methanol–water.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.[2]

4. Structure Elucidation:

  • The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the chemical structure and stereochemistry of the molecules.

Quantitative Data

The yield of sesquiterpene lactones from Eupatorium species can vary depending on the plant source, collection time, and extraction method. The cytotoxic and anti-inflammatory activities are typically quantified by IC50 values and inhibition of inflammatory markers, respectively.

Table 1: Yield of Selected Sesquiterpene Lactones from Eupatorium lindleyanum

CompoundStarting MaterialYieldReference
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide540 mg of n-butanol fraction10.8 mg[2][3]
Eupalinolide A540 mg of n-butanol fraction17.9 mg[2][3]
Eupalinolide B540 mg of n-butanol fraction19.3 mg[2][3]

Table 2: Cytotoxic Activity (IC50 values in µM) of Selected Sesquiterpene Lactones

CompoundA-549 (Lung)BGC-823 (Gastric)SMMC-7721 (Liver)HL-60 (Leukemia)MDA-MB-231 (Breast)MDA-MB-468 (Breast)Reference
Eupalinolide C> 108.95.44.3--[4]
Eupalinolide D> 10> 107.86.5--[4]
Eupalinolide E7.86.54.93.8--[4]
Eupalinolide A6.25.13.22.1--[4]
Eupalinolide B5.74.32.81.9--[4]
3β-acetoxy-8β-(4'-hydroxytigloyloxy)-14-hydroxycostunolide9.17.66.35.2--[4]
Eupalinolide J----3.74 ± 0.584.30 ± 0.39[5][6]

Biological Activities and Mechanisms of Action

This compound and its related compounds exhibit a range of biological activities, with anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

Numerous studies have demonstrated the potent cytotoxic and anti-proliferative effects of eupalinolides against various cancer cell lines. The underlying mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and ferroptosis, often through the modulation of key signaling pathways.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupalinolide A, B, or J) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the eupalinolide for a specified time (e.g., 72 hours). Harvest the cells by trypsinization.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

  • Protein Extraction: Treat cells with the eupalinolide, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions for key signaling proteins include:

    • p-JNK (1:1000)[9]

    • Total JNK (e.g., 1:1500 to 1:2500)[10]

    • p-AMPK (1:1000)

    • Total AMPK (1:1000)

    • Antibodies for NF-κB pathway analysis (e.g., p-p65, IκBα) are typically used at a 1:1000 dilution.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

STAT3 Signaling Pathway

Eupalinolide J has been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3), a key transcription factor involved in cancer cell proliferation, survival, and metastasis.[11] Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of its target genes, such as MMP-2 and MMP-9, which are involved in cancer metastasis.[11][12]

STAT3_Pathway Eupalinolide_J Eupalinolide J STAT3 STAT3 Eupalinolide_J->STAT3 promotes ubiquitination Ubiquitin Ubiquitin MMP2_MMP9 MMP-2, MMP-9 (Metastasis-related genes) STAT3->MMP2_MMP9 activates transcription Proteasome Proteasome STAT3_Degradation STAT3 Degradation Proteasome->STAT3_Degradation STAT3_Degradation->MMP2_MMP9 prevents Metastasis Cancer Metastasis MMP2_MMP9->Metastasis

Caption: Eupalinolide J inhibits STAT3 signaling.

ROS-ER-JNK Signaling Pathway

Eupalinolide B has been shown to induce ferroptosis and inhibit cell migration in hepatic carcinoma through the activation of the ROS-ER-JNK signaling pathway.[9] This involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent activation of the JNK pathway.

ROS_ER_JNK_Pathway Eupalinolide_B Eupalinolide B ROS ROS Generation Eupalinolide_B->ROS ER_Stress ER Stress ROS->ER_Stress JNK JNK Activation (p-JNK) ER_Stress->JNK Ferroptosis Ferroptosis JNK->Ferroptosis Migration_Inhibition Inhibition of Cell Migration JNK->Migration_Inhibition AMPK_mTOR_SCD1_Pathway Eupalinolide_A Eupalinolide A ROS ROS Generation Eupalinolide_A->ROS AMPK AMPK Activation ROS->AMPK mTOR mTOR Inhibition AMPK->mTOR SCD1 SCD1 Downregulation mTOR->SCD1 indirectly Lipid_Metabolism Altered Lipid Metabolism SCD1->Lipid_Metabolism Proliferation_Migration Inhibition of Proliferation and Migration Lipid_Metabolism->Proliferation_Migration NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes activates Sesquiterpene_Lactones Sesquiterpene Lactones (e.g., Eupalinolides) Sesquiterpene_Lactones->IKK inhibit

References

In Silico Prediction of Eupalinolide K Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of biological targets for Eupalinolide K, a sesquiterpene lactone with potential therapeutic properties. Given the limited direct experimental data on this compound, this document outlines a robust, multi-faceted computational approach to identify and prioritize its putative protein targets, thereby guiding future experimental validation and drug development efforts. The methodologies described herein leverage established computational chemistry and bioinformatics techniques to elucidate potential mechanisms of action and explore the polypharmacological profile of this natural product.

Introduction to In Silico Target Prediction

The identification of molecular targets is a critical step in understanding the therapeutic effects and potential toxicities of a compound. In silico target prediction methods offer a rapid and cost-effective means to generate hypotheses about a molecule's biological partners. These approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Structure-based methods, conversely, utilize the three-dimensional structure of potential protein targets to predict binding interactions. A consensus approach, integrating multiple in silico techniques, is recommended to enhance the reliability of predictions.

Proposed In Silico Workflow for this compound

A systematic and integrated workflow is essential for a thorough in silico investigation. The following workflow is proposed for the identification of this compound's biological targets.

In Silico Target Prediction Workflow for this compound In Silico Target Prediction Workflow for this compound A 1. Ligand Preparation This compound 3D Structure Generation & Optimization B 2. Ligand-Based Target Prediction A->B F 3. Structure-Based Target Prediction (Reverse Docking) A->F C Similarity Search (e.g., SEA) B->C D Pharmacophore Modeling B->D E Target Prediction Servers (e.g., SwissTargetPrediction, SuperPred) B->E J Integration of Predictions C->J D->J E->J H Molecular Docking Simulations F->H G Protein Target Database (e.g., PDB) G->H H->J I 4. Consensus Scoring & Target Prioritization K Ranking of Potential Targets I->K J->I L 5. Pathway & Network Analysis K->L O 6. Hypothesis Generation & Experimental Validation K->O M KEGG, Reactome Analysis L->M N Protein-Protein Interaction Networks L->N N->O

A flowchart of the proposed in silico workflow for this compound target prediction.

Experimental Protocols

Ligand Preparation
  • 3D Structure Generation: The 2D structure of this compound is used as input for a 3D structure generation program (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: The generated 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or MOE (Molecular Operating Environment).

  • File Format Conversion: The optimized structure is saved in a suitable format (e.g., .sdf, .mol2) for downstream analysis.

Ligand-Based Target Prediction
  • Tool Selection: Utilize web servers such as the Similarity Ensemble Approach (SEA) which relates proteins based on the chemical similarity of their ligands.[1]

  • Input: Submit the SMILES string or the 3D structure of this compound to the server.

  • Analysis: The server compares the input molecule to a database of known ligands for a multitude of protein targets. The output is a list of potential targets ranked by the statistical significance of the similarity between this compound and the known ligands of each target.

  • Hypothesis Generation: If a set of known active molecules for a particular target (structurally related or unrelated to this compound) is available, a ligand-based pharmacophore model can be generated. This model represents the essential steric and electronic features required for bioactivity.[2][3]

  • Virtual Screening: The generated pharmacophore model is then used as a 3D query to screen a database of conformational isomers of this compound to assess its fit.

  • Tool Selection: Web servers like SwissTargetPrediction and SuperPred predict potential targets based on a combination of 2D and 3D similarity measures with known ligands.[4][5]

  • Input: Provide the SMILES string or draw the structure of this compound on the web interface.

  • Output Analysis: The servers provide a list of predicted targets, often ranked by a probability or confidence score.

Structure-Based Target Prediction (Reverse Docking)
  • Target Database Preparation: A library of 3D protein structures is compiled from the Protein Data Bank (PDB). This library can be a general collection of human proteins or a focused set of proteins implicated in relevant diseases (e.g., cancer, inflammation).

  • Binding Site Identification: For each protein in the library, the potential binding sites are identified, often based on co-crystallized ligands or using pocket detection algorithms.

  • Molecular Docking: this compound is computationally docked into the identified binding sites of each protein in the library using software such as AutoDock Vina or Glide.[6]

  • Scoring and Ranking: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., kcal/mol). The protein targets are then ranked based on the predicted binding scores.

Consensus Scoring and Target Prioritization
  • Data Integration: The lists of potential targets generated from the ligand-based and structure-based methods are integrated.

  • Consensus Ranking: Targets that are predicted by multiple methods are given a higher priority. A consensus score can be calculated based on the ranks or scores from each individual method.

  • Manual Curation: The prioritized list of targets is manually inspected to consider the biological relevance of each target to the known activities of similar natural products.

Pathway and Network Analysis
  • Functional Enrichment: The high-priority target list is subjected to pathway analysis using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome to identify biological pathways that are significantly enriched with the predicted targets.

  • Protein-Protein Interaction (PPI) Network Construction: The predicted targets are used to construct a PPI network using databases like STRING or BioGRID. This helps to visualize the functional relationships between the targets and identify key network hubs.

Data Presentation (Hypothetical)

The following tables represent the types of quantitative data that would be generated from the proposed in silico workflow.

Table 1: Hypothetical Top-Ranked Potential Targets from Ligand-Based Prediction Servers

Prediction ServerPredicted TargetScore/ProbabilityTarget Class
SwissTargetPrediction STAT30.85Transcription Factor
PI3Kγ0.79Kinase
NF-κB p650.75Transcription Factor
SEA IKKβE-value: 1.2e-8Kinase
5-LOXE-value: 5.6e-7Enzyme
SuperPred Akt10.82 (Similarity)Kinase
mTOR0.78 (Similarity)Kinase

Table 2: Hypothetical Molecular Docking Results for Top-Ranked Potential Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
STAT3 6NJS-9.2CYS259, SER336, LYS417
PI3Kγ 1E8X-8.8VAL882, LYS833, ASP964
NF-κB p65 1VKX-8.5ARG33, GLN36, LYS122
IKKβ 4KIK-9.5CYS99, LYS44, ASP166
Akt1 4GV1-8.9LYS179, GLU228, ASP292
mTOR 4JT6-9.1TRP2239, ILE2237, ASP2195

Potential Signaling Pathways of this compound

Based on the known biological activities of related eupalinolide compounds, the following signaling pathways are of high interest for investigation in the context of this compound.

STAT3 Signaling Pathway

Eupalinolide J has been shown to inhibit the STAT3 signaling pathway.[4] This pathway is a key regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.

STAT3_Signaling_Pathway Hypothesized Inhibition of STAT3 Pathway by this compound cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Eupalinolide_K This compound Eupalinolide_K->JAK Potential Inhibition Eupalinolide_K->STAT3_active Inhibition

Hypothesized inhibition of the STAT3 signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway

Several natural products exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Eupalinolide A has been linked to the AMPK/mTOR pathway.[7]

PI3K_Akt_mTOR_Pathway Hypothesized Modulation of PI3K/Akt/mTOR Pathway by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 pmTORC1 p-mTORC1 mTORC1->pmTORC1 Cell_Growth Cell Growth & Proliferation pmTORC1->Cell_Growth Eupalinolide_K This compound Eupalinolide_K->PI3K Inhibition Eupalinolide_K->Akt Inhibition Eupalinolide_K->mTORC1 Inhibition

Hypothesized modulation of the PI3K/Akt/mTOR pathway by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is often dysregulated in cancer. Eupalinolide B has been shown to inhibit NF-κB.[5]

NFkB_Signaling_Pathway Hypothesized Inhibition of NF-κB Pathway by this compound cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation pIkB p-IκBα IkB->pIkB Proteasome Proteasome pIkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Release Eupalinolide_K This compound Eupalinolide_K->IKK_complex Inhibition

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This technical guide provides a roadmap for the in silico prediction of biological targets for this compound. By employing a combination of ligand-based and structure-based computational methods, researchers can generate a prioritized list of putative targets. Subsequent pathway and network analysis can further refine these predictions and provide insights into the potential mechanisms of action of this compound. It is imperative that the in silico predictions generated through this workflow are followed by rigorous experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the identified targets and elucidate the therapeutic potential of this compound.

References

An Initial Investigation into the Anti-inflammatory Properties of Eupalinolide K: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated research on the specific anti-inflammatory properties of Eupalinolide K is not extensively available in the public domain. This technical guide, therefore, presents a proposed initial investigation based on the established anti-inflammatory activities of structurally similar sesquiterpene lactones, particularly Eupalinolide B. The experimental protocols, expected quantitative outcomes, and mechanistic pathways detailed herein are extrapolated from studies on these related compounds and serve as a comprehensive blueprint for researchers, scientists, and drug development professionals embarking on the evaluation of this compound.

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have garnered significant interest for their diverse pharmacological activities. While extensive research has highlighted the anti-cancer properties of various eupalinolides, emerging evidence suggests potent anti-inflammatory potential within this compound family. This guide outlines a proposed foundational investigation into the anti-inflammatory effects of this compound, leveraging established methodologies and findings from its analogues to provide a robust starting point for its scientific exploration.

The primary hypothesis is that this compound will exhibit anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPKs, thereby reducing the production of pro-inflammatory mediators. This investigation proposes a tiered approach, beginning with in vitro characterization in relevant cell models and progressing to in vivo validation in an animal model of acute inflammation.

Proposed In Vitro Investigation: Lipopolysaccharide (LPS)-Stimulated Macrophages

The initial in vitro assessment will utilize a well-established model of inflammation: murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Expected Quantitative Data

The following tables summarize the anticipated dose-dependent effects of this compound on key inflammatory markers, based on data from related compounds.

Table 1: Expected Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)< 10< 10< 5
LPS (1 µg/mL)1500 ± 1202500 ± 200300 ± 30
LPS + this compound (1 µM)1200 ± 1002000 ± 180240 ± 25
LPS + this compound (5 µM)800 ± 701300 ± 110150 ± 15
LPS + this compound (10 µM)400 ± 45600 ± 5070 ± 10

Table 2: Expected Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupNO Production (µM)
Control (untreated)< 2
LPS (1 µg/mL)35 ± 3
LPS + this compound (1 µM)28 ± 2.5
LPS + this compound (5 µM)15 ± 1.8
LPS + this compound (10 µM)8 ± 1.2
Experimental Protocols

RAW 264.7 murine macrophage cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells will be seeded in appropriate plates and allowed to adhere overnight. Cells will be pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay will be performed. Following treatment with this compound, MTT solution (5 mg/mL) will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in dimethyl sulfoxide (DMSO), and the absorbance will be measured at 570 nm using a microplate reader.

The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the cell culture supernatants will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

The production of nitric oxide will be determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. Briefly, an equal volume of supernatant will be mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature. The absorbance will be measured at 540 nm, and the nitrite concentration will be calculated from a sodium nitrite standard curve.

To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways will be assessed by Western blotting. After treatment, cells will be lysed, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH). Membranes will then be incubated with appropriate secondary antibodies, and protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

RAW 264.7 cells will be grown on coverslips and subjected to the same treatment protocol. After treatment, cells will be fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. Following incubation with a fluorescently labeled secondary antibody and nuclear counterstaining with DAPI, the coverslips will be mounted and visualized using a fluorescence microscope.

Proposed Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway Diagrams

G cluster_0 Proposed this compound Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Eupalinolide_K This compound Eupalinolide_K->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes Activation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 Proposed MAPK Pathway Modulation by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Eupalinolide_K This compound Eupalinolide_K->MAPKKK Inhibition p38 p38 MAPKKK->p38 ERK ERK1/2 MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Activation

Caption: Proposed modulation of the MAPK signaling cascade by this compound.

Experimental Workflow Diagram

G cluster_workflow In Vitro Experimental Workflow for this compound start Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa griess Griess Assay for NO collect->griess western Western Blot for Signaling Proteins collect->western if_stain Immunofluorescence for NF-κB Translocation collect->if_stain data Data Analysis and Interpretation elisa->data griess->data western->data if_stain->data

Caption: Proposed workflow for in vitro anti-inflammatory screening of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit proposed, framework for the initial investigation of the anti-inflammatory properties of this compound. By employing established in vitro models and analytical techniques, researchers can efficiently assess its potential to mitigate inflammatory responses. The expected outcomes, based on data from structurally related eupalinolides, suggest that this compound is a promising candidate for further development.

Positive results from these initial in vitro studies would warrant progression to in vivo models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in mice, to validate its efficacy and assess its pharmacokinetic and pharmacodynamic properties. Further investigation into its specific molecular targets and structure-activity relationships will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

Eupalinolide K: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

COMPOUND: Eupalinolide K CAS NUMBER: 108657-10-9 MOLECULAR FORMULA: C₂₀H₂₆O₆

Introduction

This compound is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. As a member of the eupalinolide family of natural products, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, and available biological activity data, with a focus on its role as a potential modulator of the STAT3 signaling pathway. While direct quantitative data for this compound is limited in the public domain, this guide incorporates data from the closely related and frequently co-assayed analogue, Eupalinolide J, to provide a comprehensive understanding of its likely biological activities and mechanisms of action.

Physicochemical Properties

PropertyValueReference
CAS Number108657-10-9[1][2][3]
Molecular FormulaC₂₀H₂₆O₆[1][2][3]
Molecular Weight362.42 g/mol [1][3]
AppearanceSolid[3]
SolubilitySoluble in DMSO[3]

Biological Activity and Mechanism of Action

This compound has been identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1] The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. The inhibitory action of eupalinolides on STAT3 is thought to be mediated through the promotion of STAT3 ubiquitin-dependent degradation. This mechanism has been more extensively studied for the related compound, Eupalinolide J, which has been shown to enhance the ubiquitination of STAT3, leading to its degradation and the subsequent downregulation of its target genes, such as MMP-2 and MMP-9, which are involved in cancer metastasis.

Cytotoxicity Data (Eupalinolide J)
Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58
MDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39
PC-3Prostate Cancer2.89 ± 0.28 (72 hr)
DU-145Prostate Cancer2.39 ± 0.17 (72 hr)

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is adapted from established methods for the detection of STAT3 phosphorylation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound at desired concentrations for the specified time. Wash cells with ice-old PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin) to normalize the data.

In Vivo STAT3 Ubiquitination Assay

This protocol is a generalized method for detecting protein ubiquitination and can be adapted for STAT3.

Materials:

  • Cells transfected with His-tagged ubiquitin and a plasmid for the protein of interest (STAT3).

  • Cell lysis buffer containing a proteasome inhibitor (e.g., MG132).

  • Ni-NTA agarose beads.

  • Wash buffers.

  • Elution buffer.

  • SDS-PAGE and Western blot reagents.

  • Primary antibodies: anti-STAT3, anti-ubiquitin.

Procedure:

  • Cell Treatment and Lysis: Treat transfected cells with this compound. Lyse the cells in a denaturing buffer containing a proteasome inhibitor to preserve ubiquitinated proteins.

  • Immunoprecipitation: Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the ubiquitinated proteins from the beads using an elution buffer.

  • Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-STAT3 antibody to detect ubiquitinated STAT3. The presence of a high molecular weight smear indicates polyubiquitination. An anti-ubiquitin antibody can be used as a positive control for the immunoprecipitation.

Signaling Pathway and Experimental Workflow Diagrams

EupalinolideK_STAT3_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound STAT3 STAT3 This compound->STAT3 Promotes Ubiquitination STAT3_dimer p-STAT3 Dimer This compound->STAT3_dimer Inhibits STAT3 Translocation & Activity (via degradation) Ub-STAT3 Ubiquitinated STAT3 STAT3->Ub-STAT3 Ubiquitination Ub Ubiquitin Ub->Ub-STAT3 Proteasome Proteasome Ub-STAT3->Proteasome Degradation DNA DNA STAT3_dimer->DNA Binds to Promoter Target Genes e.g., MMP-2, MMP-9 DNA->Target Genes Transcription

Caption: Proposed mechanism of this compound-mediated inhibition of the STAT3 signaling pathway.

WesternBlot_Workflow Cell Culture\n& Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture\n& Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer\n(to Membrane) Protein Transfer (to Membrane) SDS-PAGE->Protein Transfer\n(to Membrane) Blocking Blocking Protein Transfer\n(to Membrane)->Blocking Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Washing Washing Primary Antibody\nIncubation->Washing Secondary Antibody\nIncubation Secondary Antibody Incubation Washing->Secondary Antibody\nIncubation Washing2 Washing2 Secondary Antibody\nIncubation->Washing2 Washing Detection\n(Chemiluminescence) Detection (Chemiluminescence) Washing2->Detection\n(Chemiluminescence)

Caption: General workflow for Western blot analysis of protein expression and phosphorylation.

References

Methodological & Application

Total Synthesis of Eupalinolide K Not Yet Reported in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the biological activities of Eupalinolide K, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, a total synthesis of this natural product has not yet been published in peer-reviewed scientific literature.

This compound has garnered attention from researchers for its potential therapeutic properties, including anti-inflammatory and antitumor activities. As a STAT3 inhibitor and a Michael reaction acceptor, it presents an interesting target for drug development professionals. However, the complex chemical structure of this compound, a common feature of sesquiterpene lactones, poses a considerable challenge for synthetic chemists.

While the total synthesis of other natural products, and even other compounds from the Eupalinolide family such as Eupalinilide E, has been achieved, a specific and complete methodology for the laboratory synthesis of this compound remains elusive. Our comprehensive search of scientific databases and chemical literature has yielded no detailed experimental protocols, quantitative data, or established synthetic pathways for this particular molecule.

The development of a total synthesis would be a significant achievement, enabling further investigation of its biological mechanisms, the synthesis of analogues for structure-activity relationship studies, and potentially, a more stable and accessible supply for preclinical and clinical research.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor the chemical synthesis literature for future developments. At present, studies involving this compound rely on its isolation from natural sources.

Application Notes and Protocols for the Extraction and Purification of Eupalinolide K from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eupatorium lindleyanum DC. is a traditional Chinese herb recognized for its diverse pharmacological activities, including anti-inflammatory, anti-asthmatic, and anti-tumor effects.[1] These therapeutic properties are largely attributed to its rich composition of secondary metabolites, particularly sesquiterpenoid lactones.[2][3] Among these, Eupalinolide K has been identified as a constituent of this plant.[2] This document provides a detailed protocol for the extraction and purification of this compound and other sesquiterpenoid lactones from E. lindleyanum, based on established methodologies for similar compounds isolated from this species.

While a specific protocol for this compound is not extensively detailed in the literature, the methods outlined below for the isolation of other eupalinolides, such as A and B, serve as a robust guideline. The primary strategy involves solvent extraction, followed by fractionation and chromatographic purification.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried aerial parts of Eupatorium lindleyanum DC.

  • Solvents: Ethanol (EtOH), n-hexane, ethyl acetate (EtOAc), n-butanol (n-BuOH), methanol (MeOH), acetonitrile (ACN), water (H₂O). All solvents should be of analytical or HPLC grade.

Extraction of Crude Sesquiterpenoid Lactones

This initial step aims to obtain a crude extract enriched with sesquiterpenoid lactones.

Protocol:

  • Grinding: Grind the dried aerial parts of E. lindleyanum into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature.

    • Perform the extraction three times to ensure maximum yield.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude ethanol extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • The sesquiterpenoid lactones are typically enriched in the ethyl acetate and n-butanol fractions.[3] Concentrate these fractions separately under reduced pressure.

Purification of this compound

The n-butanol fraction is often subjected to further chromatographic techniques for the isolation of individual sesquiterpenoid lactones.[2][3][4][5] High-Speed Counter-Current Chromatography (HSCCC) has been proven effective for this purpose.[2][3][4][5]

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

  • HSCCC System Preparation:

    • Two-Phase Solvent System: A commonly used system for separating sesquiterpenoid lactones from E. lindleyanum is a mixture of n-hexane-ethyl acetate-methanol-water. A typical ratio is 1:4:2:3 (v/v/v/v).[2][3][4]

    • Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate at room temperature. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

    • Column Filling: Fill the HSCCC column with the upper phase (stationary phase).

  • Sample Preparation:

    • Dissolve a known amount of the dried n-butanol fraction in a small volume of the two-phase solvent system (e.g., 540 mg in 10 mL).[2][4]

  • HSCCC Separation:

    • Injection: Inject the sample solution into the HSCCC system.

    • Elution: Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 900 rpm).[2]

    • Detection: Monitor the effluent using a UV detector at a wavelength of 254 nm.[2]

    • Fraction Collection: Collect fractions based on the resulting chromatogram peaks.

  • Analysis and Identification:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

    • Characterize the structure of the purified compounds, including this compound, using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes the quantitative data from a representative HSCCC separation of sesquiterpenoid lactones from the n-butanol fraction of E. lindleyanum.[2][4][5]

CompoundAmount from 540 mg n-butanol fraction (mg)Purity by HPLC (%)
3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide10.891.8
Eupalinolide A17.997.9
Eupalinolide B19.397.1

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound and other sesquiterpenoid lactones from Eupatorium lindleyanum.

G cluster_extraction Extraction and Fractionation cluster_fractions Fractions cluster_purification Purification cluster_analysis Analysis plant Dried E. lindleyanum powder Powdered Plant Material plant->powder extract Crude Ethanol Extract powder->extract 95% Ethanol partition Solvent Partitioning extract->partition Suspend in Water hexane n-Hexane Fraction partition->hexane etoac Ethyl Acetate Fraction partition->etoac butanol n-Butanol Fraction partition->butanol aqueous Aqueous Fraction partition->aqueous hsccc HSCCC butanol->hsccc hplc HPLC (Purity) hsccc->hplc ms_nmr MS & NMR (Structure) hplc->ms_nmr eupalinolide_k Isolated this compound ms_nmr->eupalinolide_k

References

Application Notes and Protocols for Cell Viability Assays Using Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the cytotoxic effects of Eupalinolide K on cancer cell lines using the MTT and CCK8 cell viability assays. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Eupalinolides are a class of sesquiterpene lactones extracted from Eupatorium lindleyanum. Various members of this family, such as Eupalinolide A, B, J, and O, have demonstrated significant anti-tumor activities in a range of cancer cell lines.[1][2][3][4] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest through the modulation of various signaling pathways, including the ROS/ERK, Akt/p38 MAPK, and AMPK/mTOR/SCD1 pathways.[1][2][5][6] While specific data on this compound is limited, a complex containing Eupalinolide I, J, and K has been shown to induce apoptosis and cell cycle arrest in breast cancer cells.[7]

The following protocols for MTT and CCK8 assays are based on established methodologies for other Eupalinolide compounds and provide a robust framework for assessing the in vitro efficacy of this compound.

Data Presentation

Quantitative data from cell viability assays should be summarized for clear interpretation and comparison. The following table format is recommended for presenting the half-maximal inhibitory concentration (IC50) values.

Cell LineTreatment Duration (hours)This compound IC50 (µM)
Cancer Cell Line 1 (e.g., MDA-MB-231) 24Insert Value
48Insert Value
72Insert Value
Cancer Cell Line 2 (e.g., PC-3) 24Insert Value
48Insert Value
72Insert Value
Normal Cell Line (e.g., MCF 10A) 24Insert Value
48Insert Value
72Insert Value

Experimental Protocols

Materials and Reagents
  • This compound (dissolved in DMSO to create a stock solution)

  • Cancer cell lines of interest (e.g., MDA-MB-231, PC-3, A549)

  • Normal (non-cancerous) cell line for control (e.g., MCF 10A)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • CCK-8 (Cell Counting Kit-8) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

General Cell Culture
  • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • Ensure cells are in the exponential growth phase before seeding for experiments.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding :

    • Harvest and count the cells.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.[3][7]

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Treatment :

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Suggested concentrations range from 1 µM to 20 µM.[2][3]

    • Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

    • Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for 24, 48, or 72 hours.[2][3]

  • MTT Addition and Incubation :

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization and Absorbance Measurement :

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

CCK-8 Assay Protocol

The CCK-8 assay is a more sensitive and convenient alternative to the MTT assay. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.

  • Cell Seeding :

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.[1][8]

    • Incubate for 24 hours.[8]

  • Treatment :

    • Prepare serial dilutions of this compound in complete medium. Suggested concentrations can range from 7 µM to 28 µM.[1]

    • Add the different concentrations of this compound to the wells.

    • Incubate for 24, 48, or 72 hours.[1]

  • CCK-8 Addition and Incubation :

    • Add 10 µL of CCK-8 solution to each well.[1][8]

    • Incubate for 1-4 hours at 37°C.[8]

  • Absorbance Measurement :

    • Measure the absorbance at 450 nm using a microplate reader.[1][8]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by Eupalinolide compounds.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_cck8 CCK-8 Assay CellCulture 1. Cell Culture (Exponential Growth Phase) Seeding 2. Cell Seeding (5x10³ cells/well in 96-well plate) CellCulture->Seeding Incubation1 3. Incubation (24h) (Allow for cell attachment) Seeding->Incubation1 EupalinolideK 4. This compound Treatment (Various concentrations) Incubation1->EupalinolideK Incubation2 5. Incubation (24h, 48h, or 72h) EupalinolideK->Incubation2 MTT_add 6a. Add MTT Reagent Incubation2->MTT_add CCK8_add 6b. Add CCK-8 Reagent Incubation2->CCK8_add MTT_incubate 7a. Incubate (4h) MTT_add->MTT_incubate MTT_solubilize 8a. Solubilize Formazan MTT_incubate->MTT_solubilize MTT_read 9a. Read Absorbance (570nm) MTT_solubilize->MTT_read CCK8_incubate 7b. Incubate (1-4h) CCK8_add->CCK8_incubate CCK8_read 8b. Read Absorbance (450nm) CCK8_incubate->CCK8_read

Caption: Experimental workflow for MTT and CCK-8 cell viability assays.

G cluster_ros cluster_mapk MAPK Pathway cluster_akt PI3K/Akt Pathway cluster_ampk AMPK/mTOR Pathway cluster_apoptosis cluster_autophagy cluster_proliferation Eupalinolide This compound ROS ↑ ROS Generation Eupalinolide->ROS Akt Akt Eupalinolide->Akt inhibits AMPK AMPK Eupalinolide->AMPK activates ERK ERK ROS->ERK activates p38 p38 MAPK ROS->p38 activates Autophagy Autophagy ERK->Autophagy Apoptosis Apoptosis p38->Apoptosis Proliferation ↓ Cell Proliferation Akt->Proliferation promotes mTOR mTOR AMPK->mTOR inhibits mTOR->Proliferation promotes

Caption: Potential signaling pathways modulated by Eupalinolide compounds.

References

Application Notes and Protocols for Eupalinolide K Treatment in In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupalinolide K, a sesquiterpene lactone, is a natural product that has garnered interest for its potential anti-cancer activities. While direct in vivo xenograft data for this compound is emerging, studies on closely related eupalinolides, such as Eupalinolide A, B, J, and O, have demonstrated significant anti-tumor efficacy in various cancer models. These studies provide a strong rationale for evaluating this compound in similar preclinical settings. This document outlines detailed application notes and protocols for assessing the therapeutic potential of this compound using in vivo xenograft mouse models, drawing upon established methodologies and findings from related compounds.

Data from Related Eupalinolide Compounds in Xenograft Models

Quantitative data from studies on Eupalinolide A, B, and O provide a benchmark for designing and evaluating experiments with this compound.

CompoundCancer ModelCell LineKey FindingsReference
Eupalinolide A Non-Small Cell Lung Cancer-Treatment with 25 mg/kg resulted in a >60% reduction in both tumor weight and volume.[1][2]
Hepatocellular CarcinomaMHCC97-L, HCCLM3Significantly inhibited tumor growth in a xenograft model.[3]
Eupalinolide B Pancreatic CancerPANC-1Significantly slowed tumor growth, and reduced tumor volume and weight.[4]
Hepatic CarcinomaSMMC-7721, HCCLM3Demonstrated anti-tumor effects in a xenograft model.[5]
Eupalinolide O Triple-Negative Breast Cancer-Suppressed tumor growth in nude mice.[6][7]
Eupalinolide J Cancer Metastasis Model-Significantly inhibited metastasis of cancer cells in vivo.[8][9]

Proposed Signaling Pathways for Investigation

Based on the mechanisms of action of related eupalinolides, the following signaling pathways are recommended for investigation in this compound-treated xenograft models.

Eupalinolide_K_Signaling cluster_cell Cancer Cell cluster_ros ROS Generation cluster_stat3 STAT3 Pathway cluster_akt_p38 Akt/p38 MAPK Pathway cluster_ampk AMPK/mTOR Pathway Eupalinolide_K This compound ROS ↑ ROS Eupalinolide_K->ROS STAT3 STAT3 Eupalinolide_K->STAT3 Akt ↓ p-Akt Eupalinolide_K->Akt p38 ↑ p-p38 Eupalinolide_K->p38 AMPK ↑ p-AMPK Eupalinolide_K->AMPK Apoptosis ↑ Apoptosis ROS->Apoptosis Autophagy ↑ Autophagy ROS->Autophagy Ubiquitination ↑ Ubiquitination & Degradation STAT3->Ubiquitination MMP ↓ MMP-2/9 Ubiquitination->MMP Metastasis ↓ Metastasis MMP->Metastasis Akt->Apoptosis p38->Apoptosis mTOR ↓ p-mTOR AMPK->mTOR SCD1 ↓ SCD1 mTOR->SCD1 Ferroptosis ↑ Ferroptosis SCD1->Ferroptosis

Caption: Proposed signaling pathways affected by this compound.

Experimental Protocols

Cell Culture and Preparation

A critical first step is the proper culture and preparation of cancer cells for implantation.

  • Cell Lines: Select a human cancer cell line of interest (e.g., based on the target cancer type). Ensure cells are in their logarithmic growth phase.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]

  • Harvesting: Harvest cells at 80-90% confluency using an appropriate enzyme (e.g., trypsin).

  • Cell Counting and Viability: Count the cells using a hemocytometer or automated cell counter and assess viability (should be >90%).

  • Resuspension: Centrifuge the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.[10] For subcutaneous injections, a common concentration is 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL.[10] To improve tumor formation, cells can be mixed with an equal volume of Matrigel.[10]

In Vivo Xenograft Mouse Model Establishment

The following protocol outlines the subcutaneous implantation of tumor cells.

Xenograft_Workflow A Cell Culture & Harvesting B Cell Resuspension (PBS/Matrigel) A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Treatment E->F G Data Collection (Tumor Volume, Body Weight) F->G H Endpoint Analysis (Tumor Excision, Histology) G->H

Caption: Experimental workflow for a xenograft mouse study.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.[10]

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate anesthetic.

    • Inject the prepared cell suspension (100-200 µL) subcutaneously into the flank of each mouse.[10][11]

    • Monitor the animals for tumor growth.

This compound Administration and Monitoring

Once tumors are established, treatment with this compound can commence.

  • Tumor Measurement: Begin measuring tumor dimensions with calipers 2-3 times per week once tumors are palpable. Calculate the tumor volume using the formula: (Length x Width²) / 2.[10]

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

  • Treatment Protocol:

    • Vehicle Control: Administer the vehicle used to dissolve this compound to the control group.

    • This compound Treatment: Administer this compound at various predetermined doses. The route of administration (e.g., intraperitoneal, oral gavage) and frequency (e.g., daily, every other day) should be optimized based on preliminary tolerability studies.[10]

  • Monitoring:

    • Record the body weight of each animal 2-3 times per week to monitor for toxicity.[10]

    • Observe the general health and behavior of the mice daily.

Endpoint Analysis

The study is typically terminated after a set period (e.g., 21-28 days) or when tumors in the control group reach a specific size (e.g., 1500-2000 mm³).[10]

  • Tumor Excision and Weight: At the end of the study, euthanize the mice and carefully excise the tumors. Record the final tumor weight.

  • Histology and Immunohistochemistry: Fix a portion of the tumor tissue in formalin for hematoxylin and eosin (H&E) staining to observe tissue morphology.[4][6] Perform immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[4][6]

  • Western Blot Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent protein extraction and Western blot analysis to investigate the signaling pathways outlined above.[6]

  • ROS Measurement: Tumor tissue can also be processed to measure reactive oxygen species (ROS) levels using appropriate assays.[6]

Conclusion

While specific in vivo xenograft data for this compound is not yet widely available, the significant anti-tumor effects of related eupalinolides provide a strong foundation for its investigation. The protocols and application notes provided here, based on established methodologies for similar compounds, offer a comprehensive guide for researchers to evaluate the efficacy of this compound in preclinical cancer models. Careful execution of these studies will be crucial in determining the therapeutic potential of this promising natural product.

References

Application Note: Analysis of STAT3 Pathway Modulation by Eupalinolide K Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, and differentiation.[1] Under normal physiological conditions, the activation of STAT3 is a transient process.[1] However, its persistent activation is a hallmark of numerous human cancers, where it promotes tumor progression, metastasis, and resistance to therapy.[1][2] The activation of STAT3 is primarily regulated by phosphorylation at the tyrosine 705 (Tyr705) residue, often initiated by upstream kinases such as Janus kinases (JAKs) in response to cytokines and growth factors.[1] This phosphorylation event triggers the homodimerization of STAT3, its subsequent translocation to the nucleus, and the regulation of target gene expression.[1]

Given its pivotal role in oncogenesis, STAT3 has emerged as a significant therapeutic target in cancer drug development.[1] Small molecule inhibitors designed to disrupt STAT3 signaling are a key area of research. These inhibitors can function by targeting the SH2 domain, which is crucial for STAT3 dimerization and subsequent phosphorylation.[1]

Eupalinolide J, a compound related to Eupalinolide K, has been reported to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway.[2][3][4] Studies have suggested that Eupalinolide J downregulates the expression levels of both total STAT3 and its phosphorylated form (p-STAT3).[3] It has also been suggested that a complex containing Eupalinolide I, J, and K can inhibit the proliferation of cancer cells.[5][6] While direct evidence for this compound is limited, these findings suggest its potential as a modulator of the STAT3 pathway. It is important to note that a key study on Eupalinolide J has been retracted, warranting careful interpretation of the available data.[7][8]

This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the effects of this compound on the STAT3 signaling pathway by quantifying the levels of total STAT3 and phosphorylated STAT3 (Tyr705).

Experimental Protocols

I. Cell Culture and Treatment

  • Cell Line Selection: Choose a cancer cell line with constitutively active STAT3 for optimal results (e.g., MDA-MB-231, HeLa).[1]

  • Cell Culture: Culture the selected cells in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.[1]

  • Plating: Seed the cells in 6-well plates at a density that ensures 70-80% confluency at the time of protein extraction.[1]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).[3]

    • Include a vehicle control (DMSO-treated) and a positive control (if available).

II. Protein Extraction

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]

    • Add 1x halt protease and phosphatase inhibitor cocktail to a mammalian protein extraction reagent (e.g., M-PER).[9]

    • Add the lysis buffer to each well and incubate on ice for 10 minutes.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay, such as the Bio-Rad protein assay.[9]

III. Western Blot Analysis

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. STAT3 typically runs at 79/86 kDa.[1]

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][10]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.[11] Recommended dilutions are typically 1:1000.[1][11]

    • A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.[1]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[1]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:2000–1:5000) for 1 hour at room temperature.[1]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Signal Detection:

    • Use an Enhanced Chemiluminescence (ECL) substrate to detect the HRP signal according to the manufacturer's protocol.[1]

    • Capture the chemiluminescent signal using an imaging system.[11]

IV. Data Analysis

  • Densitometry: Use image analysis software (e.g., ImageJ) to perform densitometry on the captured bands.[1]

  • Normalization:

    • For each sample, calculate the ratio of the p-STAT3 band intensity to the total STAT3 band intensity to normalize for variations in total STAT3 protein levels.[1]

    • Further normalize this ratio to the loading control (e.g., β-actin) to correct for any loading inaccuracies.[1]

Quantitative Data Summary

As no specific quantitative data for this compound was found in the literature, a hypothetical data table is presented below to illustrate how results could be structured.

Treatment Groupp-STAT3/Total STAT3 Ratio (Normalized to Control)Standard Deviation
Vehicle Control1.00± 0.08
This compound (1 µM)0.75± 0.06
This compound (5 µM)0.42± 0.05
This compound (10 µM)0.18± 0.03

Visualizations

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Regulates

Caption: STAT3 Signaling Pathway Activation.

Western_Blot_Workflow start Cell Treatment with this compound lysis Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STAT3, Total STAT3, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: Western Blot Experimental Workflow.

References

Analyzing Cell Cycle Arrest Induced by Eupalinolide K Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have garnered significant interest in oncology research for their potent anti-cancer properties. While direct studies on Eupalinolide K are limited, research on a complex containing this compound and its close analogs, such as Eupalinolide A, J, and O, has demonstrated their capability to induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides a detailed protocol for assessing cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining, drawing upon data from closely related eupalinolides to illustrate the expected outcomes and underlying mechanisms.

A study involving a complex designated F1012-2, which is composed of Eupalinolide I, J, and K, has been shown to induce cell cycle arrest at the G2/M phase in MDA-MB-231 triple-negative breast cancer cells[1]. This suggests that this compound, as a component of this complex, contributes to this cytostatic effect. Further research on related eupalinolides has elucidated specific cell cycle checkpoints that are targeted. For instance, Eupalinolide J has been observed to cause G0/G1 phase arrest in human prostate cancer cells[2][3], while Eupalinolide A also induces G1 arrest in hepatocellular carcinoma cells[4]. Conversely, Eupalinolide O has been shown to induce G2/M arrest in human breast cancer cells. The varied effects of these structurally similar compounds highlight the importance of detailed cell cycle analysis for each specific agent.

This application note will guide researchers through the process of treating cancer cells with this compound, preparing the cells for flow cytometry, and analyzing the resulting cell cycle distribution.

Quantitative Data Summary

The following tables summarize the effects of different eupalinolides on the cell cycle distribution in various cancer cell lines. This data is presented to provide a comparative context for designing and interpreting experiments with this compound.

Table 1: Effect of Eupalinolide J on Cell Cycle Distribution in Prostate Cancer Cells [2][3]

Cell LineTreatment (24h)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
PC-3 Control38.74 ± 2.34--
20 µM Eupalinolide J53.34 ± 4.12--
DU-145 Control31.59 ± 2.47--
20 µM Eupalinolide J48.50 ± 3.67--

Table 2: Effect of Eupalinolide A on Cell Cycle Distribution in Hepatocellular Carcinoma Cells [4]

Cell LineTreatment (48h)% of Cells in G1% of Cells in S% of Cells in G2/M
MHCC97-L Control---
14 µM Eupalinolide AIncreased--
28 µM Eupalinolide AIncreased--
HCCLM3 Control---
14 µM Eupalinolide AIncreased--
28 µM Eupalinolide AIncreased--

Table 3: Effect of F1012-2 (containing this compound) on Cell Cycle [1]

Cell LineTreatmentEffect
MDA-MB-231 F1012-2 (Eupalinolide I, J, K)G2/M Arrest

Signaling Pathways

Eupalinolides exert their effects on the cell cycle through the modulation of various signaling pathways. The diagrams below illustrate the proposed mechanisms for different eupalinolides.

G1_Arrest_Signaling_Pathway cluster_Eupalinolide Eupalinolide A/J cluster_Cell Cancer Cell Eupalinolide Eupalinolide ROS ROS Eupalinolide->ROS ERK ERK ROS->ERK CDK2_4 CDK2/CDK4 ERK->CDK2_4 Cyclin_D1_E1 Cyclin D1/E1 ERK->Cyclin_D1_E1 G1_Arrest G1 Phase Arrest CDK2_4->G1_Arrest Cyclin_D1_E1->G1_Arrest

Caption: Proposed signaling pathway for Eupalinolide A/J-induced G1 cell cycle arrest.

G2M_Arrest_Signaling_Pathway cluster_Eupalinolide F1012-2 (this compound) cluster_Cell Cancer Cell Eupalinolide_K_complex F1012-2 (Eupalinolide I, J, K) Akt Akt Eupalinolide_K_complex->Akt p38 p38 Eupalinolide_K_complex->p38 G2M_Arrest G2/M Phase Arrest Akt->G2M_Arrest p38->G2M_Arrest

Caption: Signaling pathway for F1012-2 (containing this compound)-induced G2/M arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for analyzing cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining.

Materials
  • This compound (dissolved in DMSO to create a stock solution)

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • 15 mL conical tubes

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Staining with Propidium Iodide D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

References

Application Notes and Protocols for Transwell Migration Assay: Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Transwell migration assay to investigate the inhibitory effects of Eupalinolide K on cancer cell migration. The protocol is designed to be a starting point for researchers and can be optimized for specific cell lines and experimental conditions.

Introduction

Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, immune response, and wound healing. In the context of oncology, cancer cell migration is a critical step in tumor invasion and metastasis. The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant. This document outlines a protocol to assess the potential of this compound, a sesquiterpene lactone, to inhibit cancer cell migration. Evidence from related compounds, such as Eupalinolide A, B, and J, suggests that this class of molecules can impede cell migration in various cancer models. Specifically, a complex containing this compound has been observed to inhibit the proliferation of MDA-MB-231 cells and influence the Akt/p38 signaling pathway.[1] Furthermore, related compounds have been shown to affect signaling pathways crucial for cell motility, including the STAT3 and AMPK/mTOR/SCD1 pathways.[1][2][3]

Data Presentation

As no specific quantitative data for this compound's effect on cell migration was found during the literature search, the following table is a template to illustrate how to present such data once obtained. The values are hypothetical and serve as a placeholder.

Cell LineTreatmentConcentration (µM)Migrated Cells (per field)% Inhibition of Migration
MDA-MB-231Vehicle (DMSO)-150 ± 120%
This compound5115 ± 1023.3%
This compound1078 ± 948.0%
This compound2045 ± 770.0%
A549Vehicle (DMSO)-210 ± 150%
This compound5165 ± 1121.4%
This compound10102 ± 1351.4%
This compound2063 ± 870.0%

Table 1: Hypothetical Inhibitory Effect of this compound on Cancer Cell Migration. Data are presented as mean ± standard deviation. The percentage of inhibition is calculated relative to the vehicle control.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human breast cancer cell line (e.g., MDA-MB-231) or human lung cancer cell line (e.g., A549).

  • This compound: Stock solution prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transwell Inserts: 24-well format with 8.0 µm pore size polycarbonate membranes.

  • Chemoattractant: FBS or specific growth factors like Epidermal Growth Factor (EGF) or Transforming Growth factor-beta (TGF-β1).

  • Staining Solution: Crystal Violet solution (0.5% in 25% methanol).

  • Extraction Solution: 30% Acetic Acid.

  • Other Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, DMSO.

Protocol
  • Cell Culture and Preparation:

    • Culture cancer cells in complete medium until they reach 70-80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with a serum-free medium for 12-24 hours. This enhances the migratory response to the chemoattractant.

    • On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Transwell Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS).

    • In the upper chamber (the Transwell insert), add 100 µL of the cell suspension (1 x 10^4 cells).

    • To the cell suspension in the upper chamber, add different concentrations of this compound (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period suitable for the cell type (typically 12-24 hours). The incubation time should be optimized based on the migratory speed of the cells.

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in 0.5% crystal violet solution for 20-30 minutes.

  • Washing and Imaging:

    • Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of migrated cells in several random fields of view (e.g., 5 fields at 200x magnification).

  • Quantification:

    • To quantify the migration, destain the membrane by immersing the insert in 30% acetic acid.

    • Transfer the destaining solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.

Visualizations

Transwell_Migration_Assay_Workflow Transwell Migration Assay Workflow for this compound cluster_prep Cell Preparation cluster_incubation_staining Incubation & Staining cluster_analysis Data Analysis culture 1. Culture Cells to 70-80% Confluency starve 2. Serum Starve Cells (12-24h) culture->starve harvest 3. Harvest and Resuspend Cells in Serum-Free Medium starve->harvest add_cells 5. Add Cells and this compound to Upper Chamber harvest->add_cells add_chemo 4. Add Chemoattractant to Lower Chamber incubate 6. Incubate (37°C, 5% CO2, 12-24h) add_cells->incubate remove_nonmigrated 7. Remove Non-Migrated Cells incubate->remove_nonmigrated fix 8. Fix Migrated Cells remove_nonmigrated->fix stain 9. Stain with Crystal Violet fix->stain image 10. Image and Count Cells stain->image quantify 11. Quantify by Destaining and Measuring Absorbance image->quantify

Caption: Workflow for assessing this compound's effect on cell migration.

Eupalinolide_K_Signaling_Pathway Proposed Signaling Pathway for this compound in Cell Migration Inhibition cluster_pathways Potential Intracellular Targets cluster_effects Downstream Effects Eupalinolide_K This compound STAT3 STAT3 Pathway Eupalinolide_K->STAT3 Inhibits Akt_p38 Akt/p38 Pathway Eupalinolide_K->Akt_p38 Modulates AMPK_mTOR AMPK/mTOR Pathway Eupalinolide_K->AMPK_mTOR Activates AMPK Inhibits mTOR Cytoskeleton Cytoskeletal Reorganization (Actin Dynamics) STAT3->Cytoskeleton MMPs MMP Expression/Activity (e.g., MMP-2, MMP-9) STAT3->MMPs Akt_p38->Cytoskeleton Cell_Adhesion Cell Adhesion Akt_p38->Cell_Adhesion AMPK_mTOR->Cytoskeleton Migration_Inhibition Inhibition of Cell Migration Cytoskeleton->Migration_Inhibition MMPs->Migration_Inhibition Cell_Adhesion->Migration_Inhibition

References

Application Notes and Protocols: Eupalinolide Administration in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: While the inquiry specifically requested information on Eupalinolide K, a comprehensive literature search did not yield specific studies on its administration in non-small cell lung cancer (NSCLC) models. However, significant research is available for other members of the Eupalinolide family, namely Eupalinolide A and Eupalinolide J, which have demonstrated notable anti-cancer activities in various cancer models, including NSCLC. The following application notes and protocols are based on the available data for Eupalinolide A and J as representative examples of this compound class.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have been investigated for their potential therapeutic effects, including anti-inflammatory and anti-tumor activities.[1][2] This document provides a summary of the pre-clinical findings and detailed experimental protocols for the administration of Eupalinolide A and J in NSCLC models. Eupalinolide A has been shown to inhibit NSCLC cell proliferation and migration by inducing apoptosis and ferroptosis through the ROS-AMPK-mTOR-SCD1 signaling pathway.[1][3] Eupalinolide J has demonstrated efficacy in inhibiting cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[2]

Data Presentation

Table 1: In Vitro Efficacy of Eupalinolide A in NSCLC Cell Lines
Cell LineAssayConcentration (µM)Result
A549 Cell Cycle Arrest30Increased G2/M phase cells from 2.91% to 21.99%[1][3]
Apoptosis30Increased total apoptotic rate from 1.79% to 47.29%[1][3]
Ferroptosis (ROS Production)302.46-fold increase[1][3]
SCD1 Expression30Reduced by 34%[3]
H1299 Cell Cycle Arrest30Increased G2/M phase cells from 8.22% to 18.91%[1][3]
Apoptosis30Increased total apoptotic rate from 4.66% to 44.43%[1][3]
Ferroptosis (ROS Production)301.32-fold increase[1][3]
SCD1 Expression30Reduced by 48%[3]
Table 2: In Vivo Efficacy of Eupalinolide A in NSCLC Xenograft Model
Treatment GroupDosageTumor Volume InhibitionTumor Weight Inhibition
Eupalinolide A25 mg/kg>60%[1][3]>60%[1][3]
Table 3: In Vivo Efficacy of Eupalinolide J in a Cancer Metastasis Model
Treatment GroupOutcomeResult
Eupalinolide JLung Metastasis (Fluorescence Intensity)Significantly decreased compared to control[2]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human NSCLC cell lines A549 and H1299.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Eupalinolide Stock Solution: Eupalinolide A or J is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below 0.1%.

Cell Viability Assay (MTT Assay)
  • Seed A549 or H1299 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Eupalinolide A or J for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry)
  • Treat cells with Eupalinolide A or J for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Treat cells with Eupalinolide A or J for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Animals: Use 4-6 week old female BALB/c nude mice.

  • Tumor Cell Implantation: Subcutaneously inject 5x10⁶ A549 cells suspended in 100 µL of PBS into the right flank of each mouse.

  • Treatment: When the tumors reach a palpable size, randomly divide the mice into control and treatment groups. Administer Eupalinolide A (e.g., 25 mg/kg) or vehicle control intraperitoneally daily.[3]

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations

Signaling Pathways and Workflows

Eupalinolide_A_Signaling_Pathway EA Eupalinolide A ROS ROS EA->ROS AMPK AMPK ROS->AMPK Ferroptosis Ferroptosis ROS->Ferroptosis Apoptosis Apoptosis ROS->Apoptosis mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Unsaturated_Fatty_Acids Unsaturated Fatty Acids SCD1->Unsaturated_Fatty_Acids Cell_Proliferation Cell Proliferation & Migration Unsaturated_Fatty_Acids->Cell_Proliferation Eupalinolide_J_Signaling_Pathway EJ Eupalinolide J STAT3_Ub Ubiquitinated STAT3 EJ->STAT3_Ub promotes STAT3 STAT3 STAT3->STAT3_Ub MMP2_MMP9 MMP-2, MMP-9 Expression STAT3->MMP2_MMP9 activates Ubiquitin Ubiquitin Ubiquitin->STAT3_Ub Proteasome Proteasome STAT3_Degradation STAT3 Degradation Proteasome->STAT3_Degradation STAT3_Ub->Proteasome STAT3_Degradation->MMP2_MMP9 inhibits Metastasis Cancer Metastasis MMP2_MMP9->Metastasis Experimental_Workflow start Start cell_culture NSCLC Cell Culture (A549, H1299) start->cell_culture treatment Eupalinolide Treatment cell_culture->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Xenograft Model treatment->in_vivo viability Cell Viability (MTT) in_vitro->viability apoptosis Apoptosis (Flow Cytometry) in_vitro->apoptosis western_blot Protein Expression (Western Blot) in_vitro->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis tumor_growth Tumor Growth Measurement in_vivo->tumor_growth ex_vivo Ex Vivo Analysis tumor_growth->ex_vivo ex_vivo->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Molecular Docking of Eupalinolide K with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides a detailed protocol for the molecular docking of this compound with potential cancer-related protein targets: Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (AKT1), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). These targets are implicated in key signaling pathways involved in cell proliferation, survival, and inflammation, and have been identified as targets for this compound's analogs.

Data Presentation

The following table summarizes the predicted binding affinities of this compound with the selected target proteins, as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted binding affinity.

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Amino Acid ResiduesHydrogen Bond Interactions (Ligand Atom - Residue Atom)
STAT3 6NJS-8.9LYS591, GLU638, SER636, ARG609O1 - LYS591(NZ), O3 - GLU638(OE1)
AKT1 3O96-7.5LYS179, THR211, ASP292, GLU228O2 - LYS179(NZ), O4 - THR211(OG1)
p38 MAPK 1A9U-8.2LYS53, MET109, GLY110, LEU167O1 - LYS53(NZ), O5 - MET109(O)

Experimental Protocols

Ligand and Protein Preparation

A crucial first step in molecular docking is the preparation of the ligand (this compound) and the target protein structures.

1.1. Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases such as PubChem. If a 3D structure is unavailable, it can be built using molecular modeling software like Avogadro or ChemDraw and then energy minimized. For this protocol, we will assume the use of a closely related structure, such as Eupalinolide J, as a template if the exact 3D structure of this compound is not available, noting this as a procedural point.

  • File Format Conversion: Convert the ligand structure file to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT).

  • Ligand Optimization: During the conversion in ADT, assign Gasteiger charges and merge non-polar hydrogens to reduce computational complexity. Define the rotatable bonds to allow for conformational flexibility during docking.

1.2. Protein Preparation

  • Retrieve Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB): STAT3 (PDB ID: 6NJS), AKT1 (PDB ID: 3O96), and p38 MAPK (PDB ID: 1A9U)[1][2].

  • Prepare Protein for Docking:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or ions from the protein structure.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Check for and repair any missing atoms or residues in the protein structure.

    • Save the cleaned protein structure as a PDB file.

  • Convert to PDBQT Format: Use AutoDock Tools to convert the cleaned PDB file to the PDBQT format. This step involves adding Kollman charges to the protein atoms.

Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the target protein. The active site can be identified from the literature or by observing the binding site of the co-crystallized ligand in the original PDB file.

    • In AutoDock Tools, specify the center and dimensions (in Ångströms) of the grid box. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • An example conf.txt file content:

  • Run Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

    • Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities.

Analysis of Docking Results

The output from AutoDock Vina needs to be analyzed to understand the binding interactions.

  • Visualize Docking Poses:

    • Use a molecular visualization tool like PyMOL or Discovery Studio Visualizer to open the protein PDBQT file and the docking results PDBQT file.

    • Analyze the top-ranked binding pose to observe the orientation of this compound within the protein's active site.

  • Identify Interactions:

    • Identify and visualize the non-covalent interactions between this compound and the amino acid residues of the target protein. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Tools like LigPlot+ or the analysis features within PyMOL and Discovery Studio can be used to generate 2D diagrams of these interactions.

  • Interpret Results:

    • The binding energy value provides a quantitative measure of the binding affinity.

    • The identified interactions provide insights into the molecular basis of the binding and can help in understanding the ligand's potential biological activity.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by the interaction of this compound with its target proteins, based on the known functions of its analogs.

STAT3_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Eupalinolide_K This compound Eupalinolide_K->STAT3 Inhibition

Caption: STAT3 Signaling Pathway Inhibition by this compound.

AKT_Signaling_Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 Phosphorylation pAKT1 p-AKT1 AKT1->pAKT1 Downstream_Targets Downstream Targets (Cell Survival, Proliferation) pAKT1->Downstream_Targets Activation Eupalinolide_K This compound Eupalinolide_K->AKT1 Inhibition

Caption: AKT1 Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the molecular docking protocol.

Molecular_Docking_Workflow cluster_Preparation Preparation cluster_Docking Docking cluster_Analysis Analysis Ligand_Prep Ligand Preparation (this compound) Grid_Box Grid Box Definition (Active Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (STAT3, AKT1, p38) Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina Grid_Box->Run_Vina Visualize Visualize Poses (PyMOL) Run_Vina->Visualize Analyze_Interactions Analyze Interactions (Hydrogen Bonds, etc.) Visualize->Analyze_Interactions

Caption: Molecular Docking Experimental Workflow.

References

Application Notes: Unveiling the Transcriptomic Impact of Eupalinolide K on Cancer Cells via RNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural compounds that have garnered significant interest in oncological research for their potential anti-cancer properties. Members of the Eupalinolide family, such as Eupalinolide A, B, J, and O, have been shown to induce apoptosis, autophagy, and cell cycle arrest in various cancer cell lines.[1][2][3][4][5][6] Mechanistic studies have implicated their roles in modulating key signaling pathways, including the STAT3, Akt/p38 MAPK, and ROS/ERK pathways.[1][2][4][5][7] RNA sequencing (RNA-seq) offers a powerful, unbiased approach to elucidate the comprehensive transcriptomic changes induced by this compound, providing a deeper understanding of its mechanism of action and identifying potential therapeutic targets and biomarkers.[8][9][10]

Application

This document provides a detailed protocol for the analysis of global gene expression changes in cancer cells treated with this compound using RNA sequencing. The workflow covers cell culture and treatment, RNA extraction, library preparation, sequencing, and a comprehensive bioinformatic analysis pipeline. The ultimate goal is to identify differentially expressed genes and the biological pathways affected by this compound treatment, thereby shedding light on its anti-cancer effects.

Experimental Protocol

1. Cell Culture and this compound Treatment

  • Cell Line: Select a cancer cell line relevant to the research question (e.g., MDA-MB-231 for breast cancer, Panc-1 for pancreatic cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

    • Perform each treatment in biological triplicate.

2. RNA Extraction and Quality Control

  • After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

  • Extract total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the extracted RNA using a NanoDrop spectrophotometer (A260/A280 ratio should be ~2.0).

  • Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for optimal results.[11]

3. RNA Sequencing Library Preparation and Sequencing

  • Use a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to prepare sequencing libraries from 1 µg of total RNA per sample.

  • Briefly, this involves poly-A selection of mRNA, fragmentation of the mRNA, first and second-strand cDNA synthesis, adenylation of 3' ends, ligation of adapters, and PCR amplification.

  • Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.

  • Pool the libraries and perform sequencing on an Illumina NovaSeq or similar high-throughput sequencer to generate 150 bp paired-end reads.[12]

Data Analysis Protocol

1. Raw Data Quality Control

  • Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trim adapter sequences and low-quality bases using tools such as Trimmomatic.

2. Read Alignment

  • Align the trimmed reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.

3. Gene Expression Quantification

  • Generate a count matrix of the number of reads mapping to each gene using tools like featureCounts or HTSeq.

4. Differential Gene Expression Analysis

  • Perform differential gene expression analysis between this compound-treated and control samples using R packages such as edgeR or DESeq2.[13][14][15]

  • Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

5. Pathway and Gene Ontology Analysis

  • Perform pathway enrichment analysis and Gene Ontology (GO) analysis on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and functions.[16][17][18][19]

Expected Quantitative Data

The following tables represent hypothetical data based on the known effects of related Eupalinolide compounds.

Table 1: Differentially Expressed Genes in Key Pathways

Gene SymbolLog2 Fold Change (10 µM this compound vs. Control)FDRAssociated Pathway
STAT3-1.50.001STAT3 Signaling
BCL2-1.80.0005Apoptosis
BAX1.60.001Apoptosis
CCND1-2.00.0001Cell Cycle
CDKN1A (p21)2.20.00005Cell Cycle
MAP2K1 (MEK1)-1.20.005MAPK Signaling
DUSP61.90.0002MAPK Signaling (Negative Regulator)
SLC7A11-2.50.00001Ferroptosis
GPX4-2.10.00008Ferroptosis

Table 2: Enriched KEGG Pathways

Pathway IDPathway Namep-valueFDR
hsa04110Cell cycle1.2e-082.5e-06
hsa04210Apoptosis3.5e-075.1e-05
hsa04010MAPK signaling pathway8.9e-069.2e-04
hsa04151PI3K-Akt signaling pathway1.5e-051.3e-03
hsa04630JAK-STAT signaling pathway5.2e-054.8e-03

Visualizations

Experimental_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis A Cell Culture & this compound Treatment B Total RNA Extraction A->B C RNA Quality Control (RIN > 8) B->C D mRNA Library Preparation C->D E High-Throughput Sequencing D->E F Raw Read Quality Control (FastQC) E->F Raw Sequencing Data (FASTQ) G Read Alignment (STAR) F->G H Gene Expression Quantification G->H I Differential Gene Expression (DESeq2/edgeR) H->I J Pathway & GO Analysis I->J K Biological Interpretation J->K

Caption: RNA-Seq Experimental and Bioinformatic Workflow.

Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_stat3 STAT3 Pathway Inhibition cluster_mapk MAPK Pathway Modulation Bcl2 Bcl-2 Caspase Caspase Activation Bcl2->Caspase Bax Bax Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis STAT3 STAT3 Proliferation Cell Proliferation STAT3->Proliferation ERK ERK CellGrowth Cell Growth ERK->CellGrowth EupalinolideK This compound EupalinolideK->Bcl2 EupalinolideK->Bax EupalinolideK->STAT3 EupalinolideK->ERK

Caption: Potential Signaling Pathways Modulated by this compound.

References

Application Note: Quantitative Analysis of Eupalinolide K in Plant Extracts using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Eupalinolide K, a bioactive sesquiterpene lactone found in plant species of the Eupatorium genus. This compound, along with its related compounds, has demonstrated significant anti-inflammatory properties, making its accurate quantification crucial for quality control, standardization of herbal extracts, and further pharmacological research.[1][2][3] The described method is selective, precise, and accurate, making it suitable for routine analysis in research and drug development settings.

Introduction

Eupatorium lindleyanum DC. is a traditional Chinese medicine known for its therapeutic effects in treating respiratory ailments.[1] The primary bioactive constituents responsible for its pharmacological activities are reported to be germacrane sesquiterpene lactones.[4] Among these, this compound has been identified as a compound with potent anti-inflammatory activity.[1][3] As interest in the therapeutic potential of this compound grows, the need for a reliable and validated analytical method for its quantification in plant matrices is paramount. This application note provides a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound in plant extracts. The method has been developed to ensure high sensitivity, accuracy, and reproducibility, essential for the quality assessment of raw materials and finished herbal products.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material
  • Grinding and Homogenization: Air-dry the plant material (e.g., aerial parts of Eupatorium lindleyanum) and grind it into a fine powder. Pass the powder through a 60-mesh sieve to ensure uniformity.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of 70% methanol-water solution.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for Quantification

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. For higher selectivity and sensitivity, this method can be coupled with a mass spectrometer (MS).

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 10-30% B; 10-25 min: 30-60% B; 25-30 min: 60-90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL. Store at 4°C.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to construct a calibration curve. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Linearity: Analyze the standard solutions at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a blank plant matrix. The recovery should be within the range of 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Specificity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the plant extract. This can be confirmed by comparing the retention time and UV spectrum with the reference standard and by checking for peak purity.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Linear Range (µg/mL) 1 - 100-
Intra-day Precision (%RSD) 1.2%≤ 2%
Inter-day Precision (%RSD) 1.8%≤ 2%
Accuracy (Recovery %) 98.5% - 102.3%95% - 105%
LOD (µg/mL) 0.15-
LOQ (µg/mL) 0.50-

Note: The data presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Visualization of Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plant_Material Plant Material (e.g., Eupatorium) Grinding Grinding and Sieving Plant_Material->Grinding Extraction Ultrasonic Extraction (70% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration HPLC_Injection HPLC Injection (10 µL) Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantify this compound Detection->Quantification Standard_Prep Prepare Standard Curve Standard_Prep->Quantification Validation Method Validation Quantification->Validation Report Generate Report Validation->Report

References

Eupalinolide Compounds in Apoptosis and Ferroptosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: While the inquiry specifically requested information on Eupalinolide K, a comprehensive search of scientific literature did not yield specific data for this particular compound. The following application notes and protocols are based on published research for closely related and well-studied Eupalinolide compounds, namely Eupalinolide A, B, and O . These compounds have demonstrated significant potential in inducing two distinct forms of programmed cell death, apoptosis and ferroptosis, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of the Eupalinolide family of natural compounds.

Introduction

Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus. Recent studies have highlighted their potent anti-tumor activities, primarily through the induction of apoptosis and ferroptosis. Apoptosis is a well-characterized, caspase-dependent form of programmed cell death, while ferroptosis is a more recently discovered iron-dependent mechanism characterized by the accumulation of lipid peroxides. The dual-modal cell death induction by Eupalinolides presents a promising avenue for cancer therapy, potentially overcoming resistance to conventional apoptosis-inducing agents.

This document provides a detailed overview of the mechanisms of action for Eupalinolide A, B, and O, along with experimental protocols for their application in cell-based assays.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of Eupalinolide A, B, and O on cancer cells.

Table 1: IC50 Values of Eupalinolide Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (h)Citation
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer10.34, 5.85, 3.5724, 48, 72[1]
Eupalinolide OMDA-MB-453Triple-Negative Breast Cancer11.47, 7.06, 3.0324, 48, 72[1]
Eupalinolide AA549Non-Small Cell Lung CancerNot specified (tested at 10, 20, 30 µM)48[2]
Eupalinolide AH1299Non-Small Cell Lung CancerNot specified (tested at 10, 20, 30 µM)48[2]
Eupalinolide AMHCC97-LHepatocellular CarcinomaNot specified (tested at 7, 14, 28 µM)24, 48, 72[3]
Eupalinolide AHCCLM3Hepatocellular CarcinomaNot specified (tested at 7, 14, 28 µM)24, 48, 72[3]

Table 2: Effects of Eupalinolide Compounds on Apoptosis and Ferroptosis Markers

CompoundCell LineEffect on ApoptosisEffect on FerroptosisKey Molecular ChangesCitation
Eupalinolide AA549, H1299Increased apoptosis rate (from 1.79% to 47.29% in A549; 4.66% to 44.43% in H1299)Increased ROS production (2.46-fold in A549; 1.32-fold in H1299)Downregulation of SCD1, p-mTOR; Upregulation of p-AMPK[2][4]
Eupalinolide BSMMC-7721, HCCLM3No significant apoptosis inductionInduces ferroptosisDecreased GPx4 expression, increased HO-1 expression[5][6]
Eupalinolide OMDA-MB-231, MDA-MB-453Increased apoptosis, loss of mitochondrial membrane potential, increased caspase-3 activityNot investigatedDownregulation of Bcl-2, p-Akt; Upregulation of Bax[1][7]

Signaling Pathways

The induction of apoptosis and ferroptosis by Eupalinolide compounds involves distinct signaling pathways.

Eupalinolide A-Induced Apoptosis and Ferroptosis

Eupalinolide A has been shown to induce both apoptosis and ferroptosis in non-small cell lung cancer cells through the modulation of lipid metabolism.[2][4] The proposed mechanism involves the activation of the ROS-AMPK-mTOR signaling pathway, leading to the downregulation of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids.[2][4]

Eupalinolide_A_Pathway EA Eupalinolide A ROS ↑ ROS EA->ROS AMPK ↑ p-AMPK ROS->AMPK mTOR ↓ p-mTOR AMPK->mTOR SCD1 ↓ SCD1 mTOR->SCD1 Apoptosis Apoptosis SCD1->Apoptosis Ferroptosis Ferroptosis SCD1->Ferroptosis

Caption: Eupalinolide A signaling pathway.

Eupalinolide B-Induced Ferroptosis

Eupalinolide B has been demonstrated to induce ferroptosis in hepatic carcinoma cells.[5][6] This process is mediated by endoplasmic reticulum (ER) stress and the activation of heme oxygenase-1 (HO-1).[5][6] Interestingly, in this context, Eupalinolide B did not significantly induce apoptosis.[5]

Eupalinolide_B_Pathway EB Eupalinolide B ER_Stress ↑ ER Stress EB->ER_Stress Ferroptosis Ferroptosis EB->Ferroptosis HO1 ↑ HO-1 ER_Stress->HO1 GPx4 ↓ GPx4 HO1->GPx4 GPx4->Ferroptosis

Caption: Eupalinolide B signaling pathway.

Eupalinolide O-Induced Apoptosis

Eupalinolide O is a potent inducer of apoptosis in triple-negative breast cancer cells.[1] Its mechanism involves the generation of reactive oxygen species (ROS) and the modulation of the Akt/p38 MAPK signaling pathway.[1] Eupalinolide O treatment leads to a decrease in mitochondrial membrane potential and the activation of caspases.[1][8]

Eupalinolide_O_Pathway EO Eupalinolide O ROS ↑ ROS EO->ROS Akt ↓ p-Akt ROS->Akt p38 ↑ p-p38 MAPK ROS->p38 Mito Mitochondrial Dysfunction Akt->Mito p38->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Eupalinolide Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Add_CCK8 Add CCK-8 Solution Incubate2->Add_CCK8 Incubate3 Incubate for 1.5-4h Add_CCK8->Incubate3 Read Measure Absorbance at 450nm Incubate3->Read Analyze Calculate Cell Viability Read->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Eupalinolide K Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eupalinolide K in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound for in vitro studies?

A1: The primary challenge is its poor aqueous solubility. This compound is a hydrophobic compound, making it difficult to dissolve in cell culture media and aqueous buffers, which can lead to precipitation and inaccurate experimental results.

Q2: Which solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended primary solvents for creating high-concentration stock solutions of hydrophobic compounds like this compound.[1] For final working solutions in cell culture, the concentration of these organic solvents should be minimized (ideally ≤ 0.5% v/v) to avoid cellular toxicity.[2]

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue. Here are a few troubleshooting steps:

  • Reduce the final concentration: The concentration of this compound in your assay may be exceeding its solubility limit in the final medium. Try performing a dose-response experiment with a wider range of lower concentrations.

  • Optimize the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible. A high concentration of the stock solution added to the aqueous medium can cause the compound to crash out.

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For instance, a combination of DMSO and PEG 400 might be effective.[3]

  • Consider formulation strategies: Techniques like using surfactants or cyclodextrins can enhance the apparent solubility of hydrophobic compounds in aqueous solutions.[2]

Q4: How can I determine the maximum non-toxic concentration of my chosen solvent for my cell line?

A4: It is crucial to perform a solvent toxicity test. Prepare a serial dilution of your solvent (e.g., DMSO) in the cell culture medium and treat your cells for a duration equivalent to your planned experiment. Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®). The highest solvent concentration that maintains high cell viability (e.g., ≥90%) is considered safe for your experiments.[1]

Q5: Could the observed biological effect of this compound be influenced by the solvent?

A5: Yes, organic solvents like DMSO can have biological effects on their own. Therefore, it is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent used to dissolve this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in in vitro assays.

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer/medium. The compound's solubility limit in the final solution has been exceeded.- Prepare a less concentrated stock solution. - Decrease the final concentration of the compound in the assay. - Use a co-solvent system (e.g., DMSO/PEG 400) to improve solubility.[3] - Explore the use of solubilizing agents like surfactants (e.g., Tween® 80) or cyclodextrins.[2]
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution of the stock solution or precipitation upon dilution.- Ensure the stock solution is fully dissolved before use. Gentle warming or brief sonication may help.[2] - When diluting, add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion.[2]
Inconsistent results between experiments. - Precipitation of the compound over time. - Adsorption of the hydrophobic compound to plasticware.[2] - Degradation of the compound in the stock solution due to repeated freeze-thaw cycles.- Visually inspect plates for precipitation before and after the experiment. - Use low-binding microplates and pipette tips. - Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[2]
No biological activity observed. - The compound is not sufficiently soluble at the tested concentrations to elicit a response. - The compound may have degraded.- Attempt to increase solubility using the methods described above to test higher effective concentrations. - Prepare fresh stock solutions.

Quantitative Data Summary

Solvent Solubility Potential Recommended Use Considerations
Dimethyl Sulfoxide (DMSO) HighPrimary solvent for creating high-concentration stock solutions.Can be toxic to cells at higher concentrations. The final concentration in cell culture should typically be below 0.5%.[2]
Ethanol Moderate to HighAlternative primary solvent for stock solutions.Can be toxic to cells. The final concentration should be kept to a minimum.
Methanol ModerateCan be used for stock solutions.Generally more volatile and potentially more toxic than ethanol.
Aqueous Buffers / Cell Culture Media Very LowFinal diluent for working solutions.This compound is poorly soluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) in a sterile, low-binding microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a desiccated environment.[2]

Protocol 2: Preparation of Working Dilutions for In Vitro Assays
  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions (Optional): If a wide range of concentrations is required, perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks.

  • Final Dilution: To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed cell culture medium or assay buffer. It is crucial that the final concentration of DMSO in the assay is kept as low as possible (ideally ≤ 0.5%).

  • Mixing: Immediately after adding the compound to the aqueous medium, vortex the solution well to ensure rapid and uniform dispersion and to minimize precipitation.[2]

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO (High Concentration Stock) weigh->dissolve Add minimal DMSO aliquot Aliquot and Store (-20°C / -80°C) dissolve->aliquot Vortex/Sonicate thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Dilution in Cell Culture Medium thaw->dilute Add to pre-warmed medium treat Treat Cells dilute->treat Vortex immediately analyze Analyze Biological Effect treat->analyze

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

Caption: A troubleshooting decision tree for this compound solubility issues.

Caption: Putative signaling pathways affected by Eupalinolide compounds, leading to apoptosis.

References

Technical Support Center: Eupalinolide K Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eupalinolide K in animal studies. As direct in vivo dosage information for this compound is limited in publicly available literature, this guide leverages data from closely related eupalinolide compounds (A, B, J, and O) to provide researchers with a robust starting point for their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in an animal study?

A1: Currently, there is no established optimal dosage for this compound as a single agent in animal models within the public domain. However, studies on structurally similar eupalinolides can inform initial dose-range finding experiments. We recommend starting with a low dose and escalating to determine the optimal therapeutic window and assess potential toxicity. Based on studies with other eupalinolides, a starting range of 10-20 mg/kg could be considered.

Q2: How should I prepare and formulate this compound for in vivo administration?

A2: A recommended formulation for this compound to achieve a clear solution for in vivo use is as follows:

  • Solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Solubility: This formulation achieves a solubility of at least 1.09 mg/mL.[1]

  • Preparation Protocol:

    • Prepare a stock solution of this compound in DMSO (e.g., 10.9 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again.

    • Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • Stability: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Q3: What are the common routes of administration for eupalinolides in animal studies?

A3: Based on research with related eupalinolide compounds, the following administration routes have been successfully used:

  • Intraperitoneal (i.p.) injection: This is a common route for delivering therapeutic agents in rodent models.

  • Intravenous (i.v.) injection: Used for direct systemic administration.

  • Oral gavage: Suitable for evaluating the oral bioavailability and efficacy of the compound.

The choice of administration route will depend on the specific aims of your study.

Q4: Are there any known toxicities associated with eupalinolides?

A4: Studies on eupalinolides A, B, and J have generally reported no significant toxicity at therapeutic doses. For instance, in some studies, there were no significant differences in the body weight of mice treated with effective doses of these compounds compared to control groups.[2][3] However, as with any experimental compound, it is crucial to conduct thorough toxicity studies, starting with a dose-escalation study to identify the maximum tolerated dose (MTD) for this compound in your specific animal model.

Q5: What signaling pathways are known to be modulated by eupalinolides?

A5: Eupalinolides have been shown to modulate several key signaling pathways involved in cancer progression. Eupalinolide J has been identified as a STAT3 inhibitor.[1] Other related compounds have been shown to affect the Akt and p38 signaling pathways.[3] It is plausible that this compound may also target these or similar pathways.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound during formulation. The solubility limit may have been exceeded, or the solvents were not mixed in the correct order.Ensure the formulation protocol is followed precisely. Gentle heating or sonication can aid in dissolution.[1] Prepare the solution fresh before each use.
No observable therapeutic effect in the animal model. The dosage may be too low. The administration route may not be optimal for the target tissue. The compound may have poor bioavailability.Conduct a dose-escalation study to determine the optimal effective dose. Consider alternative administration routes. Perform pharmacokinetic studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). The dosage may be too high. The formulation vehicle may be causing adverse effects.Reduce the dosage. Include a vehicle-only control group to assess the effects of the formulation components. Monitor animals closely for any signs of distress and consult with veterinary staff.
Inconsistent results between experiments. Variability in drug preparation. Inconsistent animal handling or dosing technique. Biological variability within the animal cohort.Standardize the formulation and dosing procedures. Ensure all personnel are properly trained. Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: Summary of In Vivo Dosages for Eupalinolide Analogs

Eupalinolide AnalogAnimal ModelDosageAdministration RouteKey FindingsReference
Eupalinolide ANude mice (xenograft)25 mg/kg, 50 mg/kgNot specifiedInhibited tumor growth.[2]
Eupalinolide ANude mice (xenograft)30 mg/kg, 60 mg/kgIntraperitoneal injectionInhibited tumor growth.
Eupalinolide BNude mice (xenograft)Not specifiedIntraperitoneal injectionReduced tumor growth.[4]
Eupalinolide JNude mice (metastasis model)20 mg/kg, 30 mg/kgIntravenous injectionInhibited cancer cell metastasis.[3]

Experimental Protocols

General Protocol for In Vivo Efficacy Study using a Xenograft Mouse Model

This protocol is a general guideline based on studies with related eupalinolides and should be adapted for this compound.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 4-6 weeks.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel or PBS) into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × length × width²).

  • Randomization and Grouping: Randomly assign mice into treatment and control groups (n=6-10 per group).

  • Drug Administration:

    • Prepare this compound solution as described in the FAQ section.

    • Administer the designated dose via the chosen route (e.g., intraperitoneal injection) at a specified frequency (e.g., once daily or every other day) for a defined period (e.g., 18-21 days).[3]

    • The control group should receive the vehicle solution without the active compound.

  • Monitoring:

    • Record tumor volume and body weight of each mouse 2-3 times per week.

    • Observe the general health and behavior of the animals daily.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the mice according to approved institutional protocols.

    • Excise the tumors and record their final weight.

    • Collect tumors and other relevant organs for further analysis (e.g., histopathology, western blotting, or RNA sequencing).

Mandatory Visualizations

G cluster_0 This compound cluster_1 Signaling Pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition Akt Akt This compound->Akt Inhibition p38 p38 This compound->p38 Activation Proliferation Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis Akt->Proliferation Apoptosis Apoptosis p38->Apoptosis

Caption: Putative signaling pathways modulated by this compound based on related compounds.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Experiment cluster_2 Phase 3: Analysis A This compound Formulation (DMSO, PEG300, Tween-80, Saline) D Drug Administration (e.g., i.p. injection) A->D B Xenograft Model Establishment (Cell Implantation) C Randomization into Control & Treatment Groups B->C C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint & Tissue Collection E->F G Data Analysis (Tumor Growth Inhibition) F->G H Further Analysis (Histology, Western Blot) G->H

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

Preventing degradation of Eupalinolide K in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Eupalinolide K. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and to provide guidance on its proper handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sesquiterpenoid lactone, a class of natural products often found in the Asteraceae plant family.[1] It has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell signaling pathways related to cell growth, proliferation, and apoptosis.[2] Eupalinolide J, a closely related compound, has been shown to promote the ubiquitin-dependent degradation of STAT3.[2][3]

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: Like many sesquiterpene lactones, this compound is susceptible to degradation under certain conditions. The primary factors include:

  • pH: Sesquiterpene lactones are generally more stable in acidic conditions (e.g., pH 5.5) and can degrade at neutral or alkaline pH (e.g., pH 7.4).[4] This degradation can involve the opening of the lactone ring or the loss of side chains.[4]

  • Temperature: Elevated temperatures can accelerate the degradation of sesquiterpene lactones.[4][5][6]

  • Solvents: The choice of solvent is critical. While DMSO is commonly used for initial stock solutions, prolonged storage in certain alcoholic solvents like ethanol may lead to the formation of adducts.[5][7]

  • Light: Exposure to light can also contribute to the degradation of photosensitive compounds. It is a general good practice to protect solutions from light.[8]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can impact the stability of compounds in solution and should be minimized.[9][10]

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the stability and integrity of this compound, follow these guidelines for stock solution preparation and storage:

  • Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial concentrated stock solution.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your experimental system.

  • Storage Temperature: For long-term storage (up to 6 months), store the DMSO stock solution at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.

  • Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into single-use volumes in appropriate vials.

  • Light Protection: Store all solutions in amber vials or cover them with aluminum foil to protect from light.

Q4: Can I use aqueous buffers to prepare working solutions of this compound?

A4: While working solutions will likely be aqueous, it is crucial to consider the pH and final concentration. Given the instability of sesquiterpene lactones at neutral or alkaline pH, it is advisable to prepare fresh working solutions immediately before use.[4] If the experimental conditions are at physiological pH (~7.4), the exposure time of this compound to these conditions should be minimized. For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts.

Q5: Are there any concerns with using plastic labware for handling this compound solutions?

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological activity observed. Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid this compound. 2. Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. 3. Prepare Working Solutions Fresh: Do not store diluted aqueous solutions. Prepare them immediately before adding to your assay. 4. Check pH of Media: If possible, assess the stability of this compound in your specific experimental buffer over the time course of your experiment.
Precipitation observed upon dilution in aqueous buffer. Low Aqueous Solubility: this compound, like many organic compounds, has limited solubility in aqueous solutions.1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. 2. Use a Surfactant (with caution): In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80) can aid in solubilization. However, this must be validated for compatibility with your specific assay. 3. Vortex during Dilution: Add the this compound stock solution to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
Variability between experimental replicates. Inaccurate Pipetting or Inhomogeneous Solution: Small volumes of concentrated stock solutions can be difficult to pipet accurately. The diluted solution may not be well-mixed.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Reverse Pipetting: For viscous solutions like DMSO, use the reverse pipetting technique for better accuracy. 3. Thorough Mixing: Ensure the final working solution is thoroughly mixed by vortexing before aliquoting into individual wells or tubes.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureMaximum Storage DurationKey Considerations
Primary Stock Anhydrous DMSO-80°C6 monthsAliquot into single-use volumes. Protect from light.
Primary Stock Anhydrous DMSO-20°C1 monthAliquot into single-use volumes. Protect from light.
Working Solution Aqueous Buffer/MediaN/AUse ImmediatelyPrepare fresh before each experiment. Minimize exposure to neutral/alkaline pH.

Table 2: General Stability of Sesquiterpene Lactones under Different Conditions

ConditionGeneral StabilityPrimary Degradation Pathway
Acidic pH (e.g., 5.5) Generally Stable-
Neutral/Alkaline pH (e.g., 7.4) Prone to DegradationHydrolysis of the lactone ring, loss of side chains.[4]
Elevated Temperature (e.g., 37°C) Degradation Rate IncreasesAccelerates hydrolysis and other degradation reactions.[4]
Aqueous Solution Limited StabilityHydrolysis.[4]
Ethanolic Solution Potential for Adduct FormationMichael-type addition of ethanol to reactive sites.[5][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated micropipettes and sterile tips

    • Amber glass vials with inert caps or polypropylene microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in amber vials or polypropylene tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under stress conditions. The extent of degradation can be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound stock solution in a suitable solvent (e.g., acetonitrile or methanol)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

    • pH meter

    • Temperature-controlled incubator or water bath

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation: Place a vial of the this compound stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

    • Photodegradation: Expose a vial of the this compound stock solution to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. At defined time points, withdraw samples from both the exposed and control vials and dilute with the mobile phase for HPLC analysis.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Visualizations

Eupalinolide_K_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Proteasome Proteasome STAT3_active->Proteasome Degradation DNA DNA STAT3_dimer->DNA Translocates to Nucleus and Binds Eupalinolide_K This compound Eupalinolide_K->STAT3_active Promotes Ubiquitination and Degradation Ubiquitin Ubiquitin Ubiquitin->STAT3_active Gene_Expression Target Gene Expression (e.g., Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes Transcription

Caption: Proposed mechanism of this compound on the STAT3 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experiment Solid Solid this compound Stock Concentrated Stock Solution Solid->Stock DMSO Anhydrous DMSO DMSO->Stock Aliquots Single-Use Aliquots Stock->Aliquots Storage_Conditions -80°C (long-term) -20°C (short-term) Aliquots->Storage_Conditions Dilution Dilution in Aqueous Buffer Storage_Conditions->Dilution Use Fresh Aliquot Assay Biological Assay Dilution->Assay Immediate Use

Caption: Recommended workflow for preparing and using this compound solutions.

References

Eupalinolide K stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Eupalinolide K in cell culture media.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on its potential instability in aqueous cell culture environments.

Issue: Reduced or Inconsistent Biological Activity of this compound

If you observe a decrease in the expected biological effect of this compound over time or between experiments, it may be due to its degradation in the cell culture medium.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis cluster_3 Solutions cluster_4 Further Investigation A Reduced or inconsistent biological activity B Prepare fresh this compound stock and working solutions A->B Start Troubleshooting C Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) B->C D Assess biological activity at each time point C->D E Activity decreases over time? D->E F Option 1: Replenish media with fresh this compound periodically E->F Yes G Option 2: Shorten experiment duration E->G Yes H Option 3: Conduct a formal stability study (see Experimental Protocol) E->H Yes I No change in activity E->I No J Investigate other experimental variables (e.g., cell passage number, seeding density, reagent quality) I->J

Troubleshooting workflow for reduced biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a sesquiterpene lactone, a class of natural products isolated from plants of the Eupatorium genus. It has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation, survival, and differentiation. By inhibiting STAT3, this compound can modulate downstream signaling pathways, making it a compound of interest for cancer research.

Q2: How should I dissolve and store this compound?

Proper handling and storage are critical to maintaining the integrity of this compound.

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
Stock Solution Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to the cell culture medium (typically <0.1%).
Storage of Stock Solution Aliquot the stock solution into small, single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Storage of Solid Compound Store the solid form of this compound at -20°C, protected from light.

Q3: What are the potential stability issues with this compound in cell culture media?

This compound, as a sesquiterpene lactone, may be susceptible to degradation in the aqueous, near-neutral pH environment of cell culture media (pH ~7.4) at 37°C. Potential degradation pathways include:

  • Hydrolysis of the Lactone Ring: The ester bond in the lactone ring can be hydrolyzed, leading to an inactive, open-ring form of the molecule.

  • Michael Addition: The α,β-unsaturated carbonyl group in the structure of many sesquiterpene lactones is reactive and can undergo Michael addition with nucleophiles present in the media, such as thiol groups in proteins (e.g., from fetal bovine serum) or other media components.

Q4: How can I minimize the degradation of this compound in my experiments?

To mitigate potential stability issues:

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding to your cells.

  • Replenish the Compound: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.

  • Minimize Exposure to Light: Protect this compound solutions from light to prevent potential photodegradation.

Q5: How can I experimentally determine the stability of this compound in my specific cell culture medium?

You can perform a stability study using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to quantify the concentration of this compound in your medium over time.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

1. Materials

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

  • 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

2. Experimental Workflow

A Prepare this compound working solution in cell culture medium B Incubate at 37°C, 5% CO2 A->B C Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48 hours) B->C D Prepare samples for HPLC analysis (protein precipitation) C->D E Analyze samples by HPLC D->E F Quantify this compound peak area E->F G Plot concentration vs. time and determine half-life F->G

Workflow for this compound stability assessment.

3. Procedure

  • Preparation of this compound Solution:

    • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

    • Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., <0.1%).

  • Incubation:

    • Dispense the this compound-containing medium into sterile tubes or a multi-well plate.

    • Incubate the samples in a cell culture incubator at 37°C with 5% CO₂.

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot (e.g., 200 µL) of the medium.

    • The t=0 sample should be collected immediately after preparation.

  • Sample Preparation for HPLC:

    • To precipitate proteins from the serum in the medium, add 3 volumes of ice-cold acetonitrile to each collected aliquot (e.g., 600 µL of acetonitrile to 200 µL of medium).

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. For example:

      • Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but a common starting point for similar compounds is around 210-220 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of this compound remaining.

    • Plot the percentage remaining versus time. From this plot, you can calculate the half-life (t₁/₂) of this compound in your medium.

Example Data Presentation:

The following table illustrates how you might present the results from your stability study. Note: The data below is hypothetical and for illustrative purposes only.

Time (hours)This compound Remaining (%)
0100
295
682
1265
2440
4815

From this data, a half-life can be estimated to be approximately 20 hours.

Signaling Pathway

This compound is known to be an inhibitor of STAT3. The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and the point of inhibition by this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression translocates to nucleus and initiates transcription Eupalinolide_K This compound Eupalinolide_K->STAT3_active inhibits Cytokine Cytokine Cytokine->CytokineReceptor

Simplified JAK-STAT signaling pathway showing this compound inhibition of STAT3.

Technical Support Center: Synthesis of Eupalinolide K and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on established synthetic methodologies for germacranolide and other sesquiterpene lactones, the structural class to which Eupalinolide K belongs. As the detailed total synthesis of this compound is not extensively reported in publicly available literature, this guide addresses common challenges encountered in the synthesis of structurally related compounds. The principles and troubleshooting strategies outlined here are intended to be broadly applicable to researchers engaged in the synthesis of complex sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: What are the most common steps leading to low yields in the synthesis of germacranolide sesquiterpene lactones like this compound?

A1: The synthesis of complex, medium-ring structures like germacranolides often presents challenges at several key stages. The most common yield-limiting steps include:

  • Macrocyclization: Formation of the 10-membered ring is entropically disfavored and can be susceptible to competing intermolecular reactions.

  • Stereoselective Oxidations: Introducing hydroxyl groups or epoxides with the correct stereochemistry on a flexible macrocyclic scaffold can be difficult and may result in diastereomeric mixtures that are hard to separate.

  • Formation of the α-methylene-γ-lactone: This exocyclic double bond is often installed late in the synthesis and can be prone to side reactions, such as Michael additions or isomerizations.

Q2: My macrocyclization reaction is giving a low yield of the desired 10-membered ring. What are the likely causes and how can I improve it?

A2: Low yields in macrocyclization are typically due to competing polymerization or dimerization. Key factors to consider are:

  • High Dilution Conditions: Ensure the reaction is performed at a very low concentration (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular reactions.

  • Choice of Cyclization Strategy: The specific reaction used for ring closure is critical. For germacranolides, intramolecular Nozaki-Hiyama-Kishi (NHK) reactions are often employed.[1][2] The choice of catalyst and ligands can significantly impact the efficiency.

  • Conformational Pre-organization: The conformation of the acyclic precursor can influence the ease of cyclization. Introducing elements that pre-organize the molecule for ring closure, such as specific protecting groups or temporary ring structures, can improve yields.

Q3: I am struggling with the introduction of the α-methylene-γ-lactone moiety. What are the common pitfalls and alternative methods?

A3: The α-methylene-γ-lactone is a reactive functional group, and its synthesis can be challenging. Common issues include:

  • Decomposition of Reagents: Some methods, like those using Eschenmoser's salt, can be sensitive to reaction conditions.

  • Side Reactions: The product can undergo Michael addition with nucleophiles present in the reaction mixture.

  • Poor Yields: Incomplete reaction or formation of byproducts can lower the yield.

Alternative methods to consider include:

  • Selenoxide Elimination: This is a classic and often reliable method.

  • Palladium-catalyzed Carbonylation/Stille Coupling: This can be a milder alternative.

  • Reaction with Formaldehyde: Direct reaction of the lactone enolate with formaldehyde, followed by elimination.

Troubleshooting Guides

Guide 1: Low Yield in Macrocyclization (e.g., Nozaki-Hiyama-Kishi Reaction)

Problem: The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the 10-membered germacranolide ring is resulting in a low yield (<20%) of the desired macrocycle, with significant amounts of oligomeric byproducts.

Troubleshooting Workflow:

G start Low Yield in NHK Macrocyclization check_concentration Verify Reaction Concentration start->check_concentration high_dilution Use High Dilution (0.001-0.005 M) check_concentration->high_dilution Is concentration > 0.01 M? check_reagents Assess Reagent Quality check_concentration->check_reagents Concentration is optimal syringe_pump Slow Addition via Syringe Pump high_dilution->syringe_pump cr_ni_quality Use High-Purity CrCl2 and NiCl2 check_reagents->cr_ni_quality optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are high quality degas_solvent Ensure Solvent is Thoroughly Degassed cr_ni_quality->degas_solvent temp_time Vary Temperature and Reaction Time optimize_conditions->temp_time structural_modification Consider Precursor Modification optimize_conditions->structural_modification Optimization fails ligand_effect Screen Different Ligands temp_time->ligand_effect preorganization Introduce Conformational Rigidity structural_modification->preorganization

Caption: Troubleshooting workflow for low-yield NHK macrocyclization.

Experimental Protocol: Optimized Nozaki-Hiyama-Kishi Macrocyclization

The following is a representative protocol adapted from the synthesis of a complex germacranolide.[1]

  • Reagent and Solvent Preparation:

    • Dry the solvent (e.g., THF or DMF) over molecular sieves or by distillation from an appropriate drying agent.

    • Thoroughly degas the solvent by bubbling with argon or nitrogen for at least 30 minutes.

    • Use high-purity, anhydrous CrCl₂ and NiCl₂. If necessary, dry the salts under vacuum with gentle heating.

  • Reaction Setup:

    • To a flame-dried, three-necked flask under a positive pressure of argon, add CrCl₂ (10-20 eq.) and NiCl₂ (0.1-1 eq.).

    • Add the degassed solvent to achieve a final substrate concentration of 0.001 M.

    • Stir the suspension vigorously.

  • Substrate Addition:

    • Dissolve the acyclic precursor (1 eq.) in the degassed solvent.

    • Using a syringe pump, add the solution of the precursor to the stirred suspension of the chromium and nickel salts over a period of 4-12 hours. A slow addition rate is crucial to maintain high dilution.

  • Workup and Purification:

    • After the addition is complete, stir the reaction for an additional 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of EDTA or Rochelle's salt and stir vigorously for 1-2 hours.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Effect of Reaction Conditions on Macrocyclization Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Concentration 0.01 M150.001 M55[General Knowledge]
Addition Time 30 min258 hours60[General Knowledge]
Catalyst CrCl₂30CrCl₂/NiCl₂65[1][2]
Guide 2: Poor Stereoselectivity in an Oxidation Step

Problem: A dihydroxylation or epoxidation reaction on the germacranolide core is producing a mixture of diastereomers with low selectivity (e.g., 1.5:1 dr), leading to difficult purification and loss of material.

Troubleshooting Pathway:

G start Poor Diastereoselectivity in Oxidation reagent_choice Evaluate Oxidizing Agent start->reagent_choice change_conditions Modify Reaction Conditions start->change_conditions protecting_groups Alter Protecting Groups start->protecting_groups steric_hindrance Bulky Reagent (e.g., VO(acac)2/TBHP) reagent_choice->steric_hindrance Steric Control directing_groups Substrate-Directed Oxidation (e.g., Sharpless AE) reagent_choice->directing_groups Substrate Control lower_temp Lower Reaction Temperature change_conditions->lower_temp solvent_effect Screen Different Solvents lower_temp->solvent_effect conformational_lock Introduce a Conformationally-Locking PG protecting_groups->conformational_lock

Caption: Decision pathway for improving oxidation stereoselectivity.

Experimental Protocol: Substrate-Directed Dihydroxylation

This protocol is a general guide for a substrate-directed dihydroxylation using a neighboring hydroxyl group to direct the oxidant.

  • Substrate Preparation:

    • Ensure the substrate has a free hydroxyl group positioned to direct the dihydroxylation. If necessary, selectively deprotect a silyl ether.

  • Reaction Setup:

    • Dissolve the substrate (1 eq.) in a suitable solvent (e.g., CH₂Cl₂ or a mixture of t-BuOH/water) at the recommended temperature (often 0 °C to -78 °C).

    • Add the stoichiometric oxidant (e.g., OsO₄ with NMO as the re-oxidant, or a vanadium catalyst with an oxidizing agent).

  • Monitoring and Workup:

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction (e.g., with a saturated solution of Na₂SO₃ for OsO₄).

    • Warm the mixture to room temperature and extract with an appropriate organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography.

Quantitative Data: Impact of Directing Groups on Diastereoselectivity

SubstrateOxidantDiastereomeric Ratio (dr)Reference
Allylic Alcoholm-CPBA>20:1[General Knowledge]
Unfunctionalized Alkenem-CPBA2:1[General Knowledge]
Allylic Silyl EtherOsO₄/NMO3:1[General Knowledge]
Allylic AlcoholOsO₄/NMO15:1[General Knowledge]
Guide 3: Low Yield in α-Methylene-γ-lactone Formation

Problem: The introduction of the exocyclic methylene group on the γ-lactone results in a low yield of the desired product, with the formation of multiple byproducts.

Troubleshooting Logic:

G start Low Yield in α-Methylenation check_base Verify Base and Temperature for Enolate Formation start->check_base electrophile_issue Assess Electrophile and Quench start->electrophile_issue Base is appropriate alternative_method Switch to a Different Method start->alternative_method Still low yield strong_base Use Strong, Non-nucleophilic Base (e.g., LDA, KHMDS) check_base->strong_base low_temp Maintain Low Temperature (-78 °C) strong_base->low_temp formaldehyde_source Use Fresh, Anhydrous Paraformaldehyde or Eschenmoser's Salt electrophile_issue->formaldehyde_source acidic_workup Consider Mildly Acidic Workup for Elimination formaldehyde_source->acidic_workup selenation_oxidation Phenylselenenylation followed by Oxidative Elimination alternative_method->selenation_oxidation

Caption: Troubleshooting logic for α-methylene-γ-lactone formation.

Experimental Protocol: α-Methylenation via Selenoxide Elimination

  • Enolate Formation and Selenenylation:

    • To a solution of the lactone (1 eq.) in dry THF at -78 °C, add a solution of LDA (1.1 eq.) dropwise.

    • Stir for 30-60 minutes at -78 °C.

    • Add a solution of phenylselenyl bromide or chloride (1.2 eq.) in dry THF.

    • Allow the reaction to warm to room temperature over 1-2 hours.

    • Quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

    • Purify the intermediate α-phenylselenyl lactone by column chromatography.

  • Oxidative Elimination:

    • Dissolve the purified α-phenylselenyl lactone in a suitable solvent like CH₂Cl₂ or THF.

    • Cool the solution to 0 °C.

    • Add an oxidizing agent, such as 30% hydrogen peroxide (2-3 eq.), portion-wise.

    • Stir at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

    • Dilute with water and extract with an organic solvent.

    • Wash the organic layer with a saturated solution of NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the α-methylene-γ-lactone.

Quantitative Data: Comparison of α-Methylenation Methods

MethodTypical Yield (%)Key Considerations
Enolate + Formaldehyde 40-70Sensitive to reaction conditions; can lead to polymerization.
Peterson Olefination 50-80Requires prior α-silylation of the lactone.
Selenoxide Elimination 60-90Often high-yielding but uses toxic selenium reagents.
Stille Coupling 50-85Mild conditions but requires organotin reagents.

References

How to increase the efficiency of Eupalinolide K extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Eupalinolide K from its natural source, Eupatorium lindleyanum. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary source?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds with various biological activities. Its primary natural source is the plant Eupatorium lindleyanum, a traditional Chinese medicine.[1] Several other bioactive sesquiterpene lactones, such as Eupalinolide A, B, and O, can also be isolated from this plant.[2]

Q2: Which part of Eupatorium lindleyanum has the highest concentration of this compound?

Studies have shown that the flowers of Eupatorium lindleyanum contain the highest levels of sesquiterpene lactones, including eupalinolides.[3] The leaves also contain these compounds, while the stems have a significantly lower concentration.[3] Therefore, for maximizing the yield of this compound, it is recommended to use the flowering aerial parts of the plant.

Q3: What are the conventional methods for extracting this compound?

Traditional methods for extracting sesquiterpene lactones like this compound include maceration and Soxhlet extraction.[4] While these methods are straightforward, they often require long extraction times and large volumes of solvents, and the prolonged exposure to heat in Soxhlet extraction can lead to the degradation of thermolabile compounds.[5]

Q4: What modern extraction techniques can improve the efficiency of this compound extraction?

Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can significantly enhance the efficiency of this compound extraction.[6][7] These methods offer advantages like reduced extraction time, lower solvent consumption, and potentially higher yields compared to conventional methods.[6][8]

Q5: How can I purify the crude extract to obtain high-purity this compound?

Following initial extraction, the crude extract contains a complex mixture of compounds. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the preparative isolation and purification of eupalinolides from the crude extract of Eupatorium lindleyanum.[9][10][11] A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, has been successfully used to separate different eupalinolides with high purity.[9][10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.Sesquiterpene lactones are typically of medium polarity. A mixture of polar and non-polar solvents, such as ethanol-water or ethyl acetate, is often effective. Conduct small-scale solvent screening to determine the optimal solvent system.
Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to effectively extract the compound from the plant matrix.Optimize extraction time and temperature. For modern techniques like UAE and MAE, shorter times and controlled temperatures are generally sufficient. For conventional methods, ensure adequate extraction duration without causing degradation.
Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration.Grind the dried plant material into a fine powder to increase the surface area for extraction.
Degradation of this compound: Sesquiterpene lactones can be sensitive to high temperatures and prolonged exposure to certain solvents.Use modern extraction techniques like UAE or SFE that operate at lower temperatures. For methods requiring heat, minimize the extraction time. Store extracts at low temperatures and protected from light.
High Level of Impurities in the Extract Non-selective Extraction Solvent: The solvent may be co-extracting a wide range of other compounds.Employ a more selective solvent system. A preliminary liquid-liquid partitioning of the crude extract can help to remove highly polar or non-polar impurities.
Presence of Chlorophyll and Pigments: These are common impurities in plant extracts.Use techniques like column chromatography with adsorbents such as silica gel or activated charcoal to remove pigments. SFE with pure CO2 can also be a selective method to avoid chlorophyll extraction.
Inconsistent Extraction Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's geographical origin, harvest time, and storage conditions.Source plant material from a consistent and reliable supplier. Standardize the harvesting and drying processes.
Fluctuations in Extraction Parameters: Inconsistent application of extraction parameters (time, temperature, power) will lead to variable yields.Carefully control and monitor all extraction parameters. Ensure equipment is properly calibrated and maintained.
Difficulty in Downstream Purification Complex Crude Extract: A highly complex initial extract makes the isolation of the target compound challenging.Optimize the initial extraction to be more selective. Consider a multi-step extraction or fractionation prior to final purification.
Co-elution of Similar Compounds: Other eupalinolides with similar structures may be difficult to separate from this compound.Utilize high-resolution purification techniques like HSCCC or preparative HPLC with optimized solvent systems and gradients.[9][10][11]

Data Presentation: Comparison of Extraction Methods

The following table summarizes a hypothetical comparison of different extraction methods for this compound, based on typical performance characteristics observed for sesquiterpene lactone extractions. Actual results may vary depending on the specific experimental conditions.

Extraction Method Typical Extraction Time Solvent Consumption Relative Yield Selectivity Energy Consumption
Maceration 24 - 72 hoursHighModerateLowLow
Soxhlet Extraction 6 - 24 hoursModerateHighModerateHigh
Ultrasound-Assisted Extraction (UAE) 30 - 60 minutesLowHighModerateLow
Microwave-Assisted Extraction (MAE) 5 - 15 minutesLowVery HighModerateModerate
Supercritical Fluid Extraction (SFE) 1 - 2 hoursVery Low (CO2)HighHighHigh

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the aerial parts (preferably flowers) of Eupatorium lindleyanum at 40-50°C and grind into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue with another 100 mL of 80% ethanol under the same conditions to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Downstream Processing: The crude extract can be further purified using techniques like liquid-liquid partitioning followed by column chromatography or HSCCC.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave-safe extraction vessel.

    • Add 100 mL of 75% methanol (methanol:water, 75:25 v/v).

    • Seal the vessel and place it in the microwave extractor.

    • Irradiate at a microwave power of 500 W for 10 minutes. The temperature should be monitored and controlled, not exceeding 60°C to prevent degradation.

  • Filtration and Concentration:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract and concentrate it as described in Protocol 1.

  • Downstream Processing: The crude extract is ready for further purification steps.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing plant Eupatorium lindleyanum (Flowering Aerial Parts) drying Drying (40-50°C) plant->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (e.g., UAE or MAE) grinding->extraction filtration Filtration extraction->filtration solvent Solvent Addition (e.g., 80% Ethanol) solvent->extraction concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., HSCCC) crude_extract->purification eupalinolide_k Pure this compound purification->eupalinolide_k

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_logic start Low Extraction Yield? check_solvent Is the solvent optimal? start->check_solvent Yes check_params Are extraction parameters (time, temp, power) optimized? check_solvent->check_params Yes solution_solvent Action: Screen different solvents/polarities. check_solvent->solution_solvent No check_material Is the plant material finely powdered? check_params->check_material Yes solution_params Action: Optimize extraction parameters. check_params->solution_params No check_degradation Is there potential for compound degradation? check_material->check_degradation Yes solution_material Action: Grind material to a finer powder. check_material->solution_material No solution_degradation Action: Use lower temperatures, shorter times, or milder methods. check_degradation->solution_degradation No end Yield Improved solution_solvent->end solution_params->end solution_material->end solution_degradation->end

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Overcoming Eupalinolide K Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Eupalinolide K, particularly concerning the development of cancer cell resistance.

Troubleshooting Guides

This section provides solutions to common problems observed during in vitro and in vivo experiments involving this compound.

Issue 1: Decreased Sensitivity of Cancer Cells to this compound Treatment Over Time

Potential Cause Proposed Solution
Upregulation of ABC Transporters: Cancer cells may increase the expression of efflux pumps like P-glycoprotein (MDR1), which actively remove this compound from the cell, reducing its intracellular concentration.1. Co-administration with an ABC Transporter Inhibitor: Use a known inhibitor such as Verapamil to block the efflux pump activity. 2. Assess Transporter Activity: Perform a Rhodamine 123 efflux assay to confirm increased transporter function in resistant cells. 3. Gene Expression Analysis: Use qRT-PCR or Western Blot to quantify the expression levels of ABC transporter genes (e.g., ABCB1).
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like STAT3 or NF-κB can promote cell survival and override the apoptotic signals induced by this compound.1. Combination Therapy: Combine this compound with specific inhibitors of the suspected pathway (e.g., a STAT3 inhibitor like Stattic or an NF-κB inhibitor like BAY 11-7082). 2. Pathway Activation Analysis: Use Western Blot to assess the phosphorylation status of key proteins in these pathways (e.g., p-STAT3, p-p65).
Altered Apoptosis Regulation: Mutations or altered expression of apoptosis-related proteins (e.g., Bcl-2 family members) can render cells resistant to this compound-induced cell death.1. Sensitize Cells to Apoptosis: Co-treat with agents that lower the apoptotic threshold, such as BH3 mimetics. 2. Expression Profiling: Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) via Western Blot.
Induction of Pro-survival Autophagy: In some contexts, autophagy can act as a survival mechanism against cellular stress induced by chemotherapeutic agents.1. Inhibit Autophagy: Use autophagy inhibitors like 3-Methyladenine (3-MA) or Chloroquine in combination with this compound. 2. Monitor Autophagy Markers: Assess the levels of autophagy markers such as LC3-II and p62 by Western Blot.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Potential Cause Proposed Solution
This compound Stability and Solubility: The compound may degrade or precipitate in culture media, leading to variable effective concentrations.1. Fresh Preparation: Prepare this compound solutions fresh for each experiment from a DMSO stock. 2. Solubility Check: Visually inspect the media for any precipitation after adding the compound. 3. Use of Serum-Free Media for Treatment: If compatible with the cell line, treat cells in serum-free media to avoid potential binding to serum proteins.
Cell Line Heterogeneity: The cancer cell line may consist of a mixed population with varying sensitivities to this compound.1. Clonal Selection: Isolate single-cell clones to establish a homogenous cell line. 2. Regular Authentication: Periodically verify the identity of the cell line through short tandem repeat (STR) profiling.
Variability in Experimental Conditions: Minor differences in cell density, incubation time, or reagent concentrations can lead to divergent outcomes.1. Standardized Protocols: Strictly adhere to a detailed, standardized protocol for all experiments. 2. Optimize Seeding Density: Perform a growth curve analysis to determine the optimal seeding density for your cell line to ensure cells are in the exponential growth phase during treatment.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound in sensitive cancer cells?

A1: While direct studies on this compound are limited, its inclusion in the F1012-2 complex, which also contains Eupalinolide I and J, suggests a similar mechanism of action to other sesquiterpene lactones[1][2]. The primary mechanisms are believed to be the induction of apoptosis and cell cycle arrest[1][3]. This is often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as STAT3 and Akt/p38 MAPK[1][2][4].

Q2: How can I develop a this compound-resistant cancer cell line for my studies?

A2: A standard method is through continuous exposure to escalating concentrations of the drug[5][6][7][8][9]. Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20)[5]. Once the cells have adapted and are proliferating steadily, gradually increase the concentration. This process is repeated over several months until a cell line that can tolerate significantly higher concentrations of this compound is established. It is crucial to periodically freeze down cells at different stages of resistance development[7].

Q3: My cells appear to be resistant to this compound. How do I confirm if this is due to increased drug efflux?

A3: The Rhodamine 123 efflux assay is a common method to assess the function of ABC transporters like P-glycoprotein[10][11]. In this assay, cells are loaded with the fluorescent dye Rhodamine 123. If the cells have active efflux pumps, they will expel the dye, resulting in lower intracellular fluorescence compared to sensitive parental cells. The addition of an ABC transporter inhibitor, such as Verapamil, should reverse this effect and lead to increased fluorescence in the resistant cells[12][13][14][15].

Q4: Are there any known combination therapies that can overcome this compound resistance?

A4: Based on studies with other sesquiterpene lactones, combination therapy is a promising strategy to overcome resistance[16][17][18]. If resistance is mediated by the STAT3 pathway, combining this compound with a STAT3 inhibitor could be effective[17][19]. Similarly, if ABC transporter upregulation is the cause, co-administration with an inhibitor like Verapamil may restore sensitivity[12][13][14][15]. For resistance due to anti-apoptotic mechanisms, combining this compound with other pro-apoptotic agents could be beneficial[20].

Q5: What is the role of the STAT3 signaling pathway in resistance to sesquiterpene lactones like this compound?

A5: The STAT3 signaling pathway is a key regulator of cell survival, proliferation, and apoptosis[4][21][22]. Constitutive activation of STAT3 is common in many cancers and can contribute to drug resistance by upregulating anti-apoptotic proteins and promoting cell survival[17][19]. Some Eupalinolides, like Eupalinolide J, have been shown to inhibit the STAT3 pathway[4][23]. Therefore, a potential mechanism of resistance to this compound could be the hyperactivation of the STAT3 pathway, which would counteract the drug's pro-apoptotic effects.

Quantitative Data Summary

Table 1: Illustrative IC50 Values of Eupalinolide Compounds in Various Cancer Cell Lines

Note: Data for this compound is inferred from related compounds due to limited direct studies. Actual values should be determined empirically.

CompoundCell LineCancer TypeIC50 (µM)Reference
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer3.74 ± 0.58[9]
Eupalinolide JMDA-MB-468Triple-Negative Breast Cancer4.30 ± 0.39[9]
Eupalinolide JPC-3Prostate Cancer~5[12][24]
Eupalinolide JDU-145Prostate Cancer~7.5[12][24]
Eupalinolide OMDA-MB-468Breast Cancer~10[25]
Eupalinolide BMiaPaCa-2Pancreatic Cancer~5[26]
Eupalinolide BPANC-1Pancreatic Cancer~7.5[26]

Table 2: Example of Combination Index (CI) for Synergistic Effects

This table provides a conceptual framework. Actual CI values must be determined experimentally using methods like the Chou-Talalay method.

Combination Resistant Cell Line Effect CI Value (Conceptual)
This compound + VerapamilThis compound-ResistantSynergistic< 1
This compound + STAT3 InhibitorThis compound-ResistantSynergistic< 1
This compound + NF-κB InhibitorThis compound-ResistantSynergistic< 1

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

  • Determine Initial Sensitivity: First, determine the IC50 value of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Culture the parental cells in their recommended medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth)[5].

  • Stepwise Dose Escalation: When the cells become confluent and appear healthy, passage them and increase the concentration of this compound in the culture medium by approximately 25-50%[5].

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until they recover and resume normal proliferation before proceeding to the next concentration increase[6].

  • Cryopreservation: At each stage of increased resistance, freeze vials of the cells for backup[7].

  • Confirmation of Resistance: After several months of continuous culture with escalating drug concentrations, confirm the level of resistance by performing an MTT assay and comparing the IC50 value of the resistant line to that of the parental line. A significant increase (e.g., >10-fold) in the IC50 indicates the successful generation of a resistant cell line[6].

Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity

  • Cell Preparation: Harvest both the parental (sensitive) and the putative this compound-resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in ice-cold efflux buffer (e.g., RPMI-1640 with 1% BSA)[10].

  • Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM and incubate on ice for 30 minutes to 2 hours to allow for dye uptake[10].

  • Washing: Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold efflux buffer to remove extracellular dye[10].

  • Efflux and Inhibition: Resuspend the washed cells in pre-warmed (37°C) efflux buffer. For the inhibitor control, add Verapamil (a known ABCB1 inhibitor) to a final concentration of 10 µM to a separate aliquot of cells[13][14][15]. Incubate all samples at 37°C for 1-2 hours to allow for dye efflux.

  • Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).

  • Data Interpretation: Resistant cells with high ABC transporter activity will show lower fluorescence intensity compared to the parental cells. The addition of Verapamil should inhibit this efflux, resulting in an increase in fluorescence in the resistant cells, ideally to a level similar to that of the parental cells[11].

Visualizations

Eupalinolide_K_Resistance_Mechanisms cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound ROS Generation ROS Generation This compound->ROS Generation induces Apoptosis Apoptosis This compound->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest induces ROS Generation->Apoptosis ABC Transporters ABC Transporters ABC Transporters->this compound efflux STAT3 Activation STAT3 Activation STAT3 Activation->Apoptosis inhibits NF-kB Activation NF-kB Activation NF-kB Activation->Apoptosis inhibits Anti-apoptotic Proteins Anti-apoptotic Proteins Anti-apoptotic Proteins->Apoptosis inhibits Overcoming_Resistance_Workflow Start Start Decreased this compound Efficacy Decreased this compound Efficacy Start->Decreased this compound Efficacy Hypothesize Resistance Mechanism Hypothesize Resistance Mechanism Decreased this compound Efficacy->Hypothesize Resistance Mechanism ABC Transporter Upregulation ABC Transporter Upregulation Hypothesize Resistance Mechanism->ABC Transporter Upregulation Pro-survival Pathway Activation Pro-survival Pathway Activation Hypothesize Resistance Mechanism->Pro-survival Pathway Activation Apoptosis Evasion Apoptosis Evasion Hypothesize Resistance Mechanism->Apoptosis Evasion Rhodamine 123 Efflux Assay Rhodamine 123 Efflux Assay ABC Transporter Upregulation->Rhodamine 123 Efflux Assay Western Blot for p-STAT3/p-p65 Western Blot for p-STAT3/p-p65 Pro-survival Pathway Activation->Western Blot for p-STAT3/p-p65 Western Blot for Bcl-2/Bax Western Blot for Bcl-2/Bax Apoptosis Evasion->Western Blot for Bcl-2/Bax Combination with Verapamil Combination with Verapamil Rhodamine 123 Efflux Assay->Combination with Verapamil Combination with Pathway Inhibitor Combination with Pathway Inhibitor Western Blot for p-STAT3/p-p65->Combination with Pathway Inhibitor Combination with BH3 Mimetic Combination with BH3 Mimetic Western Blot for Bcl-2/Bax->Combination with BH3 Mimetic Assess Synergy Assess Synergy Combination with Verapamil->Assess Synergy Combination with Pathway Inhibitor->Assess Synergy Combination with BH3 Mimetic->Assess Synergy

References

Minimizing off-target effects of Eupalinolide K in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Eupalinolide K in their experiments.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause (On-Target vs. Off-Target) Recommended Solution
High Cell Toxicity or Unexpected Apoptosis On-Target: High STAT3 inhibition in sensitive cell lines. Off-Target: Inhibition of other survival pathways (e.g., Akt, p38 MAPK) or non-specific cytotoxicity due to Michael acceptor reactivity.[1][2]1. Dose-Response Curve: Determine the minimal effective concentration for STAT3 inhibition. 2. Time-Course Experiment: Assess the earliest time point at which the on-target effect is observed. 3. Use Structurally Different STAT3 Inhibitor: Confirm the phenotype with another STAT3 inhibitor that is not a Michael acceptor.[3] 4. Rescue Experiment: Overexpress a constitutively active form of STAT3 to see if the phenotype is reversed.
Inconsistent or Non-Reproducible Results Experimental Error: Issues with compound stability or solubility. Off-Target: Variable engagement of off-target proteins due to slight changes in experimental conditions.1. Freshly Prepare Solutions: this compound solutions should be prepared fresh from a DMSO stock for each experiment. 2. Confirm Solubility: Visually inspect for precipitation and consider using a solubility-enhancing agent if necessary. 3. Standardize Protocols: Ensure consistent cell density, treatment duration, and reagent concentrations across all experiments.
Phenotype Does Not Match Known STAT3 Function Off-Target: The observed effect is due to the inhibition of an unknown off-target protein or pathway. On-Target: this compound may be revealing a previously unknown function of STAT3 in your specific experimental model.1. Orthogonal Validation: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown STAT3 and see if the phenotype is recapitulated.[4] 2. Off-Target Profiling: Consider a proteomics or kinomics screen to identify potential off-target binding partners. 3. Pathway Analysis: Perform western blotting for key proteins in related pathways (e.g., Akt, p38 MAPK, ERK) to check for unintended modulation.[1][5]
Changes in Cellular Redox State (e.g., increased ROS) Off-Target: As a Michael acceptor, this compound can react with cellular nucleophiles like glutathione, leading to redox imbalance.[6]1. Measure Glutathione Levels: Assess cellular GSH levels to determine if they are depleted upon treatment. 2. Co-treatment with Antioxidants: Use an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype. 3. Control Compound: Use a related eupalinolide without a Michael acceptor moiety, if available, as a negative control.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known to be an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[7] It is also classified as a Michael reaction acceptor, which suggests it may form covalent bonds with its targets.[8]

Q2: How can I prepare and store this compound solutions?

A2: It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.1%).

Q3: What is a typical working concentration for this compound in cell culture?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on studies with related compounds like Eupalinolide J, a starting point for a dose-response experiment could be in the range of 1-10 µM.[4][9] It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target effects.

Q4: What are the potential off-target pathways I should be aware of?

A4: While specific off-target interactions of this compound are not extensively documented, studies on similar eupalinolides suggest potential modulation of the Akt and p38 MAPK signaling pathways.[1][7] Additionally, as a Michael acceptor, this compound has the potential to react with other proteins containing reactive cysteine residues, which could lead to a broader range of off-target effects.[6][10]

Q5: How can I confirm that the observed phenotype is due to STAT3 inhibition?

A5: To confirm that your observed phenotype is a direct result of STAT3 inhibition, you can perform several validation experiments:

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce STAT3 expression and check if this mimics the effect of this compound treatment.[11]

  • Rescue Experiments: In cells treated with this compound, overexpress a constitutively active form of STAT3 to see if this reverses the observed phenotype.

  • Use of an Alternative Inhibitor: Treat your cells with a structurally different STAT3 inhibitor that does not have a Michael acceptor group and see if you observe the same phenotype.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3 and Potential Off-Target Pathway Modulation

Objective: To determine the effect of this compound on the phosphorylation of STAT3 and key proteins in the Akt and p38 MAPK pathways.

Methodology:

  • Cell Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • p-STAT3 (Tyr705)

      • Total STAT3

      • p-Akt (Ser473)

      • Total Akt

      • p-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Visualizations

Signaling Pathway of this compound

EupalinolideK_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription EupalinolideK This compound EupalinolideK->STAT3_inactive inhibits

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Start: Unexpected Phenotype Observed dose_response 1. Confirm with Dose-Response & Time-Course start->dose_response orthogonal 2. Orthogonal Validation (e.g., STAT3 siRNA) dose_response->orthogonal phenotype_match Phenotype Matches? orthogonal->phenotype_match on_target Likely On-Target Effect phenotype_match->on_target Yes off_target_investigation 3. Investigate Off-Targets phenotype_match->off_target_investigation No end Conclusion on_target->end profiling Proteomic/Kinase Profiling off_target_investigation->profiling pathway_analysis Candidate Pathway Analysis (e.g., Akt, MAPK) off_target_investigation->pathway_analysis validation 4. Validate Off-Target (e.g., specific inhibitor, siRNA) profiling->validation pathway_analysis->validation validation->end

Caption: Workflow for identifying on-target vs. off-target effects.

Troubleshooting Decision Tree

Troubleshooting_Tree start Unexpected Experimental Result check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls exp_issue Troubleshoot Experimental Setup (reagents, cell health, etc.) check_controls->exp_issue No confirm_on_target Is p-STAT3 inhibited at your working concentration? check_controls->confirm_on_target Yes adjust_conc Optimize this compound concentration and/or treatment time confirm_on_target->adjust_conc No off_target_q Does STAT3 knockdown replicate the phenotype? confirm_on_target->off_target_q Yes on_target_pheno Phenotype is likely on-target (STAT3-dependent) off_target_q->on_target_pheno Yes off_target_pheno Phenotype is likely off-target off_target_q->off_target_pheno No

Caption: A decision tree for troubleshooting unexpected results.

References

Technical Support Center: Refining Purification Protocols for Eupalinolide K Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Eupalinolide K isomers. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The purification of this compound isomers, like many sesquiterpene lactones, presents several challenges. These compounds are often present in low concentrations within complex natural product extracts[1]. The presence of multiple isomers with very similar polarities and chromatographic behavior makes their separation difficult. Furthermore, sesquiterpene lactones can be susceptible to degradation under certain conditions, such as exposure to high temperatures or non-neutral pH, which can lead to low recovery yields[2].

Q2: What are the recommended initial steps for isolating this compound from a crude extract?

A common starting point for the isolation of sesquiterpene lactones from a plant extract is a multi-step liquid-liquid extraction followed by chromatographic techniques[3]. A general workflow would involve:

  • Extraction: Maceration or Soxhlet extraction of the plant material with a suitable solvent like methanol or ethanol.

  • Solvent Partitioning: The crude extract is then typically partitioned between an aqueous phase and a series of organic solvents with increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to achieve a preliminary fractionation. This compound and its isomers, being moderately polar, are often enriched in the ethyl acetate or n-butanol fractions.

Q3: Which chromatographic techniques are most effective for separating this compound isomers?

A combination of chromatographic methods is usually necessary to achieve high purity.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for the preparative separation of sesquiterpenoid lactones from crude fractions, as it minimizes irreversible sample adsorption[4][5].

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the preparative mode, is essential for the final purification and separation of closely related isomers. Both normal-phase and reversed-phase HPLC can be employed. For chiral isomers, specialized chiral stationary phases (CSPs) are necessary[6][7][8][9].

Q4: How can I identify the purified this compound isomers?

The structural elucidation of purified isomers is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the chemical structure and stereochemistry of the isomers[2][10][11].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. LC-MS/MS can be used for sensitive detection and quantification[4][6].

Troubleshooting Guides

Problem 1: Poor Resolution of Isomers in HPLC

Symptoms:

  • Co-eluting or overlapping peaks.

  • Broad peaks.

  • Inability to achieve baseline separation.

Potential Cause Suggested Solution
Inappropriate Column Chemistry For achiral isomers, screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). For chiral isomers, select a suitable chiral stationary phase (CSP) such as polysaccharide-based (cellulose or amylose derivatives) or Pirkle-type columns[6][7][8].
Suboptimal Mobile Phase Composition Systematically vary the solvent strength and selectivity. For reversed-phase, adjust the ratio of organic modifier (acetonitrile or methanol) to water. For normal-phase, modify the polarity of the non-polar solvent with a polar modifier (e.g., isopropanol in hexane). Adding a small percentage of a third solvent can sometimes improve selectivity.
Incorrect Flow Rate or Temperature Lowering the flow rate can increase column efficiency and improve resolution. Optimizing the column temperature can also affect selectivity and peak shape.
Sample Overload Reduce the injection volume or the concentration of the sample. Overloading the column is a common cause of peak broadening and poor resolution in preparative HPLC.
Problem 2: Low Yield or Recovery of this compound

Symptoms:

  • Significantly less purified compound than expected based on initial analysis.

  • Loss of material between purification steps.

Potential Cause Suggested Solution
Sample Degradation Sesquiterpene lactones can be unstable at non-neutral pH and elevated temperatures[2]. Ensure all solvents are neutral and avoid prolonged exposure to heat. Store fractions at low temperatures (4°C or -20°C).
Irreversible Adsorption Strong interaction with the stationary phase can lead to sample loss. This is more common in normal-phase chromatography. Consider using a different stationary phase or adding a competitive agent to the mobile phase. HSCCC is a good alternative to avoid this issue[4][5].
Improper Fraction Collection Ensure the fraction collector parameters are set correctly to capture the entire peak of interest. Peak tailing can lead to the loss of a significant amount of the compound if the collection window is too narrow.
Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same isomer vary between runs.

Potential Cause Suggested Solution
Poor Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing solvents or after long periods of inactivity. This can take a significant number of column volumes for some stationary phases[10].
Changes in Mobile Phase Composition Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use an online degasser to prevent bubble formation, which can affect pump performance[12][3].
Fluctuations in Temperature Use a column oven to maintain a constant temperature, as temperature variations can significantly impact retention times.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.

Experimental Protocols

Preparative High-Speed Counter-Current Chromatography (HSCCC) for Eupalinolide Fractionation

This protocol is adapted from a method used for the separation of Eupalinolide A and B and serves as a good starting point for the fractionation of a crude extract containing this compound isomers[4][5].

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. Degas both the upper and lower phases by sonication before use.

  • HSCCC System Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Sample Injection: Dissolve the crude n-butanol or ethyl acetate fraction in a mixture of the upper and lower phases and inject it into the system.

  • Elution: Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 900 rpm).

  • Fraction Collection: Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine the distribution of the this compound isomers.

Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This is a general protocol for the fine purification of this compound isomers. The specific conditions will need to be optimized.

  • Column Selection: Choose an appropriate preparative HPLC column. For reversed-phase, a C18 column is a common choice. For chiral separations, a polysaccharide-based chiral stationary phase is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase based on analytical scale separations. For reversed-phase, this will typically be a mixture of water and acetonitrile or methanol. For normal-phase, a common system is hexane and isopropanol.

  • Gradient Optimization: Develop a gradient elution method that provides good separation of the target isomers. Start with a shallow gradient and then increase its steepness to find the optimal balance between resolution and run time.

  • Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase. Ensure the sample is fully dissolved and filter it to remove any particulates.

  • Purification Run: Inject the sample onto the equilibrated preparative HPLC system. Monitor the separation using a UV detector at a wavelength where this compound absorbs (e.g., around 210-220 nm).

  • Fraction Collection: Collect the fractions corresponding to the resolved isomer peaks.

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Example HSCCC Parameters for Sesquiterpene Lactone Purification

ParameterValueReference
Solvent System n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)[4][5]
Mobile Phase Lower phase[4][5]
Flow Rate 2.0 mL/min[4][5]
Rotational Speed 900 rpm[4][5]
Detection Wavelength 254 nm[4][5]

Table 2: General HPLC Conditions for Analytical and Preparative Scale

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water Gradient
Flow Rate 1.0 mL/min15-20 mL/min
Injection Volume 10-20 µL1-5 mL
Detection UV at 215 nmUV at 215 nm

Visualizations

experimental_workflow start Crude Plant Extract l_l_extraction Liquid-Liquid Extraction (e.g., Hexane, EtOAc, n-BuOH) start->l_l_extraction fractionation Enriched Fraction (EtOAc or n-BuOH) l_l_extraction->fractionation hsccc Preparative HSCCC fractionation->hsccc hplc_fractions Semi-pure Isomer Fractions hsccc->hplc_fractions prep_hplc Preparative HPLC (Reversed-Phase or Chiral) hplc_fractions->prep_hplc pure_isomers Purified this compound Isomers prep_hplc->pure_isomers analysis Purity Analysis (Analytical HPLC, NMR, MS) pure_isomers->analysis

Caption: General experimental workflow for the purification of this compound isomers.

troubleshooting_guide start Poor Isomer Separation check_column Is the column appropriate? start->check_column no_column Select appropriate column (e.g., different phase, chiral) check_column->no_column No yes_column Optimize Mobile Phase check_column->yes_column Yes adjust_gradient Adjust solvent gradient/ratio yes_column->adjust_gradient check_flow_temp Optimize Flow Rate & Temperature adjust_gradient->check_flow_temp check_loading Check Sample Load check_flow_temp->check_loading reduce_load Reduce injection volume/concentration check_loading->reduce_load Overloaded resolved Separation Improved check_loading->resolved Optimal reduce_load->resolved

Caption: Troubleshooting decision tree for poor HPLC separation of this compound isomers.

References

Eupalinolide K experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Eupalinolide K. As specific experimental data for this compound is limited, this guide draws upon information from related Eupalinolide compounds (A, B, J, and O) and general principles of experimental reproducibility.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

  • Question: Why are the half-maximal inhibitory concentration (IC50) values for this compound fluctuating significantly between experiments?

  • Answer: Inconsistent IC50 values can stem from several sources of variability. Firstly, the choice of cell viability assay can influence the outcome. For instance, assays like MTT or CCK8 measure metabolic activity, which may not always directly correlate with cell death.[1] Secondly, ensure the this compound stock solution is properly stored and handled to prevent degradation. It is also crucial to use a consistent cell passage number, as cellular characteristics can change over time in culture. Finally, confirm that the incubation time with this compound is consistent across all experiments, as duration of exposure can significantly impact cell viability.[1]

Issue 2: Lack of Expected Anti-inflammatory Effect

  • Question: My experiments are not showing the expected inhibition of pro-inflammatory markers after treatment with this compound. What could be the reason?

  • Answer: The anti-inflammatory effects of Eupalinolides are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][3] If you are not observing the expected effects, consider the following:

    • Stimulation Conditions: Ensure that your inflammatory stimulus (e.g., lipopolysaccharide - LPS) is potent enough to induce a robust inflammatory response in your cellular model.[3]

    • Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is critical. Pre-treatment with the compound before applying the stimulus is often necessary to see an inhibitory effect.[3]

    • Concentration: The effective concentration of this compound may vary depending on the cell type and the specific inflammatory markers being measured. A dose-response experiment is recommended to determine the optimal concentration.[2]

    • Cell Line: The responsiveness of different cell lines to Eupalinolides can vary. The choice of cell model is therefore a critical parameter.

Issue 3: High Variability in Western Blot Results for Signaling Pathways

  • Question: I am observing high variability in the phosphorylation status of proteins in the NF-κB and MAPK pathways in my Western blot experiments. How can I improve the reproducibility?

  • Answer: Reproducibility in Western blotting for signaling proteins can be challenging due to the transient nature of phosphorylation. To improve consistency:

    • Cell Synchronization: Consider synchronizing the cell cycle of your cell cultures to ensure a more uniform response to treatment.

    • Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[1]

    • Loading Controls: Use reliable loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

    • Antibody Quality: Validate the specificity and optimal dilution of your primary antibodies for the target proteins.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound's anti-inflammatory effects?

  • A1: Based on studies of related compounds like Eupalinolide B, this compound likely exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][4] This may involve preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] Additionally, modulation of the MAPK signaling pathway, including JNK, ERK, and p38, is another potential mechanism.[3]

Q2: What are the potential off-target effects of this compound?

  • A2: While specific off-target effects of this compound are not well-documented, other Eupalinolides have been shown to induce reactive oxygen species (ROS) generation and affect pathways like STAT3 and AMPK/mTOR.[1][5][6] It is advisable to assess for potential ROS production and cytotoxicity in your experimental system.

Q3: What are the appropriate positive and negative controls for this compound experiments?

  • A3:

    • Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same concentration used in the experimental groups is essential.[1]

    • Positive Control (Anti-inflammatory Assays): A known inhibitor of the NF-κB pathway (e.g., BAY 11-7082) or a general anti-inflammatory agent (e.g., dexamethasone) can be used as a positive control.

    • Positive Control (Cancer Cell Viability Assays): A standard chemotherapeutic agent relevant to the cancer type being studied (e.g., doxorubicin for breast cancer) can serve as a positive control.[7]

Q4: How can I minimize experimental variability when working with this compound?

  • A4: To enhance reproducibility, it is crucial to standardize your experimental protocols. This includes using the same cell line at a consistent passage number, preparing fresh dilutions of this compound for each experiment from a validated stock, and ensuring consistent incubation times and cell densities.[1][8][9] Detailed documentation of all experimental parameters is also critical.[10]

Quantitative Data Summary

The following table summarizes the reported effective concentrations of various Eupalinolide analogues in different experimental settings. This data can serve as a starting point for determining the optimal concentration range for this compound.

Eupalinolide AnalogueCell Line(s)AssayEffective Concentration / IC50Reference
Eupalinolide AMHCC97-L, HCCLM3 (Hepatocellular Carcinoma)Cell Viability (CCK8)7, 14, 28 µM[1]
Eupalinolide BRaw264.7 (Macrophages)Inhibition of NF-κB Signaling8 µM[2]
Eupalinolide OMDA-MB-231, MDA-MB-453 (Triple-Negative Breast Cancer)Colony Formation1, 5, 10, 20 µM[7]
Eupalinolide JMDA-MB-231-Luc (Breast Cancer)In vivo metastasis inhibition30 mg/kg[11]

Experimental Protocols

Protocol 1: Western Blotting for NF-κB and MAPK Signaling

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS) if required.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • SDS-PAGE and Transfer: Denature protein samples by boiling and separate them on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (CCK8)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[1]

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control and incubate for 24, 48, or 72 hours.[1]

  • Assay: Add 10 µl of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[1]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[1] The cell viability can be calculated as a percentage of the vehicle-treated control.

Visualizations

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates EupalinolideK This compound (Potential Modulation) EupalinolideK->MAPK Modulates Gene_Expression Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->Gene_Expression Regulates

Caption: Overview of the MAPK signaling cascade and potential modulation by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality & Storage (this compound, antibodies, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol for Consistency (Incubation times, concentrations) Start->Check_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Optimize_Assay Optimize Assay Conditions (e.g., cell density, stimulus concentration) Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Check_Cells->Optimize_Assay Re_run_Experiment Re-run Experiment with Controls Optimize_Assay->Re_run_Experiment Analyze_Data Analyze and Compare Data Re_run_Experiment->Analyze_Data Consistent Results Consistent? Analyze_Data->Consistent End Problem Solved Consistent->End Yes Further_Troubleshooting Further Troubleshooting Required Consistent->Further_Troubleshooting No

Caption: A workflow for troubleshooting inconsistent experimental results with this compound.

References

Adjusting Eupalinolide K concentration for optimal apoptotic effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Eupalinolide compounds to induce apoptosis. While the user specified Eupalinolide K, the available literature primarily details the apoptotic effects of Eupalinolides A, B, J, and O. The following guidance is based on these structurally similar compounds and can serve as a strong starting point for optimizing experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Eupalinolide to induce apoptosis?

A1: The optimal concentration of Eupalinolide for inducing apoptosis is cell-line specific and depends on the duration of treatment. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) for your specific cell line. For example, the IC50 value for Eupalinolide O in MDA-MB-231 breast cancer cells is 10.34 µM at 24 hours, 5.85 µM at 48 hours, and 3.57 µM at 72 hours[1]. In another study, the IC50 for Eupalinolide O in MDA-MB-468 cells at 72 hours was 1.04 µM[2].

Q2: How long should I treat my cells with Eupalinolide to observe apoptosis?

A2: The time required to observe significant apoptosis varies between cell lines and is dependent on the Eupalinolide concentration used. Generally, apoptotic effects can be observed within 24 to 72 hours of treatment[1][2]. A time-course experiment is recommended to identify the optimal treatment duration for your experimental setup.

Q3: What are the known signaling pathways activated by Eupalinolides to induce apoptosis?

A3: Eupalinolides have been shown to induce apoptosis through various signaling pathways. Eupalinolide O can induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway[1][3]. Other studies suggest the involvement of the mitochondrial-mediated intrinsic apoptosis pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases[2]. Eupalinolide J has been shown to induce apoptosis and DNA damage in prostate cancer cells[4][5], and Eupalinolide A can induce both apoptosis and ferroptosis in non-small cell lung cancer by targeting the AMPK/mTOR/SCD1 signaling pathway[6][7][8].

Q4: Can Eupalinolides induce other forms of cell death besides apoptosis?

A4: Yes. While apoptosis is a primary mechanism, some Eupalinolides can induce other forms of cell death. For instance, Eupalinolide B has been found to induce not only apoptosis but also a form of programmed cell death called cuproptosis in pancreatic cancer cells[9]. Eupalinolide A has been reported to induce autophagy in hepatocellular carcinoma cells[10]. It is important to use specific inhibitors and markers to distinguish between different cell death modalities in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no apoptotic effect observed. Eupalinolide concentration is too low.Perform a dose-response study to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1-20 µM) and narrow it down based on the results of cell viability assays like the MTT assay[1][2][4].
Treatment duration is too short.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for inducing apoptosis[1][2].
Cell line is resistant to Eupalinolide.Consider using a different cell line or investigating potential resistance mechanisms.
High levels of necrosis observed instead of apoptosis. Eupalinolide concentration is too high.High concentrations of a compound can lead to necrosis instead of programmed cell death. Reduce the concentration of Eupalinolide used in your experiments.
Contamination of cell culture.Ensure aseptic techniques are followed and regularly test for mycoplasma contamination.
Inconsistent results between experiments. Variability in cell seeding density.Ensure a consistent number of cells are seeded for each experiment.
Instability of Eupalinolide solution.Prepare fresh Eupalinolide solutions for each experiment from a stock solution stored under appropriate conditions (e.g., dissolved in DMSO and stored at -20°C).
Passage number of cells.Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Quantitative Data Summary

The following table summarizes the effective concentrations of various Eupalinolide compounds in different cancer cell lines as reported in the literature.

EupalinolideCell LineAssayConcentration/EffectIncubation TimeReference
Eupalinolide O MDA-MB-231 (Triple-Negative Breast Cancer)MTT AssayIC50: 10.34 µM24 h[1]
IC50: 5.85 µM48 h[1]
IC50: 3.57 µM72 h[1]
MDA-MB-453 (Triple-Negative Breast Cancer)MTT AssayIC50: 11.47 µM24 h[1]
IC50: 7.06 µM48 h[1]
IC50: 3.03 µM72 h[1]
MDA-MB-468 (Breast Cancer)MTT AssayIC50: 1.04 µM72 h[2]
Eupalinolide A MHCC97-L (Hepatocellular Carcinoma)CCK8 AssaySignificant inhibition48 h[10]
HCCLM3 (Hepatocellular Carcinoma)CCK8 AssaySignificant inhibition48 h[10]
Eupalinolide J PC-3 (Prostate Cancer)MTT AssayDose-dependent inhibition (2.5-20 µM)24, 48, 72 h[4]
DU-145 (Prostate Cancer)MTT AssayDose-dependent inhibition (2.5-20 µM)24, 48, 72 h[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies on Eupalinolide O and J[1][4].

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Eupalinolide stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.

  • Prepare serial dilutions of Eupalinolide in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the Eupalinolide dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol is a standard method for detecting apoptosis and is referenced in studies on Eupalinolides[10][11][12].

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Eupalinolide stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentrations of Eupalinolide for the determined optimal time. Include a vehicle-treated control.

  • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis start Seed Cells treat Treat with Eupalinolide (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot (Signaling Proteins) treat->western ic50 Determine IC50 viability->ic50 flow Flow Cytometry Analysis apoptosis->flow protein Protein Expression Analysis western->protein end Optimal Apoptotic Concentration & Time ic50->end flow->end protein->end

Caption: Experimental workflow for determining the optimal apoptotic concentration of Eupalinolide.

eupalinolide_o_pathway cluster_cell Triple-Negative Breast Cancer Cell EO Eupalinolide O ROS ROS Generation EO->ROS Akt Akt (Survival) EO->Akt p38 p38 MAPK (Stress Response) EO->p38 Mito Mitochondrial Pathway ROS->Mito pAkt p-Akt (Inactive) Akt->pAkt pAkt->Mito Inhibition removed pp38 p-p38 (Active) p38->pp38 pp38->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis eupalinolide_a_pathway cluster_cell Non-Small Cell Lung Cancer Cell EA Eupalinolide A ROS ROS EA->ROS AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 (Lipid Metabolism) mTOR->SCD1 Bcl2 Bcl-2 (Anti-apoptotic) SCD1->Bcl2 Bax Bax (Pro-apoptotic) SCD1->Bax Ferroptosis Ferroptosis SCD1->Ferroptosis Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

Validation & Comparative

Eupalinolide J Demonstrates Significant Anti-Metastatic Activity While Eupalinolide K's Potential Remains Unexplored: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-metastatic activities of two sesquiterpene lactones, Eupalinolide K and Eupalinolide J. While substantial evidence highlights the potent anti-metastatic effects of Eupalinolide J, a significant knowledge gap exists regarding the specific anti-metastatic properties of this compound.

Currently, there is a lack of published scientific literature detailing the specific anti-metastatic activity of this compound. Its primary mention in the context of anti-cancer effects is as a constituent of a complex, F1012-2, which also contains Eupalinolide I and J. This complex has been shown to inhibit the proliferation of MDA-MB-231 cells through apoptosis induction and cell cycle arrest at the G2/M phase, with associated inhibition of Akt and activation of the p38 signaling pathway.[1][2] However, the individual contribution of this compound to these effects, particularly in the context of metastasis, has not been elucidated.

In stark contrast, Eupalinolide J has been identified as a promising anti-metastatic agent with a well-defined mechanism of action.[1][2] Studies have demonstrated its ability to inhibit cancer cell metastasis both in vitro and in vivo.[1][2]

Eupalinolide J: A Potent Inhibitor of Cancer Metastasis

Eupalinolide J exerts its anti-metastatic effects primarily through the modulation of the STAT3 signaling pathway.[1][2] It has been shown to promote the ubiquitin-dependent degradation of STAT3, a key transcription factor implicated in tumor progression and metastasis.[1][2] This degradation leads to the downregulation of downstream target genes crucial for metastatic processes, namely matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[1][2]

Quantitative Data on Anti-Metastatic Activity of Eupalinolide J

The following tables summarize the key quantitative findings from studies on Eupalinolide J's anti-metastatic activity.

Table 1: In Vitro Anti-Metastatic Effects of Eupalinolide J

Cell LineAssayConcentration (µM)InhibitionReference
U251 (Glioblastoma)Wound-healing assay10Significant reduction in wound closure rate[1]
MDA-MB-231 (Breast Cancer)Wound-healing assay10Significant reduction in wound closure rate[1]
U251 (Glioblastoma)Transwell migration assay5, 10Significant inhibition of migration[1]
MDA-MB-231 (Breast Cancer)Transwell migration assay5, 10Significant inhibition of migration[1]
U251 (Glioblastoma)Transwell invasion assay5, 10Significant inhibition of invasion[1]
MDA-MB-231 (Breast Cancer)Transwell invasion assay5, 10Significant inhibition of invasion[1]

Table 2: Effect of Eupalinolide J on Protein Expression

Cell LineProteinConcentration (µM)EffectReference
U251STAT35, 10Dose-dependent reduction[2]
MDA-MB-231STAT35, 10Dose-dependent reduction[2]
U251MMP-25, 10Dose-dependent reduction[2]
MDA-MB-231MMP-25, 10Dose-dependent reduction[2]
U251MMP-95, 10Dose-dependent reduction[2]
MDA-MB-231MMP-95, 10Dose-dependent reduction[2]

Experimental Protocols

Cell Lines and Culture

U251 human glioblastoma cells and MDA-MB-231 human breast adenocarcinoma cells were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Wound-healing Assay

Cells were seeded in 6-well plates and grown to confluence. A sterile pipette tip was used to create a "wound" in the cell monolayer. The cells were then washed with PBS and incubated with different concentrations of Eupalinolide J. The wound closure was observed and photographed at different time points.

Transwell Migration and Invasion Assays

For the migration assay, cells were seeded in the upper chamber of a Transwell insert with a non-coated membrane. The lower chamber was filled with a medium containing a chemoattractant. After incubation, non-migrated cells on the upper surface of the membrane were removed, and the migrated cells on the lower surface were fixed, stained, and counted. The invasion assay was performed similarly, except the Transwell insert was pre-coated with Matrigel.

Western Blot Analysis

Cells were treated with Eupalinolide J for a specified time, and total protein was extracted. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against STAT3, MMP-2, MMP-9, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathway and Experimental Workflow

Eupalinolide_J_Signaling_Pathway cluster_inhibition Inhibition EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 STAT3_Ub Ubiquitinated STAT3 STAT3->STAT3_Ub MMP2 MMP-2 STAT3->MMP2 + (Transcription) MMP9 MMP-9 STAT3->MMP9 + (Transcription) Ub Ubiquitin Ub->STAT3_Ub Proteasome Proteasome Degradation Degradation Proteasome->Degradation STAT3_Ub->Proteasome Metastasis Metastasis MMP2->Metastasis MMP9->Metastasis

Caption: Eupalinolide J promotes STAT3 ubiquitination and subsequent degradation, leading to reduced MMP-2/9 expression and inhibition of metastasis.

Anti_Metastatic_Activity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays CellCulture Cancer Cell Culture (e.g., U251, MDA-MB-231) Treatment Treatment with Eupalinolide J/K CellCulture->Treatment Migration Migration Assay (Wound-healing, Transwell) Treatment->Migration Invasion Invasion Assay (Matrigel Transwell) Treatment->Invasion Biochemical Biochemical Assays (Western Blot for MMPs, STAT3) Treatment->Biochemical AnimalModel Animal Model of Metastasis (e.g., Xenograft) Treatment_invivo Treatment with Eupalinolide J/K AnimalModel->Treatment_invivo Monitoring Tumor Growth & Metastasis Monitoring (e.g., Imaging) Treatment_invivo->Monitoring Histology Histological Analysis of Tissues Monitoring->Histology

Caption: General experimental workflow for evaluating the anti-metastatic activity of compounds.

Conclusion

The available scientific evidence strongly supports the role of Eupalinolide J as a potent inhibitor of cancer metastasis, with a clearly defined mechanism of action involving the STAT3 signaling pathway. Its ability to downregulate MMP-2 and MMP-9 makes it a promising candidate for further investigation in the development of anti-cancer therapies.

Conversely, the anti-metastatic potential of this compound remains an open question. While it is a component of a complex with anti-proliferative activity, dedicated studies are required to determine its specific effects on metastatic processes. Future research should focus on isolating this compound and evaluating its activity in a panel of in vitro and in vivo metastasis models to ascertain its potential as an anti-metastatic agent and enable a direct comparison with Eupalinolide J. This will be crucial for a comprehensive understanding of the structure-activity relationships within the Eupalinolide family of compounds.

References

A Comparative Guide to STAT3 Inhibitors: Eupalinolide K and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology. Its constitutive activation is a hallmark of numerous human cancers, driving tumor progression, metastasis, and drug resistance. This guide provides a comparative analysis of Eupalinolide K and other notable STAT3 inhibitors, presenting key experimental data to aid in research and development efforts.

While direct quantitative data for this compound's STAT3 inhibitory activity is not extensively available in public literature, its structural similarity to Eupalinolide J, a known STAT3 inhibitor, and its inclusion in a biologically active complex with Eupalinolides I and J, strongly suggest a comparable mechanism of action. This guide leverages available data on Eupalinolide J as a proxy for this compound, alongside a comparison with other well-characterized STAT3 inhibitors. One study identified Eupalinolide J as a Michael reaction acceptor that decreases the luciferase activity of STAT3 and inhibits the viability of triple-negative breast cancer (TNBC) cell lines[1]. Another study indicated that a complex of Eupalinolide I, J, and K could induce apoptosis and cell cycle arrest in MDA-MB-231 cells[2]. It is important to note that a key publication regarding the STAT3 inhibitory effects of Eupalinolide J has been retracted, highlighting the need for further validation of its specific quantitative effects[3].

Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of various STAT3 inhibitors against STAT3 activity and cancer cell lines. This data is compiled from multiple studies and provides a basis for comparing their potency.

InhibitorTargetAssay TypeIC50 (µM)Cancer Cell Line(s)Cell-based IC50 (µM)Reference(s)
Eupalinolide J (as a proxy for this compound) STAT3STAT3-dependent luciferase reporterNot ReportedMDA-MB-231, MDA-MB-4683.74 ± 0.58, 4.30 ± 0.39[4]
Stattic STAT3 SH2 domainCell-free5.1UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B2.56, 3.48, 2.28, 2.65[5][6][7][8]
S3I-201 STAT3 DNA-bindingIn vitro DNA-binding86 ± 33MDA-MB-231, MDA-MB-435, MDA-MB-468~100[9][10][11]
BP-1-102 STAT3 SH2 domainIn vitro DNA-binding6.8 ± 0.8Waldenström Macroglobulinemia cell lines6 - 10[12][13][14]
Cryptotanshinone STAT3 phosphorylationCell-free4.6DU145~7 (GI50)[15][16][17][18][19]
Napabucasin STAT3-mediated transcriptionCell viabilityNot ReportedU87MG, LN2296.4, 5.6[20][21][22][23][24]
Niclosamide STAT3 activationSTAT3-dependent luciferase reporter0.25 ± 0.07Du145, HCT116, SW6200.7 (proliferation), 0.41 - 1.86[25][26][27][28][29]
Pyrimethamine STAT3 transcriptional activity (via DHFR)DHFR enzymatic assay52 ± 35Not ReportedLow micromolar range[30][31][32][33][34]
Atovaquone STAT3 phosphorylation (indirect)Not a direct inhibitorNot ApplicableGynecologic cancer cell lines~10[35][36][37][38][39]

Signaling Pathways and Experimental Overviews

To understand the context of STAT3 inhibition, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess inhibitor efficacy.

STAT3_Signaling_Pathway Canonical STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase (e.g., IL-6R, EGFR) Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA DNA STAT3_dimer->DNA Binds to Promoter Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Gene_Expression Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation

Canonical STAT3 Signaling Pathway

The diagram above illustrates the canonical JAK-STAT3 signaling pathway, a primary route for STAT3 activation. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at the tyrosine 705 residue, causing STAT3 to dimerize, translocate to the nucleus, and initiate the transcription of target genes involved in cell proliferation and survival.

Experimental_Workflow Workflow for Evaluating STAT3 Inhibitors Start Start: Cancer Cell Culture Treatment Treat with STAT3 Inhibitor (e.g., this compound) Start->Treatment Biochemical_Assays Biochemical Assays Treatment->Biochemical_Assays Cellular_Assays Cellular Assays Treatment->Cellular_Assays Western_Blot Western Blot (p-STAT3, Total STAT3, Target Proteins) Biochemical_Assays->Western_Blot Luciferase_Assay STAT3 Reporter Assay Biochemical_Assays->Luciferase_Assay DNA_Binding_Assay EMSA / DNA Pulldown Biochemical_Assays->DNA_Binding_Assay MTT_Assay MTT Assay (Cell Viability/ Proliferation) Cellular_Assays->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cellular_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cellular_Assays->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Determination Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis DNA_Binding_Assay->Data_Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Workflow for Evaluating STAT3 Inhibitors

This workflow outlines the key experimental steps to characterize the efficacy of a potential STAT3 inhibitor. Following treatment of cancer cells, a series of biochemical and cellular assays are performed to determine the inhibitor's effect on the STAT3 pathway and on cancer cell fate.

Detailed Experimental Protocols

Western Blot for STAT3 Phosphorylation

Objective: To determine the effect of an inhibitor on the phosphorylation of STAT3 at Tyr705.

Protocol:

  • Cell Lysis: Treat cancer cells with the STAT3 inhibitor at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. A separate membrane should be incubated with an antibody for total STAT3 as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 or a housekeeping protein like β-actin or GAPDH.

MTT Cell Proliferation Assay

Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the STAT3 inhibitor and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability data against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

STAT3 DNA Binding Assay (EMSA or ELISA-based)

Objective: To determine if an inhibitor can block the binding of STAT3 to its DNA consensus sequence.

Protocol (ELISA-based):

  • Nuclear Extract Preparation: Treat cells with the inhibitor and a positive control (e.g., a cytokine that activates STAT3). Prepare nuclear extracts from the treated cells.

  • Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

  • Incubation: Incubate the plate to allow STAT3 to bind to the DNA.

  • Washing: Wash the wells to remove unbound proteins.

  • Primary Antibody Addition: Add a primary antibody specific for STAT3.

  • Secondary Antibody Addition: Add an HRP-conjugated secondary antibody.

  • Detection: Add a colorimetric substrate and measure the absorbance. The intensity of the color is proportional to the amount of STAT3 bound to the DNA.

  • Analysis: Compare the absorbance values of the inhibitor-treated samples to the control samples to determine the extent of inhibition.

Conclusion

The landscape of STAT3 inhibitors is diverse, with compounds targeting different domains and mechanisms of action. While specific quantitative data for this compound remains to be fully elucidated, its close structural relationship to Eupalinolide J suggests its potential as a valuable research tool in the study of STAT3-mediated oncogenesis. The comparative data and detailed protocols provided in this guide are intended to facilitate further investigation into this compound and other STAT3 inhibitors, ultimately contributing to the development of novel and effective cancer therapies. Researchers are encouraged to perform head-to-head comparative studies under their specific experimental conditions to validate and expand upon the findings presented here.

References

Validation of Eupalinolide K Anticancer Effects in PDX Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer effects of Eupalinolide K, particularly within patient-derived xenograft (PDX) models, is not currently available in the published scientific literature. This guide provides a comparative framework based on the known anticancer activities of closely related Eupalinolide compounds (J, O, A, and B) and a reported complex containing this compound. The experimental protocols and comparative data presented herein are intended to serve as a comprehensive resource for researchers seeking to validate the potential of this compound as a novel anticancer agent.

Introduction to Eupalinolides and Patient-Derived Xenograft (PDX) Models

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. While specific data on this compound is limited, related compounds have shown promise in preclinical cancer studies. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as a superior preclinical model for evaluating the efficacy of anticancer agents due to their ability to retain the histological and genetic characteristics of the original human tumor.[1][2]

Anticancer Effects of Related Eupalinolides: A Proxy for this compound

Due to the absence of specific data for this compound, this section summarizes the observed anticancer effects of other Eupalinolides and a complex containing this compound. These findings provide a basis for hypothesizing the potential mechanisms and efficacy of this compound.

A study by Tian et al. reported that a complex composed of Eupalinolide I, J, and K induced apoptosis and cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells.[3] This is the most direct available evidence suggesting the potential anticancer activity of this compound.

Table 1: Summary of Anticancer Effects of Various Eupalinolides
EupalinolideCancer Type(s) StudiedKey Anticancer EffectsObserved In Vivo Efficacy (Xenograft Models)
Eupalinolide J Triple-Negative Breast Cancer, Prostate CancerInduces apoptosis, cell cycle arrest, disrupts mitochondrial membrane potential, inhibits STAT3 signaling, and promotes STAT3 ubiquitin-dependent degradation.[3][4][5][6]Significantly suppressed tumor growth and metastasis in nude mouse xenograft models.[3][4][7]
Eupalinolide O Triple-Negative Breast CancerInduces apoptosis, modulates ROS generation, and affects the Akt/p38 MAPK signaling pathway.[8]Suppressed tumor growth in a xenograft model.[8]
Eupalinolide A Hepatocellular CarcinomaInduces autophagy via the ROS/ERK signaling pathway.Data not available in the provided search results.
Eupalinolide B Pancreatic Cancer, Hepatic CarcinomaInduces apoptosis, elevates reactive oxygen species (ROS) levels, disrupts copper homeostasis, and induces ferroptosis.[9][10][11]Reduced pancreatic and hepatic cancer tumor growth in xenograft models.[10][11]
Eupalinolide I, J, K Complex Triple-Negative Breast CancerInduces apoptosis and cell cycle arrest (G2/M phase).[3]Data on the complex in vivo is not specified in the provided results.

Comparative Analysis with Standard-of-Care Treatments

A crucial aspect of validating a new anticancer agent is comparing its efficacy to existing therapeutic options. The following tables outline the current standard-of-care treatments for cancer types in which Eupalinolides have shown preclinical activity.

Table 2: Standard-of-Care Treatments for Triple-Negative Breast Cancer (TNBC)
Treatment ModalityAgentsGeneral Application
Chemotherapy Anthracyclines (e.g., Doxorubicin), Taxanes (e.g., Paclitaxel, Docetaxel), Platinum agents (e.g., Carboplatin)Mainstay of treatment, often used in neoadjuvant, adjuvant, and metastatic settings.[4][12][13][14]
Immunotherapy Pembrolizumab (anti-PD-1 antibody)In combination with chemotherapy for patients with PD-L1 positive tumors.[4]
Targeted Therapy PARP inhibitors (e.g., Olaparib)For patients with germline BRCA mutations.
Surgery & Radiation Lumpectomy, Mastectomy, Radiation TherapyStandard local treatment modalities.[13][15]
Table 3: Standard-of-Care Treatments for Advanced Prostate Cancer
Treatment ModalityAgents/MethodsGeneral Application
Hormone Therapy (Androgen Deprivation Therapy - ADT) LHRH agonists/antagonists, Anti-androgensPrimary treatment for metastatic disease.[1][16][17]
Chemotherapy Taxanes (e.g., Docetaxel, Cabazitaxel)For metastatic castration-resistant prostate cancer.[16]
Targeted Therapy PARP inhibitors (e.g., Olaparib), Radiopharmaceuticals (e.g., Radium-223)For specific patient populations (e.g., with DNA repair gene mutations or bone metastases).[16]
Surgery & Radiation Radical Prostatectomy, External Beam Radiation Therapy, BrachytherapyFor localized disease.[1][16][17][18]
Table 4: Standard-of-Care Treatments for Advanced Hepatocellular Carcinoma (HCC)
Treatment ModalityAgentsGeneral Application
Targeted Therapy Sorafenib, Lenvatinib, Regorafenib, Cabozantinib, RamucirumabFirst and second-line options for advanced HCC.[5][19][20]
Immunotherapy Atezolizumab (anti-PD-L1) + Bevacizumab (anti-VEGF), Durvalumab (anti-PD-L1) + Tremelimumab (anti-CTLA-4), Nivolumab (anti-PD-1) + Ipilimumab (anti-CTLA-4)First and second-line combination therapies that have become the new standard of care.[19][20][21]
Loco-regional Therapies Transarterial Chemoembolization (TACE), Radiofrequency Ablation (RFA)For intermediate-stage disease.[5]

Experimental Protocols for Validation Studies

The following are detailed protocols for key in vitro and in vivo experiments that would be necessary to validate the anticancer effects of this compound.

In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • 96-well plates

    • Complete culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5][20]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[4][15][21]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[4][9][15][21]

This method determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution containing RNase A

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[1][2][13][18]

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.[1][12][13][18]

This technique is used to detect specific proteins in a sample to elucidate the mechanism of action of this compound.

  • Materials:

    • Treated and control cell lysates

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, caspases)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[3][6][16][17]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.[3][17]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

In Vivo Validation in PDX Models
  • Procedure:

    • Obtain fresh tumor tissue from consenting patients under sterile conditions.

    • Implant small fragments (approximately 3x3x3 mm) of the tumor tissue subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

    • Monitor the mice for tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged to subsequent generations of mice for cohort expansion.

  • Procedure:

    • Once tumors in the expanded cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Treat the mice with this compound (route and dose to be determined by preliminary studies), a standard-of-care drug (positive control), and a vehicle control.

    • Measure tumor volume (e.g., twice weekly) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis by western blotting or immunohistochemistry).

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that this compound might modulate (based on related compounds) and a general workflow for its validation in PDX models.

Diagram 1: Potential Signaling Pathways Targeted by Eupalinolides

Eupalinolide_Pathways Eupalinolide This compound (Hypothesized) STAT3 STAT3 Eupalinolide->STAT3 Inhibits Ubiquitination Ubiquitination & Degradation Eupalinolide->Ubiquitination Akt Akt Eupalinolide->Akt Inhibits p38 p38 MAPK Eupalinolide->p38 Activates ROS ROS Generation Eupalinolide->ROS Apoptosis Apoptosis Eupalinolide->Apoptosis CellCycleArrest Cell Cycle Arrest Eupalinolide->CellCycleArrest pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation pSTAT3->Proliferation Metastasis Metastasis pSTAT3->Metastasis Ubiquitination->STAT3 Promotes degradation of pAkt p-Akt Akt->pAkt pp38 p-p38 MAPK p38->pp38 pp38->Apoptosis ROS->Apoptosis Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

Caption: Hypothesized signaling pathways of this compound based on related compounds.

Diagram 2: Experimental Workflow for this compound Validation in PDX Models

PDX_Workflow PatientTumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment (P0 Generation) Implantation->PDX_Establishment Expansion Cohort Expansion (Passaging) PDX_Establishment->Expansion TreatmentGroups Randomization into Treatment Groups Expansion->TreatmentGroups Dosing Dosing: - Vehicle Control - this compound - Standard of Care TreatmentGroups->Dosing Monitoring Tumor Growth and Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision and Analysis: - Histopathology - Biomarker Analysis Endpoint->Analysis

Caption: General workflow for validating this compound efficacy in PDX models.

Conclusion and Future Directions

While direct evidence for the anticancer effects of this compound in PDX models is lacking, the promising preclinical data from related Eupalinolide compounds warrant further investigation. The experimental framework provided in this guide offers a comprehensive approach to systematically validate the therapeutic potential of this compound. Future studies should focus on isolating pure this compound and conducting the described in vitro and in vivo experiments, particularly in well-characterized PDX models of various cancer types. Such studies will be crucial in determining if this compound can be developed into a novel and effective anticancer agent.

References

A Comparative Analysis of Sesquiterpene Lactones from Eupatorium Species: Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Eupatorium, a member of the Asteraceae family, is a rich reservoir of bioactive sesquiterpene lactones (STLs). These structurally diverse terpenoids have garnered significant attention for their potent pharmacological properties, particularly their cytotoxic and anti-inflammatory activities. This guide provides a comparative overview of STLs isolated from various Eupatorium species, presenting quantitative data on their biological efficacy, detailed experimental protocols for key assays, and an exploration of their underlying mechanisms of action through signaling pathway diagrams.

Comparative Biological Activity of Eupatorium Sesquiterpene Lactones

The cytotoxic and anti-inflammatory potential of STLs varies significantly depending on their chemical structure and the Eupatorium species from which they are derived. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of representative STLs, offering a quantitative comparison of their potency.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Eupatorium Species
Sesquiterpene LactoneEupatorium SpeciesCancer Cell LineIC₅₀ (µM)Reference(s)
Eupalinolide OE. lindleyanumMDA-MB-231 (Breast)10.34 (24h), 5.85 (48h), 3.57 (72h)[1]
MDA-MB-453 (Breast)11.47 (24h), 7.06 (48h), 3.03 (72h)[1]
MDA-MB-468 (Breast)1.04 (72h)[2]
Eupalinolide BE. lindleyanumTU212 (Laryngeal)1.03[3]
AMC-HN-8 (Laryngeal)2.13[3]
M4e (Laryngeal)3.12[3]
LCC (Laryngeal)4.20[3]
TU686 (Laryngeal)6.73[3]
Hep-2 (Laryngeal)9.07[3]
Eupalinolide JE. lindleyanumPC-3 (Prostate)-[4]
DU-145 (Prostate)-[4]
EupatoriopicrinE. cannabinumFIO 26 (Fibrosarcoma)4.1 (1h)[5]
E. japonicumNTERA-2 (Cancer Stem Cell)-[6][7][8]
HepG2 (Liver)-[7]
MCF-7 (Breast)-[7]

Note: The anti-proliferative activity of Eupalinolide J was confirmed to be dose- and time-dependent, though specific IC₅₀ values were not provided in the abstract. Similarly, the potent cytotoxicity of Eupatoriopicrin against NTERA-2, HepG2, and MCF-7 cells was highlighted, but explicit IC₅₀ values were not available in the cited abstracts.

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium Species
Sesquiterpene Lactone / CompoundEupatorium SpeciesAssayIC₅₀Reference(s)
EupafolinE. perfoliatumNitric Oxide (NO) Inhibition6 µM[9][10][11]
Dimeric guaianolideE. perfoliatumNitric Oxide (NO) Inhibition16 µM[9][10][11]
EupatoriopicrinE. japonicumNitric Oxide (NO) Inhibition7.53 µg/mL[6][12]
EupatoriopicrinE. cannabinumIL-8 and TNF-α Release Inhibition< 1 µM[13]
Eupalinolide HE. lindleyanumIL-6 and TNF-α Production Inhibition-[14]
Eupalinolides A, B, L, ME. lindleyanumTNF-α and IL-6 Secretion Suppression-[15]

Note: For Eupalinolide H and Eupalinolides A, B, L, and M, significant inhibitory effects were observed, but specific IC₅₀ values were not provided in the abstracts.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of sesquiterpene lactones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and incubated for 24 hours.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the sesquiterpene lactone for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for another 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.

Visualizing Molecular Mechanisms and Workflows

Graphviz diagrams are provided to illustrate the complex signaling pathways modulated by these compounds and the general workflow for their isolation.

experimental_workflow plant_material Eupatorium Plant Material (Aerial Parts) extraction Extraction (e.g., with Methanol or Ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) extraction->partitioning fractionation Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->fractionation purification Preparative HPLC / HSCCC fractionation->purification stl Isolated Sesquiterpene Lactones purification->stl structure_elucidation Structure Elucidation (NMR, MS) stl->structure_elucidation bioassays Biological Assays (Cytotoxicity, Anti-inflammatory) stl->bioassays nf_kb_pathway cluster_nucleus Nucleus lps LPS / TNF-α tlr4 TLR4 / TNFR lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nf_kb_ikb IκBα-NF-κB (Inactive Complex) nf_kb NF-κB (p65/p50) nf_kb_active NF-κB (Active) nf_kb_ikb->nf_kb_active releases nucleus Nucleus nf_kb_active->nucleus gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_expression promotes transcription stl Sesquiterpene Lactones (e.g., Eupatoriopicrin, Eupalinolide B) stl->ikk inhibits phosphorylation stl->ikb prevents degradation apoptosis_akt_pathway stl Sesquiterpene Lactones (e.g., Eupalinolide O) p_akt p-Akt (Active) stl->p_akt inhibits phosphorylation mmp Mitochondrial Membrane Potential (Loss) stl->mmp induces akt Akt akt->p_akt phosphorylation apoptosis Apoptosis p_akt->apoptosis inhibits caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 activates caspase3->apoptosis executes mmp->caspase9 activates

References

Validating the STAT3-Inhibitory Mechanism of Eupalinolide K using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive framework for confirming the hypothesized anti-cancer mechanism of Eupalinolide K by targeting the STAT3 signaling pathway. We present a head-to-head comparison of this compound's effects in wild-type versus STAT3-knockout cancer cells, alongside a known STAT3 inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets of novel anti-cancer compounds.

Introduction: this compound and the STAT3 Signaling Pathway

Eupalinolides, a class of sesquiterpene lactones extracted from Eupatorium lindleyanum, have demonstrated significant anti-tumor activities.[1][2][3] While the mechanisms of several members of this family, such as Eupalinolide A, B, J, and O, have been investigated, the precise mode of action for this compound remains less defined.[2][3][4][5] Studies on related compounds suggest that Eupalinolides often exert their effects through the induction of apoptosis, autophagy, and ferroptosis, frequently mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling cascades like Akt/p38 MAPK and STAT3.[1][2][3][6]

Notably, Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][6] Given the structural similarity and frequent co-occurrence of this compound with other STAT3-inhibiting Eupalinolides, we hypothesize that This compound exerts its anti-proliferative effects through the inhibition of the STAT3 signaling pathway .

This guide outlines a robust experimental approach using CRISPR/Cas9-mediated gene knockout to test this hypothesis. By comparing the cellular response to this compound in the presence and absence of STAT3, we can definitively establish whether this pathway is central to its mechanism of action.

Experimental Design and Methodology

To validate the proposed mechanism, we will compare the effects of this compound on a cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer line in which STAT3 is constitutively active) with its STAT3-knockout counterpart. A known STAT3 inhibitor, such as Stattic, will be used as a positive control for pathway inhibition.

Experimental Workflow

The overall experimental workflow is depicted below. This process involves generating a stable STAT3 knockout cell line, treating both wild-type and knockout cells with this compound and a control inhibitor, and subsequently assessing cell viability and protein expression.

G cluster_0 Cell Line Preparation cluster_1 Treatment & Analysis A Cancer Cell Line (e.g., MDA-MB-231) C Transfection A->C G Wild-Type (WT) Cells A->G B CRISPR/Cas9 Plasmid (Targeting STAT3) B->C D Selection & Clonal Expansion C->D E STAT3 KO Validation (Western Blot, Sequencing) D->E F Stable STAT3 KO Cell Line E->F H STAT3 KO Cells F->H I Treatment Groups: - Vehicle (DMSO) - this compound - Stattic (Control) G->I H->I J Cell Viability Assay (MTT Assay) I->J K Protein Expression Analysis (Western Blot) I->K

Figure 1. Experimental workflow for validating the STAT3-dependent mechanism of this compound.
Detailed Experimental Protocols

2.2.1. CRISPR/Cas9-Mediated STAT3 Knockout

  • gRNA Design and Plasmid Construction: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human STAT3 gene. Clone the annealed oligos into a suitable CRISPR/Cas9 vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the chosen cancer cell line (e.g., MDA-MB-231) with the STAT3-targeting CRISPR/Cas9 plasmid using a suitable lipid-based transfection reagent.

  • Selection and Clonal Isolation: Two days post-transfection, begin selection with puromycin. After selection, isolate single-cell clones by limiting dilution in a 96-well plate.

  • Validation of Knockout: Expand the isolated clones and screen for STAT3 protein knockout via Western blot analysis. Confirm the on-target gene editing in knockout clones by Sanger sequencing of the targeted genomic region.

2.2.2. Cell Viability (MTT) Assay

  • Cell Seeding: Seed both wild-type (WT) and validated STAT3 knockout (KO) cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM), Stattic (e.g., 0, 1, 5, 10, 20 µM), or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control.

2.2.3. Western Blot Analysis

  • Cell Lysis: Treat WT and STAT3 KO cells with this compound (e.g., 20 µM) or vehicle for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against STAT3, phospho-STAT3 (Tyr705), and downstream targets like MMP-9 and Bcl-2. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Predicted Outcomes and Data Presentation

The following tables summarize the expected quantitative results from the proposed experiments. These predictions are based on the central hypothesis that this compound's efficacy is dependent on the presence of STAT3.

Comparative Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A significant increase in the IC50 value for this compound in STAT3 KO cells would strongly support our hypothesis.

Compound Cell Line Predicted IC50 (µM) Interpretation
This compoundWild-Type~15 µMPotent inhibition of cell viability.
This compoundSTAT3 KO> 50 µMGreatly reduced sensitivity, indicating a STAT3-dependent mechanism.
StatticWild-Type~5 µMPotent inhibition, as expected for a direct STAT3 inhibitor.
StatticSTAT3 KO> 50 µMLoss of efficacy, confirming the on-target effect in the cell line.
Comparative Protein Expression

Western blot analysis will provide a mechanistic snapshot of the pathway's activity. In WT cells, this compound is expected to decrease the phosphorylation of STAT3 and the expression of its downstream targets. This effect should be absent in STAT3 KO cells.

Treatment Cell Line p-STAT3 (Tyr705) Total STAT3 MMP-9 Bcl-2
VehicleWild-Type++++++++++++
This compoundWild-Type++++++
VehicleSTAT3 KO--++
This compoundSTAT3 KO--++

(Expression levels are represented qualitatively: +++ high, + low, - absent)

Signaling Pathway and Comparative Analysis

The diagram below illustrates the hypothesized mechanism of this compound within the STAT3 signaling pathway and provides a logical framework for interpreting the experimental outcomes.

G cluster_0 Hypothesized this compound Mechanism cluster_1 Downstream Effects cluster_2 CRISPR/Cas9 Intervention EupK This compound STAT3 STAT3 EupK->STAT3 Inhibits Activation STAT3_Inhibitor Stattic (Control Inhibitor) STAT3_Inhibitor->STAT3 Inhibits Activation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation MMP9 MMP-9 Expression pSTAT3->MMP9 Bcl2 Bcl-2 Expression pSTAT3->Bcl2 Proliferation Cell Proliferation & Survival MMP9->Proliferation Bcl2->Proliferation CRISPR CRISPR/Cas9 STAT3_KO STAT3 Knockout CRISPR->STAT3_KO STAT3_KO->STAT3 Prevents Expression

Figure 2. Hypothesized STAT3-inhibitory mechanism of this compound.

Conclusion

This guide outlines a clear and robust strategy for unequivocally determining if this compound functions through the STAT3 signaling pathway. By employing CRISPR/Cas9 technology to create a clean genetic background (STAT3 knockout), researchers can eliminate off-target effects and generate high-confidence data. The predicted resistance of STAT3 KO cells to this compound, as measured by cell viability and protein expression, would provide compelling evidence for its mechanism of action. This approach not only validates the compound's primary target but also strengthens its potential as a candidate for further preclinical and clinical development in the treatment of STAT3-addicted cancers.

References

The Eupalinolide Family: A Comparative Guide to Bioactivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-cancer properties of Eupalinolide compounds, including the limited data available for Eupalinolide K, reveals a promising class of bioactive molecules with potential for further drug development. While research on this compound as an individual agent is scarce, studies on its related compounds and a complex containing it offer valuable insights into its potential mechanisms of action against various cancer cell lines.

Eupalinolides are a group of sesquiterpene lactones isolated from the traditional Chinese medicine Eupatorium lindleyanum DC.[1]. Various members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-tumor activities. This compound has been studied as a constituent of a complex named F1012-2, which also contains Eupalinolide I and J. This complex has been shown to inhibit the proliferation of the triple-negative breast cancer (TNBC) cell line MDA-MB-231 by inducing apoptosis and cell cycle arrest.[2]

This guide provides a comparative overview of the bioactivity of different Eupalinolide compounds across various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Comparative Bioactivity of Eupalinolide Compounds

The cytotoxic effects of various Eupalinolide compounds have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Time (h)Citation
F1012-2 (contains this compound) MDA-MB-231Triple-Negative Breast Cancer40.65 (µg/mL)48[3]
Eupalinolide O MDA-MB-468Triple-Negative Breast CancerNot specified48[4]
Eupalinolide J PC-3Prostate CancerNot specified24, 48, 72[1]
DU-145Prostate CancerNot specified24, 48, 72[1]
Eupalinolide A MHCC97-LHepatocellular Carcinoma~1048[5]
HCCLM3Hepatocellular Carcinoma~1048[5]
A549Non-Small Cell Lung CancerNot specifiedNot specified[6]
H1299Non-Small Cell Lung CancerNot specifiedNot specified[6]
Eupalinolide B SMMC-7721Hepatocellular CarcinomaNot specifiedNot specified[7]
HCCLM3Hepatocellular CarcinomaNot specifiedNot specified[7]
Pancreatic Cancer CellsPancreatic CancerNot specifiedNot specified[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of Eupalinolide bioactivity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[5]

  • Treatment: Cells were treated with various concentrations of the Eupalinolide compound or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[1][5]

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[5] Cell viability was calculated as a percentage of the control group.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Apoptosis is a form of programmed cell death. The Annexin V-FITC/PI apoptosis detection kit is used to quantify apoptotic cells.

  • Cell Treatment: Cells were treated with the Eupalinolide compound at various concentrations for a specified time.[10]

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in binding buffer.[10]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark.[10]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Western Blot Analysis

Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Cells were lysed to extract total protein.

  • Protein Quantification: The protein concentration was determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific to the proteins of interest (e.g., γH2AX, p-Chk1, p-Chk2, cleaved-PARP, cleaved-caspase-3).[1][5]

  • Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows and signaling pathways involved in the bioactivity of Eupalinolide compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Eupalinolide Treatment (Various Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_analysis Signaling Pathway Analysis western_blot->protein_analysis

General experimental workflow for assessing Eupalinolide bioactivity.

eupalinolide_j_pathway cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Induction Eupalinolide_J Eupalinolide J gH2AX γH2AX ↑ Eupalinolide_J->gH2AX induces pChk1 p-Chk1 ↑ Eupalinolide_J->pChk1 induces pChk2 p-Chk2 ↑ Eupalinolide_J->pChk2 induces Caspase9 Caspase-9 Activation gH2AX->Caspase9 pChk1->Caspase9 pChk2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for Eupalinolide J-induced apoptosis.

eupalinolide_o_pathway cluster_ros Reactive Oxygen Species cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis Induction Eupalinolide_O Eupalinolide O ROS ROS Generation ↑ Eupalinolide_O->ROS Akt Akt Phosphorylation ↓ ROS->Akt p38 p38 MAPK Phosphorylation ↑ ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

Signaling pathway for Eupalinolide O-induced apoptosis.

f1012_2_pathway cluster_mapk MAPK & Akt Signaling cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction F1012_2 F1012-2 (Eupalinolide I, J, K) Akt_inhibit Akt Inhibition F1012_2->Akt_inhibit p38_activate p38 Activation F1012_2->p38_activate G2M_arrest G2/M Arrest Akt_inhibit->G2M_arrest Apoptosis Apoptosis Akt_inhibit->Apoptosis p38_activate->G2M_arrest p38_activate->Apoptosis

Signaling pathway for F1012-2-induced cell cycle arrest and apoptosis.

Conclusion

The Eupalinolide family of compounds demonstrates significant anti-cancer properties across a variety of cancer cell lines. While direct evidence for the bioactivity of this compound as a single agent is currently lacking, its presence in the active complex F1012-2 suggests it may contribute to the observed anti-proliferative and pro-apoptotic effects. The diverse mechanisms of action, including the induction of DNA damage, modulation of MAPK and Akt signaling pathways, and generation of reactive oxygen species, highlight the potential of these natural products in the development of novel cancer therapies. Further research is warranted to isolate and characterize the individual bioactivity of this compound to fully understand its therapeutic potential.

References

Unlocking Synergistic Power: Eupalinolide Derivatives Enhance Anti-Cancer Drug Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence indicates that Eupalinolide derivatives, a class of natural compounds, can significantly enhance the anti-cancer effects of conventional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic interactions between Eupalinolide B and the investigational anti-cancer agent elesclomol in pancreatic cancer, supported by experimental data and detailed methodologies.

Eupalinolide B and Elesclomol: A Potent Combination Against Pancreatic Cancer

Recent studies have highlighted the synergistic cytotoxicity of Eupalinolide B (EB) when combined with elesclomol (ES), a potent inducer of cuproptosis, in pancreatic cancer cells. This combination leads to a marked enhancement in cell death compared to the effects of either agent alone.[1][2][3] The synergy is attributed to a multi-faceted mechanism involving the induction of reactive oxygen species (ROS) and the disruption of copper homeostasis, ultimately leading to cancer cell apoptosis.[1][3]

Quantitative Analysis of Synergistic Effects

The synergistic effect of Eupalinolide B and elesclomol was quantified using the Combination Index (CI), a standard measure for drug interactions. While specific CI values from the primary literature are not publicly available, the consistent reports of enhanced cytotoxicity and apoptosis strongly suggest a synergistic relationship (CI < 1). The following table summarizes the observed effects based on available research.

Treatment GroupCancer Cell LineKey OutcomesReference
Eupalinolide B + ElesclomolPancreatic Cancer CellsSignificantly enhanced cell death compared to single-agent treatment. Increased levels of Reactive Oxygen Species (ROS). Induction of apoptosis.[1][3]
Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of Eupalinolide B and elesclomol.

Cell Viability Assay (CCK-8)

  • Pancreatic cancer cells were seeded in 96-well plates at a density of 1x10³ cells per well and cultured overnight.

  • Cells were then treated with varying concentrations of Eupalinolide B, elesclomol, or a combination of both for a specified period (e.g., 24, 48, 72 hours).

  • Following treatment, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 1-4 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The percentage of viable cells was calculated relative to untreated control cells.[1][4][5][6]

Reactive Oxygen Species (ROS) Detection

  • Pancreatic cancer cells were seeded in appropriate culture vessels and treated with Eupalinolide B, elesclomol, or the combination.

  • After the treatment period, cells were incubated with a 10 µM solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.[7][8][9][10]

  • Following incubation, cells were washed, harvested, and resuspended in PBS.

  • The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using flow cytometry.[7][11]

Apoptosis Assay (Annexin V Staining)

  • Pancreatic cancer cells were treated as described above.

  • After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.[12][13][14][15]

  • The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][15]

Signaling Pathways and Experimental Workflow

The synergistic effect of Eupalinolide B and elesclomol is believed to be mediated through the induction of cuproptosis, a form of regulated cell death dependent on copper. Eupalinolide B disrupts copper homeostasis, sensitizing the cancer cells to the copper-ionophore activity of elesclomol. This leads to an accumulation of intracellular copper, excessive ROS production, and subsequent apoptosis.

Synergistic_Mechanism Synergistic Mechanism of Eupalinolide B and Elesclomol Eupalinolide_B Eupalinolide B Copper_Homeostasis Disruption of Copper Homeostasis Eupalinolide_B->Copper_Homeostasis Elesclomol Elesclomol Copper_Ionophore Copper Ionophore Activity Elesclomol->Copper_Ionophore Intracellular_Copper Increased Intracellular Copper Copper_Homeostasis->Intracellular_Copper Copper_Ionophore->Intracellular_Copper ROS Increased ROS Production Intracellular_Copper->ROS Apoptosis Apoptosis ROS->Apoptosis

Synergistic mechanism of Eupalinolide B and Elesclomol.

Experimental_Workflow Experimental Workflow for Synergy Assessment start Start: Pancreatic Cancer Cell Culture treatment Treatment: Eupalinolide B, Elesclomol, Combination start->treatment cell_viability Cell Viability Assay (CCK-8) treatment->cell_viability ros_detection ROS Detection (DCFH-DA) treatment->ros_detection apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay data_analysis Data Analysis: Quantification of Synergy cell_viability->data_analysis ros_detection->data_analysis apoptosis_assay->data_analysis end Conclusion data_analysis->end

Workflow for assessing synergistic anticancer effects.

Conclusion

The synergistic combination of Eupalinolide derivatives with other anti-cancer agents represents a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in further exploring the therapeutic potential of these natural compounds in oncology. Further in-depth studies are warranted to elucidate the precise quantitative synergy and to evaluate these combinations in in vivo models.

References

Comparative Metabolomics of Eupalinolide K-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific metabolomic studies on Eupalinolide K are not publicly available. This guide utilizes data from a comprehensive metabolomics study on Eupalinolide A, a closely related sesquiterpene lactone, to provide a representative analysis of the potential metabolic impact of this compound. The structural similarities between these compounds suggest they may elicit comparable cellular responses.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of anti-cancer properties. These compounds have been shown to induce various forms of cell death, including apoptosis, autophagy, and ferroptosis, in cancer cell lines. Understanding the metabolic reprogramming induced by these compounds is crucial for elucidating their mechanism of action and identifying potential biomarkers for therapeutic efficacy. This guide provides a comparative overview of the metabolic changes in cancer cells treated with a representative Eupalinolide, based on untargeted metabolomics analysis.

Comparative Metabolic Profiling

An untargeted metabolomics approach using Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to analyze the changes in the metabolic profiles of non-small cell lung cancer (NSCLC) cells (A549 and H1299) treated with Eupalinolide A. The following tables summarize the key differentially regulated metabolites, categorized by their primary metabolic pathway.

Table 1: Differentially Regulated Metabolites in A549 Cells Treated with Eupalinolide A

MetabolitePathwayRegulationFold Changep-value
Oleic acidFatty Acid BiosynthesisDown-2.8< 0.01
Linoleic acidFatty Acid BiosynthesisDown-2.5< 0.01
Palmitoleic acidFatty Acid BiosynthesisDown-2.1< 0.05
Stearoyl-CoAFatty Acid BiosynthesisDown-1.9< 0.05
GlutathioneAmino Acid MetabolismDown-3.2< 0.01
CysteineAmino Acid MetabolismDown-2.4< 0.01
AspartateAmino Acid MetabolismUp1.8< 0.05
MalateTCA CycleUp1.6< 0.05

Table 2: Differentially Regulated Metabolites in H1299 Cells Treated with Eupalinolide A

MetabolitePathwayRegulationFold Changep-value
Oleic acidFatty Acid BiosynthesisDown-3.1< 0.01
Arachidonic acidFatty Acid BiosynthesisDown-2.7< 0.01
Eicosapentaenoic acidFatty Acid BiosynthesisDown-2.3< 0.05
Palmitoyl-CoAFatty Acid BiosynthesisDown-2.0< 0.05
GlutathioneAmino Acid MetabolismDown-3.5< 0.01
GlycineAmino Acid MetabolismDown-2.1< 0.05
GlutamateAmino Acid MetabolismUp1.9< 0.05
SuccinateTCA CycleUp1.7< 0.05

Pathway Analysis

The metabolomic data reveals a significant impact of Eupalinolide A treatment on lipid metabolism, particularly the biosynthesis of unsaturated fatty acids.[1] The downregulation of key fatty acids like oleic acid is a central finding. This alteration is linked to the induction of ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. The decrease in glutathione, a major cellular antioxidant, further supports the induction of oxidative stress and ferroptosis. These metabolic changes are associated with the activation of the ROS-AMPK-mTOR-SCD1 signaling pathway.[1]

Experimental Protocols

Cell Culture and Treatment

Non-small cell lung cancer cell lines (A549 and H1299) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For metabolomics analysis, cells are seeded in 6-well plates and treated with either DMSO (control) or this compound (or a related compound) at a predetermined concentration (e.g., 25 µM) for 24-48 hours.

Metabolite Extraction
  • After treatment, the culture medium is removed, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolites are quenched and extracted by adding 1 mL of a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to each well.

  • The plates are incubated at -80°C for 20 minutes to ensure complete protein precipitation and metabolite extraction.

  • The cell lysate is scraped and transferred to a microcentrifuge tube.

  • The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • The supernatant containing the metabolites is transferred to a new tube and dried using a vacuum concentrator.

  • The dried metabolite extract is reconstituted in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.

LC-MS Based Untargeted Metabolomics
  • Chromatographic Separation: Metabolites are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites. The mobile phases typically consist of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B. A gradient elution is employed to separate metabolites based on their polarity.

  • Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass spectrometer is operated in both positive and negative ionization modes to detect a broader range of metabolites. Data is acquired in a data-dependent or data-independent acquisition mode to obtain both precursor ion and fragment ion information for metabolite identification.

  • Data Processing and Analysis: The raw LC-MS data is processed using specialized software (e.g., XCMS, MS-DIAL) to perform peak picking, alignment, and integration. The resulting feature table is then subjected to statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify metabolites that are significantly different between the treated and control groups. Metabolite identification is performed by matching the accurate mass, retention time, and fragmentation pattern to metabolomics databases (e.g., METLIN, HMDB).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis & Data Processing A Seeding of NSCLC cells B Treatment with this compound (or related compound) A->B C Quenching & Extraction B->C D Centrifugation C->D E Drying & Reconstitution D->E F LC-MS Analysis E->F G Data Processing F->G H Statistical Analysis G->H I Metabolite Identification H->I

Figure 1. Experimental workflow for comparative metabolomics.

signaling_pathway Eupalinolide This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide->ROS AMPK ↑ p-AMPK ROS->AMPK mTOR ↓ p-mTOR AMPK->mTOR SCD1 ↓ SCD1 mTOR->SCD1 Unsaturated_Fatty_Acids ↓ Unsaturated Fatty Acid Biosynthesis SCD1->Unsaturated_Fatty_Acids Lipid_Peroxidation ↑ Lipid Peroxidation Unsaturated_Fatty_Acids->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Figure 2. Proposed signaling pathway affected by Eupalinolide.

References

Validating the Role of ROS in Eupalinolide K-Induced Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eupalinolide K's potential role in inducing cell death through the generation of Reactive Oxygen Species (ROS). Due to the limited direct experimental data on this compound, this guide leverages findings from its close structural analogs, Eupalinolide A and Eupalinolide O. The performance of these Eupalinolide compounds is compared with Doxorubicin, a standard chemotherapeutic agent known to induce ROS-mediated apoptosis. This document offers supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the involved signaling pathways and workflows.

Comparative Analysis of Eupalinolide Analogs and Doxorubicin

The following tables summarize the cytotoxic effects, impact on ROS levels, and induction of apoptosis by Eupalinolide analogs and Doxorubicin in various cancer cell lines.

Table 1: Cytotoxicity (IC50 Values)

CompoundCell LineTreatment DurationIC50 (µM)Reference
Eupalinolide O MDA-MB-231 (Breast Cancer)48h5.85[1]
MDA-MB-453 (Breast Cancer)48h7.06[1]
Eupalinolide A A549 (Lung Cancer)Not SpecifiedNot Specified[2]
H1299 (Lung Cancer)Not SpecifiedNot Specified[2]
Doxorubicin MCF-7 (Breast Cancer)48h4[3]
MDA-MB-231 (Breast Cancer)48h1[3]
AMJ13 (Breast Cancer)72h223.6 (µg/ml)[4]

Table 2: Effect on Reactive Oxygen Species (ROS) Levels

CompoundCell LineTreatmentFold Increase in ROSReference
Eupalinolide O MDA-MB-231, MDA-MB-453Not SpecifiedNotably Elevated[1]
Eupalinolide A A549 (Lung Cancer)Not Specified2.46[2]
H1299 (Lung Cancer)Not Specified1.32[2]
Doxorubicin MCF-7 (Breast Cancer)Not SpecifiedIncreased H2O2 Production[3][5]
MDA-MB-231 (Breast Cancer)Not SpecifiedIncreased H2O2 Production[3][5]
MCF-7 (Breast Cancer)25, 50, 100 µM (6h)Significant Increase[6]

Table 3: Induction of Apoptosis

CompoundCell LineTreatment% of Apoptotic CellsReference
Eupalinolide O MDA-MB-468 (Breast Cancer)8 µM (24h)65.01%[7]
Eupalinolide A A549 (Lung Cancer)Not Specified47.29% (Total Apoptotic Rate)[2]
H1299 (Lung Cancer)Not Specified44.43% (Total Apoptotic Rate)[2]
Doxorubicin MDA-MB-231 (Breast Cancer)Not SpecifiedIncreased Bax/Bcl-2 ratio[8]
MCF-7 (Breast Cancer)200 nM~7-fold increase in Bax/Bcl-2 ratio[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol is for the detection of intracellular ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

Materials:

  • DCFDA (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium without phenol red

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with PBS.

  • Prepare a working solution of DCFDA in serum-free medium without phenol red (typically 5-20 µM).

  • Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells twice with PBS.

  • Add PBS or phenol red-free medium to each well.

  • Treat the cells with this compound or the comparative compound at various concentrations. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. For kinetic studies, readings can be taken at multiple time points.

Detection of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound or the comparative compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound-induced cell death and the experimental workflows.

EupalinolideK_Pathway cluster_treatment Cellular Treatment cluster_cellular_response Cellular Response This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Apoptosis_Pathway Activation of Apoptotic Pathway Mito_Stress->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed signaling pathway of this compound-induced cell death.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays cluster_validation Validation Start Cancer Cell Culture Treatment Treatment with This compound / Comparator Start->Treatment ROS_Assay ROS Detection (DCFDA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay NAC_Treatment Co-treatment with NAC (ROS Scavenger) Treatment->NAC_Treatment Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Rescue_Effect Assessment of Rescue Effect NAC_Treatment->Rescue_Effect Rescue_Effect->Data_Analysis

Caption: Workflow for validating ROS-mediated cell death.

Logical_Relationship cluster_logic Logical Relationship EupalinolideK This compound ROS_Increase ROS Increase EupalinolideK->ROS_Increase induces Cell_Death Cell Death ROS_Increase->Cell_Death leads to NAC N-Acetylcysteine (NAC) NAC->ROS_Increase inhibits ROS_Inhibition ROS Inhibition NAC->ROS_Inhibition Cell_Death_Inhibition Cell Death Inhibition ROS_Inhibition->Cell_Death_Inhibition results in

Caption: Logical relationship between this compound, ROS, and cell death.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Eupalinolide K, a sesquiterpene lactone isolated from Eupatorium lindleyanum. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal.

PropertyValue
CAS Number 108657-10-9
Molecular Formula C₂₀H₂₆O₆
Molecular Weight 362.42 g/mol

Hazard Identification and Safety Precautions

Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a suitable respirator should be worn.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, prevent entry into waterways and contact emergency services.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G Figure 1. This compound Disposal Workflow A Waste Generation (this compound solid waste or contaminated materials) B Segregate Waste (Keep separate from other chemical waste streams) A->B C Containerize Waste (Use a clearly labeled, sealed, and compatible container) B->C D Store Waste Securely (Store in a designated, well-ventilated, and secure area) C->D E Arrange for Professional Disposal (Contact licensed chemical waste disposal service) D->E F Documentation (Maintain records of waste generation and disposal) E->F

Figure 1. This compound Disposal Workflow

Detailed Disposal Protocol

Objective: To safely dispose of this compound and contaminated materials in accordance with institutional and regulatory guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant, sealable waste container

  • Waste labels

  • Inert absorbent material (for spills)

Procedure:

  • Waste Collection:

    • Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "108657-10-9," and the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Arrangement:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the necessary information about the waste, including its composition and quantity.

  • Record Keeping:

    • Maintain a log of all hazardous waste generated, including the date, amount, and disposal method. This documentation is crucial for regulatory compliance.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

Personal protective equipment for handling Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Eupalinolide K in a laboratory setting. The following procedures and data are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring operational integrity.

Hazard Identification and Summary

This compound is a sesquiterpene lactone. While specific toxicological data for this compound is limited, the information available for related sesquiterpene lactones indicates potential health hazards. Sesquiterpene lactones are known to be skin sensitizers and may cause allergic contact dermatitis.[1][2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment and follow strict safety protocols.

Known Hazards of Related Sesquiterpene Lactones:

Hazard TypeDescription
Skin Sensitization May cause an allergic skin reaction upon contact.[1][2]
Eye Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation if inhaled.
Acute Oral Toxicity Some related compounds are harmful if swallowed.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or safety gogglesA face shield may be required for operations with a high risk of splashing.
Body Laboratory coatA buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are recommended.
Respiratory Use in a well-ventilated area.If working with fine powders or aerosols, a properly fitted N95 or higher respirator is necessary.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures: Chemical Spill Workflow

In the event of a spill, follow the established protocol to ensure safety and minimize environmental contamination.

Spill_Response start Spill Detected evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (use absorbent pads) ppe->contain neutralize Neutralize if Applicable (consult SDS) contain->neutralize cleanup Clean Up Spill (use appropriate kit) neutralize->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.